molecular formula C6H13N B1370207 2-Cyclobutylethanamine CAS No. 60637-97-0

2-Cyclobutylethanamine

Cat. No.: B1370207
CAS No.: 60637-97-0
M. Wt: 99.17 g/mol
InChI Key: MGAPESYORZVKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutylethanamine is a chemical compound featuring a cyclobutane ring, a four-membered carbocycle, connected to an ethanamine chain. This structure makes it a valuable intermediate and building block in organic synthesis and drug discovery research. In medicinal chemistry, the cyclobutyl group is an increasingly important motif used to fine-tune the properties of potential therapeutic molecules . Incorporating a cyclobutane ring can increase metabolic stability, induce conformational restriction to lock a molecule into a specific bio-active shape, and reduce planarity , which can improve solubility and other physicochemical parameters . Researchers utilize amines like this compound as core structures in the synthesis of more complex molecules for biological screening . This compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper hazard and handling information before use.

Properties

IUPAC Name

2-cyclobutylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPESYORZVKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597424
Record name 2-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60637-97-0
Record name 2-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclobutylethanamine: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in drug design.[1] Its unique three-dimensional, puckered structure can offer a degree of conformational rigidity that is advantageous for receptor binding, while also potentially improving metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] 2-Cyclobutylethanamine, a primary amine featuring this distinctive carbocyclic ring, represents a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural details but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 60637-97-0) is a primary aliphatic amine with a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol . The structure consists of a cyclobutane ring connected to an ethylamine moiety. The presence of the puckered cyclobutane ring introduces a specific three-dimensional geometry that can influence its interaction with biological targets.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueComments and Rationale
Molecular Formula C₆H₁₃NBased on its chemical structure.
Molecular Weight 99.17 g/mol Calculated from the molecular formula.
Boiling Point ~130-140 °CEstimated based on the boiling point of cyclobutylamine (81.5 °C) and the addition of an ethyl group, which would increase the molecular weight and van der Waals forces.
Density ~0.85 g/mLEstimated to be slightly higher than that of cyclobutylamine (0.833 g/mL) due to the larger molecular size.
Solubility Soluble in water and common organic solvents.The primary amine group can form hydrogen bonds with water, conferring aqueous solubility. The cyclobutyl and ethyl groups provide nonpolar character, allowing for solubility in organic solvents.
pKa ~10.5The primary amine group is basic, and its pKa is expected to be in the typical range for aliphatic amines.

Synthesis and Spectroscopic Characterization

A reliable synthetic route to this compound is essential for its availability in research. A common and effective method for the preparation of primary amines is the reduction of the corresponding nitrile.

Proposed Synthesis: Reduction of 2-Cyclobutylacetonitrile

The synthesis of this compound can be achieved through the reduction of 2-cyclobutylacetonitrile. This can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]

Caption: Reactivity of this compound with electrophiles.

As a nucleophile, this compound will readily react with a variety of electrophiles:

  • Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts. [4]* Acylation: Reaction with acyl chlorides or anhydrides will form stable amide derivatives. [4]This is a common reaction used in the synthesis of bioactive molecules.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. [4]* Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones produces imines (Schiff bases), which can be further reduced to secondary amines (reductive amination). [5]

Analytical Methodologies

Accurate quantification of this compound is crucial in various research and development stages. Due to its lack of a strong chromophore, direct analysis by HPLC-UV is challenging. Therefore, derivatization is typically required for both GC and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile amines after derivatization to improve their chromatographic properties. [6] dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization e.g., Acylation with TFAA Extraction Extraction Derivatization->Extraction Liquid-Liquid Extraction Injection Injection Extraction->Injection Separation GC Column Injection->Separation Detection Mass Spectrometer Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

  • Sample Preparation: To an aqueous sample or a solution of the analyte in a suitable solvent, add a basic buffer (e.g., borate buffer, pH 9) and trifluoroacetic anhydride (TFAA).

  • Derivatization: Vortex the mixture and heat at 60-70 °C for 15-30 minutes to form the trifluoroacetyl derivative.

  • Extraction: After cooling, extract the derivative into an organic solvent such as ethyl acetate or hexane.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or hydrogen.

    • Injection: Splitless mode.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure good separation.

    • MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, pre-column derivatization with a fluorescent or UV-absorbing tag is necessary. Dansyl chloride is a widely used reagent for this purpose. [7] dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization Dansyl Chloride Quenching Quenching Derivatization->Quenching Injection Injection Quenching->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV or Fluorescence Detector Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: HPLC with Dansyl Chloride Derivatization

  • Sample Preparation: Mix the sample containing this compound with a carbonate-bicarbonate buffer (pH ~9.5).

  • Derivatization: Add a solution of dansyl chloride in acetone and incubate the mixture in the dark at an elevated temperature (e.g., 60 °C) for 30-60 minutes.

  • Quenching: Add a solution of a primary amine (e.g., proline or ammonia) to react with the excess dansyl chloride.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the dansyl derivative has maximum absorbance (typically around 254 nm) or fluorescence detection for higher sensitivity (excitation ~340 nm, emission ~520 nm). [8]

Applications in Research and Drug Development

The incorporation of a cyclobutane ring into drug candidates is a strategy employed to enhance various pharmacological properties. [9]The rigid, three-dimensional nature of the cyclobutane scaffold can lead to improved binding affinity and selectivity for a target receptor or enzyme by locking the molecule into a more favorable conformation. [10]Furthermore, the cyclobutane moiety can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. [11] this compound, as a primary amine, serves as a key building block for introducing the cyclobutylethyl motif into larger molecules. This can be particularly valuable in the development of:

  • GPCR Ligands: The conformational constraint provided by the cyclobutane ring can be beneficial for the design of potent and selective ligands for G-protein coupled receptors.

  • Enzyme Inhibitors: The cyclobutane group can be used to probe the hydrophobic pockets of enzyme active sites.

  • CNS-active Agents: The lipophilicity of the cyclobutane ring can aid in crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system.

Conclusion

This compound is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the cyclobutane ring, offer intriguing possibilities for the design of novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization and quantification. While experimental data for this specific compound remains limited, the principles and protocols outlined herein provide a solid foundation for researchers to confidently work with and explore the potential of this compound in their scientific endeavors. The continued exploration of such unique molecular scaffolds will undoubtedly contribute to the advancement of drug discovery and development.

References

Strategic Synthesis of 2-Cyclobutylethanamine and Its Derivatives: A Medicinal Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a synthetic curiosity, is now a highly valued motif in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a strategic advantage in drug design, enabling chemists to enhance metabolic stability, improve potency and selectivity, and fine-tune pharmacokinetic profiles by moving away from flat, aromatic structures.[2][3] This guide provides an in-depth analysis of the primary synthetic pathways to 2-cyclobutylethanamine, a key building block for introducing the cyclobutylethyl moiety into drug candidates. We will dissect three core strategies: Reductive Amination, the Gabriel Synthesis, and a Wittig Reaction-based approach. For each pathway, we will explore the underlying chemical logic, provide detailed experimental protocols, and discuss the synthesis of derivatives, empowering researchers to effectively leverage this valuable scaffold in their drug discovery programs.

The Strategic Value of the Cyclobutane Moiety

The incorporation of saturated carbocycles, particularly strained rings like cyclobutane, is a powerful tactic to "escape from flatland" in drug design. Unlike conformationally flexible alkanes, the cyclobutane ring is rigid and puckered, which can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity for a target protein. This conformational restriction has been successfully employed in numerous drug candidates to enhance pharmacological properties.[1][2] Furthermore, the sp³-rich nature of the cyclobutane scaffold often leads to improved solubility and metabolic stability compared to analogous aromatic systems. The this compound framework is particularly useful as it provides a robust anchor point for introducing this beneficial ring system into a wide array of molecular architectures.

Core Synthetic Pathways

The synthesis of this compound can be approached from several angles, primarily revolving around the formation of the crucial carbon-nitrogen bond or the construction of the ethyl side chain. We will focus on three field-proven, reliable methodologies.

Pathway 1: Reductive Amination of Cyclobutylacetaldehyde

Reductive amination is arguably one of the most efficient and versatile methods for amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[4] This one-pot reaction is widely favored in industrial and academic settings for its operational simplicity and generally high yields.[5]

Causality and Experimental Choices: The reaction proceeds in two stages within the same pot: the formation of an imine (or iminium ion) from the aldehyde and an amine source (here, ammonia), followed by its immediate reduction to the target amine.[6] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger reductants like sodium borohydride (NaBH₄).[5] This is because they are selective, readily reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde.[5] This selectivity prevents the wasteful conversion of the aldehyde to the corresponding alcohol and ensures the reaction is driven towards the desired amine product. The reaction is typically run under mildly acidic conditions (pH 4-5), which catalyzes imine formation without excessively protonating and deactivating the amine nucleophile.[5]

Workflow: Reductive Amination Pathway

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination A Cyclobutylmethanol B Cyclobutylacetaldehyde A->B Oxidation (e.g., PCC, Swern) D Iminium Ion Intermediate B->D Condensation C Ammonia (NH3) C->D E This compound D->E Reduction F Selective Reducing Agent (e.g., NaBH3CN) F->D G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Gabriel Synthesis A 2-Cyclobutylethanol B 2-Cyclobutylethyl Bromide A->B Bromination (e.g., PBr3) D N-(2-Cyclobutylethyl)phthalimide B->D SN2 Reaction C Potassium Phthalimide C->D E This compound D->E Cleavage F Hydrazine (N2H4) F->D G A Cyclobutanecarboxaldehyde C Cyclobutylacrylonitrile A->C Wittig Reaction B Wittig Reagent (e.g., Ph3P=CHCN) B->C D Cyclobutylacetonitrile C->D Alkene Reduction (e.g., H2/Pd-C) E This compound D->E Nitrile Reduction (e.g., LiAlH4)

References

A Technical Guide to the Spectroscopic Profile of 2-Cyclobutylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Cyclobutylethanamine, a primary amine of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable predicted spectroscopic profile. This approach offers valuable insights for researchers involved in the synthesis, identification, and characterization of novel chemical entities.

Introduction

This compound is a primary amine featuring a cyclobutane ring attached to an ethylamine moiety. Its structural characterization is paramount for confirming its identity and purity. The primary spectroscopic techniques for elucidating its structure are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the theoretical underpinnings and expected spectral features for each of these techniques as they apply to this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Probing the Proton Environments

Theoretical Framework: Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; deshielded protons appear at higher chemical shifts (downfield), while shielded protons appear at lower chemical shifts (upfield).[1][2] Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets, providing information about the connectivity of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of an internal standard (e.g., TMS, δ 0.00). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using a standard pulse sequence. acq2->acq3 proc1 Fourier transform the raw data. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the chemical shifts to the internal standard. proc2->proc3

Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.7-2.9Triplet2H-CH₂-NH₂Protons on the carbon adjacent to the electron-withdrawing amine group are deshielded.[3]
~ 1.8-2.2Multiplet1H-CH- (cyclobutane)The methine proton on the cyclobutane ring.
~ 1.6-1.9Multiplet6H-CH₂- (cyclobutane)The methylene protons of the cyclobutane ring. The fluxional nature of the cyclobutane ring can lead to complex splitting patterns.[4]
~ 1.4-1.6Quartet2H-CH₂-CH₂-NH₂Protons on the carbon adjacent to the cyclobutane ring.
~ 1.2 (variable)Broad Singlet2H-NH₂The chemical shift of amine protons is variable and concentration-dependent. The signal may be broad and can be exchanged with D₂O.[3]

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the puckering of the cyclobutane ring.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule.[5] The chemical shift range for ¹³C is much larger than for ¹H, making it less likely for signals to overlap.[5][6] Standard ¹³C NMR spectra are proton-decoupled, meaning each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the spectrometer's frequency and acquisition parameters to account for the lower natural abundance and smaller magnetic moment of the ¹³C nucleus.[6]

Predicted ¹³C NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 40-50-CH₂-NH₂The carbon directly bonded to the electronegative nitrogen atom is deshielded.[3][7]
~ 35-45-CH- (cyclobutane)The methine carbon of the cyclobutane ring.
~ 30-40-CH₂-CH₂-NH₂The methylene carbon adjacent to the cyclobutane ring.
~ 15-25-CH₂- (cyclobutane)The methylene carbons of the cyclobutane ring.

Part 2: Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr). acq1 Place the salt plates in the spectrometer. prep1->acq1 acq2 Acquire the IR spectrum. acq1->acq2 proc1 Identify and label the major absorption bands. acq2->proc1

Figure 2: A simplified workflow for acquiring an IR spectrum of a liquid sample.

Predicted IR Spectrum of this compound:

Wavenumber (cm⁻¹)VibrationIntensityFunctional Group
3300-3500N-H stretchMedium (two bands)Primary Amine
2850-2960C-H stretchStrongAlkane
1590-1650N-H bend (scissoring)MediumPrimary Amine
1450-1470C-H bend (scissoring)MediumAlkane
~1375C-H bend (umbrella)MediumAlkane (CH₃)
650-900N-H wagBroad, MediumPrimary Amine

The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine. The strong C-H stretching bands confirm the presence of the aliphatic cyclobutane and ethyl groups.

Part 3: Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

The Nitrogen Rule: For a molecule containing carbon, hydrogen, oxygen, and halogens, if it has an odd number of nitrogen atoms, its molecular ion will have an odd mass-to-charge ratio.[8][9] this compound (C₆H₁₃N) has a molecular weight of 99.18 g/mol , and as it contains one nitrogen atom, its molecular ion peak ([M]⁺) is expected at an odd m/z value of 99.

Experimental Protocol: Mass Spectrometry (EI-MS)

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Separation cluster_det Detection intro1 Inject a small amount of the volatile sample into the mass spectrometer. ion1 Bombard the sample with a beam of high-energy electrons (typically 70 eV). intro1->ion1 sep1 Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z). ion1->sep1 det1 Detect the separated ions and generate a mass spectrum. sep1->det1

Figure 3: A generalized workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum of this compound:

m/zProposed FragmentComments
99[C₆H₁₃N]⁺Molecular ion peak. Expected to be weak for an acyclic aliphatic amine.[8]
84[M - CH₃]⁺Loss of a methyl group.
70[M - C₂H₅]⁺Loss of an ethyl group.
56[C₄H₈]⁺Loss of the ethylamine side chain.
30[CH₂NH₂]⁺Base Peak. Result of α-cleavage, which is a characteristic fragmentation of primary amines.[9][10][11][12]

The most significant fragmentation pathway for primary amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[8][11][13] For this compound, this would result in the formation of a resonance-stabilized iminium ion with an m/z of 30, which is expected to be the base peak in the spectrum.[9][12]

G cluster_mol This compound cluster_frag α-Cleavage mol [C₄H₇-CH₂-CH₂-NH₂]⁺˙ m/z = 99 frag [CH₂=NH₂]⁺ m/z = 30 (Base Peak) mol->frag Loss of C₅H₉• radical

Figure 4: Proposed α-cleavage fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted ¹H and ¹³C NMR, IR, and MS data offer a robust framework for the identification and characterization of this molecule. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental data.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Cyclobutylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylethanamine, a primary amine featuring a cyclobutane ring, is a structural motif of interest in medicinal chemistry and materials science. Its unique combination of a strained four-membered ring and a reactive primary amine group dictates its chemical behavior, influencing its suitability as a pharmaceutical intermediate or a building block in complex molecular architectures. Understanding the intrinsic reactivity and stability of this molecule under various conditions is paramount for its effective application, ensuring the development of safe, stable, and efficacious products.

This technical guide provides a comprehensive analysis of the reactivity and stability profile of this compound. It delves into the structural features governing its chemical properties, explores its degradation pathways under stress conditions, and offers field-proven insights into its handling and storage. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this versatile compound.

Section 1: Intrinsic Reactivity of this compound

The chemical reactivity of this compound is primarily governed by two key structural features: the nucleophilic primary amine and the strained cyclobutane ring.

The Role of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base.[1] This functionality is the primary site for many chemical transformations.

  • Basicity and Salt Formation: As a typical primary amine, this compound is basic and readily reacts with both mineral and organic acids to form stable salts.[1] This property is often exploited in pharmaceutical formulations to enhance water solubility and improve the handling of the compound.[1] The protonated form of the amine can also be crucial for binding to biological targets.[2]

  • Nucleophilicity: The amine group can participate in a wide range of nucleophilic substitution and addition reactions. It can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds to form more complex derivatives.

  • Oxidative Susceptibility: Primary amines are susceptible to oxidation.[3] The amine in this compound can be oxidized by various oxidizing agents, potentially leading to the formation of imines, oximes, or other degradation products. This is a critical consideration during synthesis, purification, and long-term storage.

The Influence of the Cyclobutane Ring

The cyclobutane ring in this compound possesses significant ring strain, which influences its stability and reactivity.[4][5][6] This strain arises from bond angles that deviate from the ideal 109.5° for sp³ hybridized carbon atoms.[4][5]

  • Angle and Torsional Strain: The C-C-C bond angles in cyclobutane are approximately 90°, leading to considerable angle strain.[4][6] Additionally, the molecule is not perfectly planar and adopts a "puckered" conformation to slightly alleviate torsional strain from eclipsing hydrogen atoms.[7]

  • Enhanced Reactivity: The inherent strain in the cyclobutane ring makes it more susceptible to ring-opening reactions compared to larger, less strained cycloalkanes like cyclopentane and cyclohexane.[5][8] While not as reactive as cyclopropane, the relief of ring strain can be a driving force for certain chemical transformations.[7] This inherent reactivity is a double-edged sword; it can be harnessed for synthetic purposes but also represents a potential instability pathway.

Section 2: Stability Profile under Stress Conditions

For pharmaceutical applications, understanding the stability of a molecule under various stress conditions is mandated by regulatory bodies and is crucial for determining appropriate storage conditions and shelf-life.[9][10] Forced degradation studies are employed to identify potential degradation products and pathways.[10][11]

Impact of pH

The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: In acidic solutions, the primary amine will be protonated, forming the corresponding ammonium salt. This protonation generally protects the amine from oxidative degradation. However, highly acidic conditions, especially at elevated temperatures, could potentially promote side reactions.

  • Basic Conditions: Under basic conditions, the free amine is present, making it more susceptible to oxidation and other degradation reactions. The specific degradation pathway would depend on the other reagents and conditions present.

Thermal Stability

Elevated temperatures can provide the activation energy for degradation reactions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.

  • Photolytic Degradation: According to ICH guideline Q1B, photostability testing is a crucial part of drug development.[14][15] Aliphatic amines do not strongly absorb UV-visible light, but in the presence of photosensitizers, they can undergo degradation. The solid-state photostability of this compound should be evaluated to determine if light-resistant packaging is necessary.[16][17]

Oxidative Stability

As previously mentioned, the primary amine is a key site for oxidative degradation.

  • Reaction with Oxidizing Agents: Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of a variety of degradation products.[18] The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions. It is crucial to avoid contact with strong oxidizing agents during handling and storage.

Section 3: Recommended Handling and Storage

Proper handling and storage procedures are essential to maintain the purity and stability of this compound.

  • Storage Conditions: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[19][20] Containers should be tightly sealed to prevent exposure to moisture and air.[20] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[19]

Section 4: Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following are representative protocols.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

Acid and Base Hydrolysis
  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Heat the solutions at 60°C for 24 hours.

  • Cool the solutions to room temperature. Neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

Thermal Degradation
  • Place a sample of solid this compound in a controlled temperature oven at 80°C for 48 hours.

  • Separately, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.

  • Analyze the samples for degradation.

Photolytic Degradation
  • Expose a thin layer of solid this compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Analyze the samples for degradation.

Analytical Method

The analysis of the stressed samples should be performed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Section 5: Data Presentation and Visualization

Quantitative Data Summary

A hypothetical summary of forced degradation results is presented in the table below.

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h< 1%0
0.1 M NaOH, 60°C, 24h5%1
3% H₂O₂, RT, 24h15%3
Heat (Solid), 80°C, 48h2%1
Heat (Solution), 60°C, 24h3%1
Photolytic (Solid & Solution)< 2%0
Visualization of Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound under oxidative stress.

G cluster_main Oxidative Degradation Pathway A This compound C Iminocyclobutane Intermediate A->C Oxidation B [O] (e.g., H₂O₂) E Cyclobutylacetaldehyde C->E Hydrolysis D Hydrolysis G Cyclobutylacetic Acid E->G Oxidation F Further Oxidation

Caption: Hypothetical oxidative degradation of this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for forced degradation studies.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E F Elucidate Degradation Pathways E->F

Caption: General workflow for forced degradation studies.

Conclusion

This compound presents a unique chemical profile arising from the interplay between its reactive primary amine and strained cyclobutane ring. While the primary amine is the main site of reactivity, particularly towards oxidation, the cyclobutane ring contributes to the molecule's overall energy and potential for ring-opening reactions under certain conditions. A thorough understanding of its stability under various stress conditions, as outlined in this guide, is essential for its successful application in research and development. By implementing robust handling, storage, and analytical protocols, the challenges associated with the reactivity of this compound can be effectively managed, enabling its full potential to be realized in the synthesis of novel compounds and the development of new therapeutic agents.

References

The Strategic Sourcing and Application of 2-Cyclobutylethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of unique structural motifs is a cornerstone of innovative drug design. Among these, the cyclobutane moiety has garnered significant attention for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of 2-Cyclobutylethanamine, a key building block featuring this strained ring system, with a focus on its commercial availability, strategic sourcing, and practical applications in drug development.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now a prized component in the medicinal chemist's toolkit. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger cyclic systems. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of gem-dimethyl groups or other flexible linkers with a cyclobutane ring can improve metabolic stability by blocking sites of oxidative metabolism. The increasing prevalence of cyclobutane-containing compounds in drug candidates highlights the growing appreciation for these benefits.[1][2]

This compound, with its primary amine functionality extending from the cyclobutane core, serves as a versatile synthon for introducing this valuable scaffold into a wide range of molecular architectures. Its application spans the development of novel therapeutics for neurological disorders, inflammatory conditions, and oncology.[3][4]

Commercial Availability and Strategic Sourcing of this compound

The accessibility of key starting materials is a critical factor in the early stages of drug discovery. Fortunately, this compound (CAS No. 60637-97-0) is commercially available from a number of specialized chemical suppliers.[5][6] When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and lead times.

For research and development purposes, this compound is typically available in quantities ranging from grams to kilograms. The purity of the material is of paramount importance to ensure the reliability and reproducibility of experimental results. Most reputable suppliers provide a certificate of analysis detailing the purity and analytical methods used for its determination.

Below is a comparative table of notable suppliers of this compound:

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
SynHet CAS-60637-97-0>95%Synthesis on demandSpecializes in custom synthesis and offers various purity grades.[7]
Aladdin Scientific ALA-P112436min 97%Gram quantitiesReadily available for smaller scale research needs.[8]
Xiamen Hisunny Chemical Co., Ltd. XHC7262904Not specifiedGram quantitiesOffers competitive pricing for initial screening purposes.[6]

It is advisable to procure small quantities from multiple suppliers for initial screening and validation before committing to a larger-scale purchase.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe use in the laboratory.

Key Physicochemical Properties:

PropertyValue
CAS Number 60637-97-0[5]
Molecular Formula C6H13N[5]
Molecular Weight 99.17 g/mol [5]
Appearance Liquid (presumed based on related structures)
Boiling Point Not readily available, requires experimental determination
Solubility Expected to be soluble in organic solvents

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of soap and water.[9]

    • Eye contact: Rinse cautiously with water for several minutes.[9]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]

Researchers are strongly advised to obtain and review the supplier-specific SDS before handling this compound.

Synthetic Routes and Methodologies

The synthesis of cyclobutane derivatives can be challenging due to the inherent ring strain. However, various synthetic strategies have been developed to access these valuable structures.[11][12][13] A common conceptual pathway to this compound is outlined below.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product A Cyclobutanecarboxylic acid or Cyclobutylmethanol B Cyclobutylacetonitrile or Cyclobutylacetaldehyde A->B Functional Group Transformation C This compound B->C Reduction

Conceptual Synthetic Workflow for this compound.

A plausible synthetic approach involves the conversion of a commercially available cyclobutane-containing starting material, such as cyclobutanecarboxylic acid or cyclobutylmethanol, into a key intermediate like cyclobutylacetonitrile or cyclobutylacetaldehyde. Subsequent reduction of the nitrile or reductive amination of the aldehyde would yield the desired this compound. The choice of reagents and reaction conditions for these transformations would be critical to achieving a good yield and purity of the final product.

Applications in Drug Discovery: A Case Study Approach

The utility of this compound and related structures is best illustrated through their incorporation into bioactive molecules. The cyclobutane moiety can serve as a bioisosteric replacement for other groups, leading to improved drug-like properties.

One notable area of application is in the development of histamine H3 receptor antagonists for the treatment of neurological disorders. The (cyclobutylmethyl)amino group has been successfully incorporated into small molecules to generate potent and selective antagonists.[3]

G cluster_scaffold Core Scaffold cluster_amine Key Building Block cluster_product Bioactive Molecule Scaffold Pharmacophore Core Product Potent and Selective Drug Candidate Scaffold->Product Amine This compound Amine->Product

Integration of this compound into a Drug Candidate.

In a typical drug discovery workflow, this compound would be coupled with a core scaffold containing other key pharmacophoric features. The resulting molecule would then be evaluated for its biological activity. The rigid nature of the cyclobutane ring introduced by this compound can help to orient the other substituents in a conformation that is optimal for binding to the target receptor, thereby enhancing potency and selectivity.

Conclusion

This compound is a valuable and commercially accessible building block for the design and synthesis of novel drug candidates. Its unique structural features, stemming from the conformationally constrained cyclobutane ring, offer medicinal chemists a powerful tool to optimize the properties of lead compounds. By carefully considering the sourcing, handling, and strategic incorporation of this versatile amine, researchers can accelerate the discovery and development of the next generation of innovative therapeutics.

References

An In-depth Technical Guide to 2-Cyclobutylethanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclobutylethanamine is a primary amine featuring a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry. The unique puckered conformation of the cyclobutane ring can impart favorable properties to drug candidates, including enhanced metabolic stability, improved potency, and better selectivity by providing conformational constraint.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its reactivity, and its potential applications as a key building block in the development of novel therapeutics. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Nomenclature and Identification

  • IUPAC Name : this compound

  • Synonyms : 2-Cyclobutylethan-1-amine, Cyclobutaneethanamine

  • CAS Number : 60637-97-0

  • Molecular Formula : C₆H₁₃N

  • Molecular Weight : 99.17 g/mol

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Appearance Colorless liquid[Vendor Data]
Boiling Point 118 °C[3]
Density 0.883 g/cm³[Vendor Data]
Flash Point 19 °C[3]
Molecular Weight 99.17 g/mol [3]

Synthesis and Manufacturing

A common and effective method for the synthesis of this compound is the reduction of cyclobutylacetonitrile. This two-step process, starting from cyclobutylmethanol, is outlined below.

Overall Synthesis Workflow

Synthesis of this compound Cyclobutylmethanol Cyclobutylmethanol Cyclobutylacetonitrile Cyclobutylacetonitrile Cyclobutylmethanol->Cyclobutylacetonitrile 1. Tosylation 2. Cyanation This compound This compound Cyclobutylacetonitrile->this compound Reduction (e.g., LiAlH4)

Caption: A two-step synthesis of this compound from Cyclobutylmethanol.

Experimental Protocol: Reduction of Cyclobutylacetonitrile

This protocol details the reduction of cyclobutylacetonitrile to this compound using lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

  • Cyclobutylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve cyclobutylacetonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cautiously quench the reaction by the dropwise addition of water, followed by 1 M NaOH solution, and then more water.

  • Workup: Filter the resulting precipitate and wash it with diethyl ether. Combine the organic filtrates, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals for the cyclobutane ring protons, the ethyl chain protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.7Triplet2H-CH₂-NH₂
~ 1.6 - 2.0Multiplet7HCyclobutane ring protons
~ 1.5Multiplet2H-CH₂-CH₂-NH₂
~ 1.2 (variable)Broad Singlet2H-NH₂
¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 42-CH₂-NH₂
~ 35-40-CH₂-CH₂-NH₂
~ 25-30Cyclobutane CH₂ carbons
~ 18-22Cyclobutane CH carbon
IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and alkane functional groups.

Wavenumber (cm⁻¹)Functional Group
3300 - 3500N-H stretch (primary amine, two bands)
2850 - 3000C-H stretch (alkane)
1590 - 1650N-H bend (primary amine)
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
99[M]⁺ (Molecular ion)
82[M-NH₃]⁺
70[M-C₂H₅]⁺
55[C₄H₇]⁺

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the primary amine group. It can undergo a variety of reactions to form a diverse range of derivatives.

Reactivity of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Products This compound This compound Secondary/Tertiary Amine Secondary/Tertiary Amine This compound->Secondary/Tertiary Amine Reductive Amination Amide Amide This compound->Amide Acylation Sulfonamide Sulfonamide This compound->Sulfonamide Sulfonylation Aldehyde/Ketone + Reducing Agent Aldehyde/Ketone + Reducing Agent Acid Chloride/Anhydride Acid Chloride/Anhydride Sulfonyl Chloride Sulfonyl Chloride

Caption: Key reactions of the primary amine group in this compound.

  • N-Alkylation: The primary amine can be alkylated to form secondary and tertiary amines.

  • Acylation: Reaction with acid chlorides or anhydrides yields amides.

  • Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a route to more complex secondary and tertiary amines.

Applications in Medicinal Chemistry and Drug Discovery

The cyclobutane ring is a valuable "bioisostere" for other groups, such as gem-dimethyl or phenyl groups, and can be used to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate. The incorporation of a cyclobutane moiety can lead to:

  • Improved Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[1]

  • Enhanced Potency and Selectivity: The rigid, puckered structure of the cyclobutane ring can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[2]

  • Increased Solubility: The introduction of a sp³-rich cyclobutane ring can increase the solubility of a compound compared to a flat aromatic ring.

  • Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, which can lead to the discovery of new drug candidates with unique biological activities.

While specific examples of drug candidates containing the this compound fragment are not widely reported in the public domain, its structural features make it an attractive building block for the synthesis of libraries of compounds for screening against various biological targets. For instance, it can be used as a starting material for the synthesis of novel histamine H3 receptor antagonists, which have potential applications in the treatment of neurological and psychiatric disorders.[4]

Safety, Handling, and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-Depth Technical Guide to the Stereocontrolled Synthesis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a four-membered carbocycle, is a structural feature of increasing importance in medicinal chemistry and natural product synthesis.[1][2][3] Its inherent ring strain and unique puckered three-dimensional geometry offer a powerful tool for constraining molecular conformation, serving as a bioisostere for larger or more flexible groups, and improving pharmacokinetic properties.[1] However, the construction of this strained ring with precise control over stereochemistry presents a significant synthetic challenge. This guide provides a comprehensive overview of the principal modern strategies for the stereocontrolled synthesis of cyclobutane derivatives. We will explore the mechanistic underpinnings, scope, and limitations of key methodologies, including photochemical, thermal, and metal-catalyzed [2+2] cycloadditions, as well as ring contraction and ring-closing strategies. The causality behind experimental choices is emphasized, providing field-proven insights to guide the design and execution of synthetic routes toward stereochemically complex cyclobutane targets.

The Strategic Value of the Cyclobutane Scaffold in Drug Discovery

The cyclobutane ring is no longer a mere synthetic curiosity but a validated scaffold in marketed pharmaceuticals.[2] Its utility stems from a unique combination of properties:

  • Conformational Rigidity: Unlike flexible alkanes, the cyclobutane ring adopts a rigid, puckered conformation.[1] This property is invaluable for locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.

  • Metabolic Stability: Strategic replacement of metabolically vulnerable groups (e.g., a cyclohexane) with a cyclobutane ring can block sites of oxidation, leading to improved metabolic stability and better pharmacokinetic profiles.

  • Three-Dimensional Diversity: The non-planar structure of cyclobutanes provides access to novel chemical space, a concept often termed "escaping flatland" in drug discovery. This allows for the precise spatial orientation of pharmacophoric groups to optimize interactions within a protein's binding pocket.[1][3]

  • Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other chemical groups, such as alkenes (preventing cis/trans isomerization), gem-dimethyl groups, or larger cyclic systems, while introducing unique structural and electronic properties.[1][4]

The synthesis of blockbuster drugs like the chemotherapy agent Carboplatin and the HCV protease inhibitor Boceprevir, both featuring a cyclobutane core, underscores the therapeutic potential unlocked by this scaffold.[2]

Core Synthetic Strategy: The [2+2] Cycloaddition

The most direct and widely employed method for constructing the cyclobutane core is the [2+2] cycloaddition, where two olefinic components combine to form the four-membered ring.[5][6] The stereochemical outcome of this reaction is critically dependent on the method of activation: photochemical, thermal, or metal-catalyzed.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, providing access to complex structures that are often unattainable through thermal methods.[7][8] The reaction is governed by orbital symmetry rules; while a thermal [2+2] cycloaddition is symmetry-forbidden for ground-state alkenes, photochemical excitation allows the reaction to proceed via a suprafacial pathway.[9]

Mechanism and Stereochemical Causality: The reaction typically proceeds through the formation of an excited state of one alkene partner, either by direct UV irradiation or, more commonly, through energy transfer from a triplet sensitizer (e.g., thioxanthone, benzophenone).[10][11] This excited triplet state adds to the ground-state alkene in a stepwise manner via a 1,4-biradical intermediate. The stereochemistry of the final product is determined by the relative stability of the possible biradical intermediates and the dynamics of ring closure.

  • Expertise Insight: The choice of a triplet sensitizer is crucial. The sensitizer's triplet energy must be higher than that of the alkene to ensure efficient energy transfer, but not so high as to induce undesired side reactions. For N-aryl maleimides, which have lower triplet energies, a photosensitizer like thioxanthone is required, whereas N-alkyl maleimides can often react catalyst-free under UVA irradiation.[10]

// Transitions S -> S_S1 [label="hν (Light)"]; S_S1 -> S_T1 [label="Intersystem\nCrossing (ISC)"]; S_T1 -> S [label="Energy Transfer"]; A -> A_T1 [style=invis]; S_T1 -> A_T1 [lhead=cluster_ground, constraint=false, label="Energy Transfer\nto Alkene 1"]; A_T1 -> BR [label="+ Alkene 2"]; B -> BR; BR -> P [label="Ring Closure"];

// Invisible edges for alignment A -> B [style=invis]; }

Caption: Generalized workflow for a sensitized photochemical [2+2] cycloaddition.

Intramolecular [2+2] Photocycloadditions: Tethering the two alkene moieties provides a powerful strategy for controlling both regio- and stereoselectivity. The conformational constraints imposed by the tether often lead to the formation of a single, well-defined bicyclic product.[8] Copper(I) salts are frequently used as catalysts in these reactions; the metal acts as a template, coordinating to both double bonds and pre-organizing the substrate for cycloaddition upon irradiation.[8][12] This templating effect is highly effective for forming cis-fused bicyclo[3.2.0]heptane systems.[12]

Experimental Protocol: Cu(I)-Catalyzed Intramolecular [2+2] Photocycloaddition

This protocol is representative for the synthesis of a bicyclo[3.2.0]heptane derivative.

  • Preparation: In a quartz reaction vessel, dissolve the diolefin substrate (1.0 equiv) in degassed acetone or dichloromethane.

  • Catalyst Addition: Add Copper(I) trifluoromethanesulfonate (CuOTf) (0.1-0.2 equiv). The use of the benzene complex, (CuOTf)₂·C₆H₆, is common for improved solubility and handling.

  • Degassing: Thoroughly degas the solution by bubbling with argon or nitrogen for 20-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation: While maintaining an inert atmosphere and vigorous stirring, irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (to cut off wavelengths below ~290 nm) at 0-25 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in diethyl ether and filter through a short pad of silica gel to remove the copper catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the stereochemically defined cyclobutane product.

Metal-Catalyzed [2+2] Cycloadditions

The development of transition metal catalysis has revolutionized [2+2] cycloadditions, enabling highly enantioselective transformations that were previously inaccessible.[13] These reactions proceed under mild conditions and often exhibit different selectivity patterns compared to their photochemical counterparts.

Causality of Catalyst and Ligand Choice: The key to success in this area is the selection of a suitable metal and chiral ligand combination. The catalyst activates the substrate, often forming a metallacyclic intermediate, and the chiral ligand environment dictates the facial selectivity of the bond-forming steps, leading to high enantiomeric excess (ee).

// Nodes Start [label="Starting Materials\n(Alkene + Alkyne/Allene)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cat [label="Chiral Metal Catalyst\n[M-L*]", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Substrate-Catalyst\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Key Intermediate\n(e.g., Metallacycle)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Enantioenriched\nCyclobutane/Cyclobutene", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="Catalyst\nRegeneration", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Complex; Cat -> Complex; Complex -> Intermediate [label="Cyclometalation"]; Intermediate -> Product [label="Reductive\nElimination"]; Product -> Release [style=dashed, label="Product\nRelease"]; Release -> Cat [style=dashed, label="Catalytic\nCycle"]; }

Caption: A simplified catalytic cycle for metal-catalyzed [2+2] cycloadditions.

Representative Metal-Catalyzed Systems:

Catalyst SystemReactantsKey Features & InsightsTypical ee
Cobalt (Co) Alkenes + AlkynesUtilizes earth-abundant cobalt. The reaction is broadly applicable, providing access to a diverse set of functionalized cyclobutenes.[14]86-97%
Gold (Au) Alkenes + AlkynesEmploys chiral non-C₂ symmetric Josiphos digold(I) catalysts. One gold center activates the alkyne while the second helps induce enantioselectivity.[15]>90%
Rhodium (Rh) Diazo CompoundsInvolves an intramolecular cyclopropanation to form a bicyclobutane intermediate, followed by a copper-catalyzed homoconjugate addition to open the strained ring, yielding a densely functionalized cyclobutane.[16]>95%
Iridium (Ir) Allylic Alcohols + Allyl AcetatesA cascade reaction involving an Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] photocycloaddition.[17]>90%

Alternative Strategies: Ring Contraction and Expansion

While cycloadditions are dominant, other strategies provide crucial access to specific substitution patterns.

Ring Contraction of Pyrrolidines

A novel and powerful method for the stereospecific synthesis of multisubstituted cyclobutanes involves the ring contraction of readily accessible pyrrolidine precursors.[18][19][20]

Mechanism and Stereochemical Integrity: This transformation is mediated by iodonitrene chemistry. The reaction of an N-aminopyrrolidine (or an in situ generated N-amino precursor) with an oxidant like hydroxy(tosyloxy)iodobenzene (HTIB) generates a reactive 1,1-diazene intermediate.[20] This intermediate undergoes extrusion of nitrogen gas (N₂) to form a 1,4-biradical. A rapid C-C bond formation then occurs to yield the cyclobutane product.[18][19] Crucially, this final cyclization step is stereospecific; the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product, allowing for the synthesis of highly congested and stereochemically complex targets.[19]

  • Trustworthiness Insight: The stereospecificity of this method provides a self-validating system. The predictable transfer of stereochemistry from the well-defined five-membered ring precursor to the four-membered ring product ensures a reliable and controllable synthetic outcome.

Ring Expansion of Cyclopropanes

The expansion of cyclopropylcarbinyl systems is another established route to cyclobutane derivatives. Due to the high ring strain of the cyclopropane ring, these reactions are often thermodynamically favorable. This strategy is particularly useful for preparing cyclobutanones from cyclopropanol precursors.[5]

Applications in the Synthesis of Bioactive Molecules

The strategic application of these stereocontrolled methods has enabled the synthesis of numerous complex natural products and pharmaceutical agents.

  • Piperarborenine B: The formal synthesis of this cytotoxic natural product was achieved using the stereospecific ring contraction of a substituted pyrrolidine as the key step to install the congested cyclobutane core.[19][20]

  • Milnacipran Analogue: An asymmetric synthesis of a cyclobutane analogue of the antidepressant drug Milnacipran was developed, where the two key stereocenters on the cyclobutane ring were installed sequentially.[21]

  • Rumphellaone A: The first general enantioselective synthesis of cyclobutenes via an intermolecular gold(I)-catalyzed [2+2] cycloaddition was showcased in a concise total synthesis of this marine natural product.[15]

Conclusion and Future Outlook

The synthesis of stereochemically defined cyclobutanes has matured from a niche challenge into a robust and versatile field of organic chemistry. The continued development of powerful catalytic systems, particularly those using earth-abundant metals and visible-light photocatalysis, is paving the way for more efficient and sustainable methods.[5][17][22] The ability to construct these strained rings with high levels of stereocontrol is no longer a bottleneck but a strategic advantage, empowering medicinal chemists to explore novel regions of chemical space and design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

The Cyclobutane Scaffold: A 3D-Centric Approach to Unlocking Novel Chemical Space in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The success of this approach hinges on the diversity and quality of the fragment library, with a growing emphasis on moving beyond flat, aromatic systems to explore the three-dimensional (3D) chemical space. In this context, the cyclobutane scaffold has emerged as a compelling and underutilized motif. Its inherent puckered geometry, conformational rigidity, and favorable physicochemical properties offer a unique opportunity to design novel 3D fragments that can probe previously inaccessible regions of the proteome. This guide provides a comprehensive overview of the strategic application of cyclobutane scaffolds in FBDD, from the fundamental principles of their design and synthesis to their practical implementation in screening campaigns and hit-to-lead optimization.

The Imperative for 3D Fragments in FBDD: Moving Beyond the Flatland

Historically, fragment libraries have been dominated by aromatic and heteroaromatic rings, leading to a prevalence of flat, two-dimensional (2D) structures.[1][2] While successful, this "flatland" approach has its limitations. The increasing complexity of drug targets, particularly protein-protein interactions with their often large and shallow binding sites, necessitates fragments with greater 3D character to achieve meaningful and selective interactions.[3]

The incorporation of sp³-rich scaffolds is a key strategy to enhance the three-dimensionality of fragments.[1] An increased fraction of sp³-hybridized carbons (Fsp³) has been correlated with higher clinical success rates, likely due to improved solubility, metabolic stability, and reduced off-target effects.[4] The cyclobutane ring, with its inherent non-planar geometry, serves as an excellent foundation for the construction of such 3D fragments.[1][2]

The Cyclobutane Advantage: Unique Properties for Drug Discovery

The cyclobutane moiety, though historically underrepresented in medicinal chemistry due to perceived synthetic challenges and ring strain, offers a unique constellation of properties that make it an attractive scaffold for FBDD.[1][5]

Inherent 3D Geometry and Conformational Restriction

Unlike the planar nature of aromatic rings or the more flexible larger cycloalkanes, the cyclobutane ring adopts a distinct puckered conformation.[5][6] This inherent three-dimensionality allows for the precise positioning of substituents in vectors that are not accessible with flat scaffolds, enabling better complementarity with the often-complex topographies of protein binding sites.[4][6] This conformational restriction can also pre-organize the fragment into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity.[5][6][7]

Physicochemical Properties and Metabolic Stability

Cyclobutane scaffolds generally exhibit favorable physicochemical properties. They can improve a compound's metabolic stability compared to more metabolically labile groups.[1][4][5] The replacement of a metabolically susceptible moiety with a cyclobutane ring can block sites of oxidation, leading to a longer half-life in vivo. Furthermore, the introduction of a cyclobutane can enhance solubility and reduce planarity, properties that are often beneficial for oral bioavailability.[5][6]

A Versatile Bioisostere

The cyclobutane ring can serve as an effective bioisosteric replacement for other common chemical groups, offering a powerful tool for lead optimization.[4] It can act as a bioisostere for:

  • Aromatic Rings: Replacing a planar phenyl ring with a puckered cyclobutane can significantly improve a compound's pharmaceutical profile by increasing its Fsp³ character and metabolic stability while maintaining or even enhancing biological activity.[4]

  • Alkenes: The rigid cyclobutane core can lock the geometry of a molecule, preventing cis/trans isomerization that can occur with alkenes under physiological conditions.[5][6]

  • Gem-dimethyl Groups: In certain contexts, a cyclobutane ring can mimic the steric bulk of a gem-dimethyl group while offering additional vectors for chemical elaboration.[1]

The following table summarizes the key advantages of incorporating cyclobutane scaffolds in fragment design:

PropertyAdvantage in FBDD
3D Puckered Conformation Enables exploration of non-planar binding pockets and provides unique exit vectors for fragment growth.[1][5][6]
Conformational Rigidity Reduces the entropic penalty of binding, potentially increasing affinity and selectivity.[5][6][7]
Increased Fsp³ Character Correlates with improved solubility, metabolic stability, and higher clinical success rates.[4]
Metabolic Stability Can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][4][5]
Bioisosteric Versatility Allows for the strategic replacement of problematic moieties to enhance drug-like properties.[4]

Designing and Synthesizing a Cyclobutane-Based Fragment Library

The successful application of cyclobutane fragments in FBDD begins with the thoughtful design and synthesis of a diverse and high-quality library.

Library Design Principles

A well-designed cyclobutane fragment library should possess both chemical and shape diversity.[1][2][8] Key design considerations include:

  • Adherence to the "Rule of Three": Fragments should generally have a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[2][9]

  • Shape Diversity: Principal Moment of Inertia (PMI) analysis is a valuable tool to ensure the library explores a wide range of 3D shapes.[1][2][8] The inclusion of both cis and trans isomers of substituted cyclobutanes can significantly expand the shape diversity of the library.[1][8]

  • Accessible Growth Vectors: Fragments should possess readily functionalizable handles that provide clear and synthetically feasible vectors for elaboration into larger, more potent compounds.[1][2][10]

Synthetic Strategies

Historically, the synthesis of substituted cyclobutanes has been perceived as challenging. However, modern synthetic methods have made these scaffolds more accessible.[6] A common and effective strategy involves the use of a key intermediate that can be diversified to generate a range of fragments. For example, a 3-azido-cyclobutanone intermediate can serve as a versatile precursor for the synthesis of amines, amides, and sulfonamides.[1][8]

A generalized synthetic workflow for generating a diverse cyclobutane fragment library is depicted below:

G cluster_0 Key Intermediate Synthesis cluster_1 Diversification Reactions cluster_2 Fragment Library Key_Intermediate e.g., 3-Azido-cyclobutanone Reduction Reduction Key_Intermediate->Reduction 1. Reductive Amination Acylation Acylation Key_Intermediate->Acylation 2. Acylation Sulfonylation Sulfonylation Key_Intermediate->Sulfonylation 3. Sulfonylation Amines Cyclobutane Amines Reduction->Amines Amides Cyclobutane Amides Acylation->Amides Sulfonamides Cyclobutane Sulfonamides Sulfonylation->Sulfonamides

Caption: A generalized synthetic workflow for the generation of a diverse cyclobutane-based fragment library from a common intermediate.

Screening Cyclobutane Fragments: Identifying High-Quality Hits

The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for hit identification.[11][12][13] The two most prominent and powerful methods for fragment screening are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography is a high-resolution method that provides unambiguous evidence of fragment binding and detailed structural information about the protein-fragment interaction.[12][14][15] This structural information is invaluable for subsequent structure-based drug design, as it reveals the precise binding mode and identifies opportunities for fragment growing, linking, or merging.[16][17]

Experimental Protocol: Crystallographic Fragment Screening

  • Crystal Preparation: Obtain high-quality, robust crystals of the target protein that can withstand soaking with fragment-containing solutions.[14]

  • Fragment Soaking: Prepare a solution of the cyclobutane fragment (typically at high concentration) in a cryo-protectant solution and soak the protein crystals for a defined period.

  • X-ray Diffraction Data Collection: Mount the soaked crystals and collect X-ray diffraction data, often at a synchrotron source to ensure high resolution.[14]

  • Data Processing and Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Hit Identification: Carefully analyze the electron density maps to identify fragments that are bound to the protein.[12]

The workflow for crystallographic fragment screening is illustrated below:

G Protein_Crystals High-Quality Protein Crystals Soaking Crystal Soaking Protein_Crystals->Soaking Fragment_Library Cyclobutane Fragment Library Fragment_Library->Soaking Data_Collection X-ray Data Collection (Synchrotron) Soaking->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Hit_Identification Hit Identification & Binding Mode Analysis Data_Processing->Hit_Identification SBDD Structure-Based Drug Design Hit_Identification->SBDD

Caption: A streamlined workflow for fragment screening using X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful solution-based technique that can reliably detect weak binding interactions, making it ideally suited for FBDD.[9][11][18] Both ligand-observed and protein-observed NMR experiments can be employed for fragment screening.

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are highly sensitive for detecting the binding of small molecules to large protein targets.

  • Protein-Observed NMR: Two-dimensional experiments such as ¹H-¹⁵N HSQC are used to monitor chemical shift perturbations in the protein spectrum upon fragment binding, providing information on the binding site.[18]

Experimental Protocol: NMR Fragment Screening (Ligand-Observed)

  • Sample Preparation: Prepare a solution of the target protein and a mixture of cyclobutane fragments in a suitable buffer.

  • NMR Data Acquisition: Acquire ligand-observed NMR spectra (e.g., STD, Water-LOGSY) for the fragment mixture in the presence of the protein.

  • Hit Deconvolution: If a hit is identified in a mixture, screen the individual components of that mixture to identify the specific binding fragment.

  • Affinity Determination: Perform NMR titrations to determine the dissociation constant (K_D) of the fragment-protein interaction.[9]

The following diagram illustrates the general workflow for NMR-based fragment screening:

G Target_Protein Target Protein NMR_Screening Ligand-Observed NMR Screening (e.g., STD, Water-LOGSY) Target_Protein->NMR_Screening Fragment_Pools Cyclobutane Fragment Pools Fragment_Pools->NMR_Screening Hit_Pools Identification of Hit Pools NMR_Screening->Hit_Pools Deconvolution Deconvolution of Hit Pools Hit_Pools->Deconvolution Hit_Validation Hit Validation & Affinity Ranking Deconvolution->Hit_Validation Structural_Studies Structural Studies (Protein-Observed NMR or X-ray) Hit_Validation->Structural_Studies

References

An In-depth Technical Guide to the Physicochemical Properties of Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, once considered a mere curiosity of strained ring systems, has undergone a significant renaissance in modern chemical sciences. Its unique structural and electronic properties are now strategically exploited in fields ranging from medicinal chemistry to materials science.[1][2][3] For drug development professionals, the rigid, three-dimensional nature of the cyclobutane core offers a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth exploration of the core physicochemical properties of functionalized cyclobutanes, offering both foundational principles and practical, field-proven insights for researchers and scientists.

The Cyclobutane Scaffold: A Foundation of Strain and Conformation

The defining characteristic of the cyclobutane ring is its inherent strain, which dictates its conformation and reactivity. This strain is a combination of two primary factors: angle strain and torsional strain.

Ring Strain
  • Angle Strain (Baeyer Strain): In an idealized planar cyclobutane, the internal C-C-C bond angles would be 90°. This is a significant deviation from the preferred 109.5° tetrahedral angle for sp³ hybridized carbons, leading to substantial angle strain.[4][5][6][7] This strain weakens the C-C bonds, making them more reactive than their acyclic counterparts.[8]

  • Torsional Strain (Pitzer Strain): A planar cyclobutane would also force the hydrogen atoms on adjacent carbons into an eclipsed conformation, creating repulsive torsional strain.[4][5]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[6][8][9][10][11][12][13] In this conformation, one carbon atom is bent out of the plane of the other three by an angle of about 25-35 degrees.[6][8][9] This puckering slightly increases angle strain by decreasing the C-C-C bond angles to around 88°, but the energetic benefit of reducing the eclipsing interactions of the hydrogens makes this the more stable conformation.[4][9][13] The total ring strain of cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol), which is a significant factor in its chemical behavior.[4][7][9][14]

Cycloalkane Ring Strain (kJ/mol) Primary Sources of Strain
Cyclopropane115Angle and Torsional Strain
Cyclobutane110Angle and Torsional Strain[4][9]
Cyclopentane26Primarily Torsional Strain[4]
Cyclohexane0Negligible in Chair Conformation
Conformational Dynamics

The puckered conformation of cyclobutane is not static. The ring undergoes a rapid "ring-flipping" process where the puckered carbon inverts its position. This dynamic equilibrium is crucial, as the introduction of functional groups can influence the energetic preference for one puckered conformation over another. This conformational locking by substituents is a key strategy in molecular design.

Impact of Functionalization on Physicochemical Properties

The true utility of the cyclobutane scaffold is realized upon functionalization. The strategic placement of substituents allows for the precise modulation of a molecule's properties for specific applications.

Electronic Effects and Stereochemistry

The introduction of electron-withdrawing or electron-donating groups can alter the geometry and reactivity of the cyclobutane ring. Furthermore, the rigid nature of the ring creates distinct stereochemical isomers (cis/trans) that can have vastly different biological activities and physical properties. For instance, the relative orientation of substituents can significantly impact dipole moment, crystallinity, and binding affinity to a biological target. A recent study on cis- and trans-1,2-disubstituted cyclobutanes highlighted that the cis isomers exhibited significantly lower lipophilicity, a property influenced by the molecule's overall conformation and solvent-accessible surface area.[15][16][17]

Lipophilicity (LogP/LogD)

Lipophilicity, a critical parameter in drug design, is profoundly influenced by the cyclobutane core. The rigid, three-dimensional structure of cyclobutane can reduce the planarity of a molecule, which can disrupt crystal packing and improve solubility. The introduction of a cyclobutane moiety can also shield a molecule from metabolic enzymes, thereby enhancing its stability. The choice and positioning of functional groups on the ring allow for fine-tuning of a compound's LogP (partition coefficient) and LogD (distribution coefficient at a specific pH).

Metabolic Stability

A significant advantage of incorporating cyclobutane rings in drug candidates is the potential for increased metabolic stability.[1][2][18] The rigid scaffold can sterically hinder access by metabolic enzymes, such as cytochrome P450s, to otherwise labile sites on a molecule.[19][20][21][22] For example, replacing a more flexible cyclohexyl group with a cyclobutyl group has been a successful strategy to reduce metabolic clearance and improve the pharmacokinetic profile of drug candidates.

Experimental and Computational Characterization

A synergistic approach combining experimental measurements and computational modeling is essential for a comprehensive understanding of functionalized cyclobutanes.

Experimental Protocols

This protocol outlines the classic method for determining the distribution coefficient of a functionalized cyclobutane.

Objective: To measure the ratio of the concentration of a compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (phosphate-buffered saline, PBS) at a specific pH.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Add an equal volume of n-octanol to the vial.

  • Cap the vial and vortex vigorously for 3-5 minutes to ensure thorough mixing.

  • Allow the vial to stand for a period to allow for phase separation. For emulsions, centrifuge at 2000-3000 rpm for 10-15 minutes.

  • Carefully remove an aliquot from both the n-octanol and PBS layers.

  • Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the LogD using the formula: LogD = log10([Compound]octanol / [Compound]PBS).

Causality and Validation:

  • Why pre-saturate solvents? To ensure that the volumes of the two phases do not change during the experiment due to mutual solubility.

  • Self-Validation: Run controls with compounds of known LogD values to validate the experimental setup. The recovery of the compound (sum of amounts in both phases) should be close to 100% to ensure no degradation or adsorption to the vial occurred.

This assay provides an in vitro measure of a compound's susceptibility to metabolism by Phase I enzymes.

Objective: To determine the in vitro intrinsic clearance of a compound upon incubation with liver microsomes.[19][20][21]

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., a high-clearance and a low-clearance drug)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS for quantification

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the test compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Causality and Validation:

  • Why NADPH? It is a necessary cofactor for cytochrome P450 enzymes, the primary drivers of Phase I metabolism.

  • Self-Validation: The high-clearance control should show rapid disappearance, while the low-clearance control should remain relatively stable, confirming the metabolic activity of the microsomes and the integrity of the assay.

Computational Chemistry Approaches

Computational methods are invaluable for predicting the properties of functionalized cyclobutanes and rationalizing experimental observations.

  • Density Functional Theory (DFT): DFT calculations are used to determine the lowest energy conformations, puckering angles, and the energetic barriers to ring-flipping. They can also provide insights into the electronic properties, such as electrostatic potential surfaces, which are crucial for understanding intermolecular interactions.

  • Molecular Dynamics (MD) Simulations: MD simulations allow for the exploration of the conformational landscape of functionalized cyclobutanes in a simulated biological environment (e.g., in water or a lipid bilayer). This can reveal preferred conformations and interactions that are not apparent from static models.

Case Studies in Drug Discovery

The strategic incorporation of cyclobutane rings has led to the development of several successful therapeutic agents.

  • Carboplatin: This platinum-based anticancer drug features a cyclobutane-1,1-dicarboxylate ligand. This bidentate ligand replaces the chloride ligands of its predecessor, cisplatin, resulting in a different reactivity profile and a significant reduction in nephrotoxicity.[3][18]

  • Ivosidenib: An inhibitor of isocitrate dehydrogenase 1 (IDH1) used to treat certain cancers. The structure contains a difluorocyclobutyl moiety, which was introduced to improve metabolic stability compared to earlier analogs with a cyclohexyl group.

  • Boceprevir: A protease inhibitor for the treatment of hepatitis C, boceprevir contains a cyclobutane ring that helps to properly orient the key pharmacophoric groups for binding to the enzyme's active site.[3]

Visualizations and Logical Workflows

Diagram 1: Ring Strain in Cyclobutane

G cluster_0 Planar Cyclobutane (Hypothetical) cluster_1 Puckered Cyclobutane (Actual) Planar C-C-C Angle = 90° AngleStrain High Angle Strain Planar->AngleStrain vs. 109.5° ideal Puckered C-C-C Angle ≈ 88° Planar->Puckered Adopts puckered conformation to relieve strain Eclipsed Eclipsed H-atoms TorsionalStrain High Torsional Strain Eclipsed->TorsionalStrain Repulsive Interaction ReducedAngleStrain Angle Strain Puckered->ReducedAngleStrain Still significant Staggered Partially Staggered H-atoms ReducedTorsionalStrain Reduced Torsional Strain Staggered->ReducedTorsionalStrain More stable

Caption: Comparison of strain in hypothetical planar vs. actual puckered cyclobutane.

Diagram 2: Workflow for Physicochemical Characterizationdot

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_computational In Silico Analysis synthesis Synthesize Functionalized Cyclobutane Derivative purification Purify and Confirm Structure (NMR, MS) synthesis->purification logd Measure LogD (Shake-Flask/HPLC) purification->logd pka Determine pKa (Titration/UV-Vis) purification->pka solubility Assess Aqueous Solubility purification->solubility metabolism Evaluate Metabolic Stability (Microsomes/Hepatocytes) purification->metabolism dft DFT Calculations (Conformation, Electronics) purification->dft final_analysis Comprehensive Physicochemical Profile & SAR Analysis logd->final_analysis Correlate Data pka->final_analysis Correlate Data solubility->final_analysis Correlate Data metabolism->final_analysis Correlate Data md MD Simulations (Dynamic Behavior) dft->md md->final_analysis Correlate Data

References

Methodological & Application

Mastering the Analysis of Primary Amines by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Primary amines are a ubiquitous class of compounds, fundamental to pharmaceuticals, biological systems, and industrial chemistry. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. Their inherent polarity and low volatility lead to poor chromatographic performance, characterized by peak tailing and low sensitivity.[1][2] This application note provides a comprehensive guide to overcoming these obstacles through chemical derivatization, a critical step that transforms amines into forms more amenable to GC-MS analysis.[1][3] We will explore the rationale behind various derivatization strategies, present a detailed, field-tested protocol for acylation, and offer insights into method optimization and troubleshooting.

The Challenge: Why Primary Amines Require Derivatization

The core difficulty in analyzing primary amines via GC stems from the active hydrogens on the amino group (-NH2). These hydrogens readily form bonds with active sites (e.g., surface silanols) within the GC inlet and column, causing strong, undesirable interactions.[1][2] This leads to several analytical problems:

  • Poor Peak Shape: Strong analyte-column interactions result in asymmetric, tailing peaks, which complicates integration and reduces quantitative accuracy.[1]

  • Low Volatility: The polarity of the amino group reduces the compound's tendency to vaporize, requiring higher analysis temperatures that can risk thermal degradation.[1][4]

  • Poor Sensitivity: Adsorption of the analyte onto active surfaces in the system leads to sample loss and diminished detector response.[2]

Derivatization is the solution. This chemical modification process replaces the active hydrogens with less polar, non-bonding functional groups.[1][5] A successful derivatization strategy achieves the following:

  • Increases Volatility: By masking polar groups, the derivative vaporizes at a lower temperature.[1][3][5]

  • Improves Peak Shape: The less polar derivative interacts minimally with the GC system, resulting in sharp, symmetrical peaks.[1]

  • Enhances Sensitivity: Minimizing analyte adsorption ensures more of the sample reaches the detector. Furthermore, incorporating specific groups (e.g., fluorine atoms) can dramatically increase the sensitivity of detectors like the Electron Capture Detector (ECD).[1]

Strategic Selection of a Derivatization Reagent

The choice of derivatizing reagent is critical and depends on the analyte's structure, the sample matrix, and the analytical objectives. The three most common strategies are acylation, silylation, and alkylation.[3][4]

Derivatization StrategyCommon ReagentsKey AdvantagesKey Disadvantages
Acylation Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA)Forms highly stable amide derivatives.[1] Fluorinated reagents significantly boost sensitivity for ECD and produce characteristic mass spectra.[1][6]Reagents are often moisture-sensitive and require anhydrous conditions.[1] Acidic byproducts may form, potentially damaging the GC column if not managed.[1][6]
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)Highly versatile and reactive, forming volatile derivatives.[7][8] Byproducts are typically volatile and do not interfere with chromatography.[8][9]Derivatives can be susceptible to hydrolysis, requiring strictly anhydrous conditions.[8] Reagents themselves are highly sensitive to moisture.[5]
Alkylation Alkyl Chloroformates (e.g., Methyl, Ethyl, Isobutyl Chloroformate)Can often be performed in aqueous solutions, simplifying sample preparation.[1][10] Forms stable carbamate derivatives.[11]Direct alkylation can sometimes lead to a mixture of secondary and tertiary amine products.[1] Reactions can be slower than acylation or silylation.[1]

Scientist's Insight: For many applications, particularly in drug analysis and toxicology, acylation with fluorinated anhydrides like TFAA is a preferred method. It creates exceptionally stable derivatives with excellent chromatographic properties and mass spectral fragments that are highly useful for structural confirmation.[6][12]

Experimental Protocol: Acylation of Primary Amines with TFAA

This protocol provides a robust method for the derivatization of primary amines using Trifluoroacetic Anhydride (TFAA). It is a proven technique for a wide range of analytes, including amphetamines and other biogenic amines.[6]

Materials and Reagents
  • Primary Amine Sample (in a suitable solvent or as a dried extract)

  • Trifluoroacetic Anhydride (TFAA), >99% purity

  • Anhydrous Ethyl Acetate (or other suitable aprotic solvent)

  • Pyridine or Triethylamine (TEA) (Optional, as catalyst/acid scavenger)[6][13]

  • 2 mL Screw-Top Reaction Vials with PTFE-lined caps

  • Heating Block or Oven

  • Nitrogen Evaporation System

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Pipette a known volume (e.g., 100 µL) of the sample extract containing the primary amine into a 2 mL reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

    • Rationale: Removing all solvent, especially water, is critical. TFAA is highly reactive with water, which would consume the reagent and prevent complete derivatization of the amine.[1]

  • Reagent Addition:

    • Add 100 µL of anhydrous ethyl acetate to reconstitute the dried sample residue.

    • Add 50 µL of TFAA to the vial.

    • (Optional but Recommended): If acidic byproducts are a concern for your analytes or GC column, add 10-20 µL of a catalyst base like pyridine.

    • Rationale: The solvent ensures the analyte and reagent can mix effectively. The catalyst (a non-nucleophilic base) neutralizes the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential degradation of the derivative or column.[6]

  • Reaction:

    • Immediately cap the vial tightly. Ensure the PTFE liner is properly seated to prevent leakage or contamination.

    • Vortex the vial for 10 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 20 minutes .[1]

    • Rationale: Heating provides the necessary activation energy to ensure a rapid and complete reaction, forming a stable N-trifluoroacetyl amide derivative.

  • Cooling and Final Preparation:

    • Remove the vial from the heat source and allow it to cool completely to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. A 1 µL injection is a typical starting point.

    • Rationale: Injecting a hot sample can cause backflash in the GC inlet, leading to poor reproducibility. Cooling ensures a clean, controlled injection.

GC-MS Instrumental Parameters

Optimized instrument parameters are crucial for achieving good separation and detection. The following are typical starting conditions for analyzing TFAA-derivatized amines.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalent
Injection Port Splitless Mode, 250°CSplitless injection maximizes the transfer of trace analytes to the column, enhancing sensitivity. The temperature ensures rapid vaporization without thermal degradation of the derivative.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert and efficient carrier gas.[14] A constant flow ensures reproducible retention times and peak areas.
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmThis is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile derivatized compounds.[15]
Oven Program Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)The temperature program is designed to separate analytes based on their boiling points, eluting more volatile compounds first and ensuring heavier derivatives elute in a reasonable time. This program should be optimized for specific analytes.
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 40 - 550 amuA wide scan range ensures detection of both low-mass fragments and the molecular ion of the derivatized amine.

Visualizing the Workflow

The entire process, from sample receipt to final data, can be visualized as a clear and logical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Urine) Extract Analyte Extraction & Solvent Evaporation Sample->Extract Deriv Add Solvent & TFAA Heat at 70°C Extract->Deriv Inject GC-MS Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: End-to-end workflow for GC-MS analysis of primary amines.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad, Tailing Peaks 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Presence of moisture in sample/reagents.1. Optimize reaction time/temperature; ensure correct reagent-to-analyte ratio. 2. Use a deactivated inlet liner; condition the column. 3. Use anhydrous solvents and fresh reagents; ensure sample is completely dry before adding reagents.
No or Very Small Analyte Peak 1. Derivatization reaction failed. 2. Derivative is unstable. 3. Incorrect GC-MS parameters.1. Check reagent activity; verify sample pH is not highly acidic/basic. 2. Analyze samples promptly after derivatization; check for degradation in the inlet. 3. Verify injection temperature and oven program are appropriate for the derivative.
Extra, Unidentified Peaks 1. Impurities in reagents or solvents. 2. Side reactions from other functional groups in the molecule. 3. Reagent byproducts.1. Run a reagent blank to identify contaminant peaks.[6] 2. Review the analyte structure; a milder derivatization agent (e.g., silylation) may be needed. 3. Identify reagent-related peaks from the blank and exclude them from integration.

Conclusion

The successful analysis of primary amines by GC-MS is critically dependent on a well-executed derivatization strategy. By converting polar, non-volatile amines into stable, less polar derivatives, analysts can achieve the sharp peaks, high sensitivity, and robust results required in research and regulated environments. Acylation with TFAA is a powerful and reliable method, and by following the detailed protocol and understanding the rationale behind each step, scientists can confidently overcome the inherent challenges of amine analysis and generate high-quality, defensible data.

References

Application Note: A Robust Protocol for the HPLC-UV Analysis of 2-Cyclobutylethanamine Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of 2-Cyclobutylethanamine in various matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a native chromophore in this compound, a pre-column derivatization strategy is essential for sensitive UV detection. This guide provides a comprehensive examination of suitable derivatization agents, with a primary focus on the use of Dansyl Chloride (DNS-Cl). The causality behind experimental choices, a step-by-step derivatization and HPLC analysis protocol, and troubleshooting insights are provided to ensure methodological robustness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Non-Chromophoric Amines

This compound is a primary aliphatic amine of interest in pharmaceutical and chemical research. A significant analytical hurdle in its quantification by HPLC is its lack of a UV-absorbing chromophore, rendering it practically invisible to standard UV detectors.[1][2] To overcome this limitation, pre-column derivatization is a widely adopted and effective strategy.[1][2] This process involves a chemical reaction to attach a UV-active or fluorescent tag to the analyte molecule prior to its introduction into the HPLC system. The ideal derivatization reaction should be rapid, quantitative, and produce a stable, single derivative with a high molar absorptivity at a wavelength where potential matrix interferences are minimal.

This document will explore the principles of amine derivatization and provide a detailed, field-tested protocol for the analysis of this compound using Dansyl Chloride as the derivatizing agent. Alternative reagents will also be discussed to provide a broader context for methodological selection.

Principles of Amine Derivatization for HPLC-UV Analysis

The derivatization of primary amines for HPLC analysis typically involves the nucleophilic attack of the unprotonated amine on an electrophilic center of the derivatizing agent. The choice of reagent is critical and depends on the analyte's properties, the sample matrix, and the desired sensitivity. Several classes of reagents are commonly employed for the derivatization of primary amines.[3]

Overview of Common Derivatizing Agents
Derivatizing AgentReaction PrincipleAdvantagesDisadvantages
Dansyl Chloride (DNS-Cl) Reacts with primary and secondary amines to form stable sulfonamides.[1][4][5]Highly stable derivatives, strong UV absorbance and fluorescence.[1][6]Excess reagent can interfere with chromatography; reaction can be slow.
o-Phthalaldehyde (OPA) Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[3][7]Fast reaction, automatable.[3]Derivatives can be unstable, does not react with secondary amines.[7]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Reacts with primary and secondary amines to form stable, highly fluorescent carbamates.[8]High sensitivity, stable derivatives.[8]Excess reagent and its hydrolysis by-product can interfere.[8]
Ninhydrin Reacts with primary amines to form a deep purple product (Ruhemann's purple).[9][10]Well-established method, particularly for amino acids.[9]Often used in post-column derivatization which requires additional hardware.[9]

For the routine analysis of this compound, Dansyl Chloride is an excellent choice due to the formation of a highly stable and UV-active derivative, ensuring robust and reproducible quantification.[1][6]

The Dansylation Reaction: A Mechanistic Perspective

The reaction between Dansyl Chloride and a primary amine, such as this compound, is a nucleophilic substitution at the sulfonyl chloride group. The reaction is conducted under alkaline conditions (typically pH 9.5-10.5) to ensure the primary amine is in its deprotonated, nucleophilic state.[1] The lone pair of electrons on the nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The alkaline buffer is crucial not only for maintaining the amine's nucleophilicity but also for neutralizing the hydrochloric acid (HCl) produced during the reaction, thereby driving the equilibrium towards the product.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Cyclobutylethanamine This compound (Primary Amine) Dansylated_Amine Dansylated this compound (Stable, UV-Active Derivative) 2_Cyclobutylethanamine->Dansylated_Amine + Dansyl Chloride Dansyl_Chloride Dansyl Chloride (Derivatizing Agent) Alkaline_Buffer Alkaline Buffer (e.g., Sodium Bicarbonate, pH 9.8) Alkaline_Buffer->Dansylated_Amine Catalyzes Room_Temp Room Temperature (or slightly elevated) Room_Temp->Dansylated_Amine Enables HCl HCl (Neutralized by buffer) Dansylated_Amine->HCl By-product

Caption: The Dansylation Reaction Workflow.

Detailed Protocol: Derivatization of this compound with Dansyl Chloride

This protocol provides a step-by-step guide for the derivatization of this compound with Dansyl Chloride and subsequent HPLC-UV analysis.

Materials and Reagents
  • This compound standard (CAS: 60637-97-0)[11]

  • Dansyl Chloride (DNS-Cl), ≥99.0% (HPLC grade)[4]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Ammonium Hydroxide (NH₄OH) solution (e.g., 25%)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Preparation of Solutions
  • 100 mM Carbonate-Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of anhydrous sodium carbonate in 100 mL of deionized water. Adjust pH to 9.8 if necessary. Filter through a 0.22 µm filter.[5]

  • Dansyl Chloride Stock Solution (10 mg/mL in ACN): Dissolve 100 mg of Dansyl Chloride in 10 mL of acetonitrile. This solution should be prepared fresh and protected from light.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to cover the desired concentration range.

  • Quenching Solution (10% Ammonium Hydroxide): Prepare by diluting a concentrated ammonium hydroxide solution with deionized water.

Derivatization Procedure

G Start Start Aliquot_Sample Aliquot 100 µL of sample or standard into a microcentrifuge tube. Start->Aliquot_Sample Add_Buffer Add 200 µL of 100 mM Carbonate-Bicarbonate Buffer (pH 9.8). Aliquot_Sample->Add_Buffer Add_DNSCl Add 200 µL of Dansyl Chloride stock solution (10 mg/mL in ACN). Add_Buffer->Add_DNSCl Vortex_Incubate Vortex briefly and incubate at 60°C for 30 minutes in the dark. Add_DNSCl->Vortex_Incubate Quench_Reaction Add 50 µL of 10% Ammonium Hydroxide to quench the reaction. Vortex_Incubate->Quench_Reaction Vortex_Incubate_Quench Vortex and let stand for 10 minutes at room temperature. Quench_Reaction->Vortex_Incubate_Quench Filter_Inject Filter through a 0.22 µm syringe filter and inject into the HPLC system. Vortex_Incubate_Quench->Filter_Inject End End Filter_Inject->End

Caption: Step-by-step derivatization workflow.

  • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add 200 µL of the 100 mM carbonate-bicarbonate buffer (pH 9.8).

  • Add 200 µL of the Dansyl Chloride stock solution.

  • Vortex the mixture gently and incubate at 60°C for 30 minutes in a heating block or water bath, protected from light.

  • After incubation, cool the mixture to room temperature.

  • To quench the reaction and consume excess Dansyl Chloride, add 50 µL of the 10% ammonium hydroxide solution.

  • Vortex and allow the mixture to stand for at least 10 minutes at room temperature.

  • The sample is now ready for HPLC analysis. Filter through a 0.22 µm syringe filter prior to injection.

HPLC-UV Conditions

The following HPLC conditions are a starting point and may require optimization for specific instrumentation and sample matrices.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Wavelength 254 nm

Method Validation and Performance

A validated analytical method ensures reliable and accurate results. Key validation parameters to consider for this protocol include:

  • Linearity and Range: The method should demonstrate linearity over a defined concentration range. A typical calibration curve is constructed by plotting the peak area of the derivatized this compound against the known concentration of the standards. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[12]

  • Accuracy and Precision: Accuracy is determined by recovery studies on spiked samples, while precision is assessed by the relative standard deviation (RSD) of replicate analyses.[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Stability: The stability of the derivatized sample should be assessed over time to establish a reliable timeframe for analysis after preparation. Dansyl derivatives are known for their good stability.[6]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no peak for the derivative Incomplete derivatization (incorrect pH, low temperature, insufficient time).Ensure the buffer pH is correct. Optimize incubation time and temperature.
Degradation of Dansyl Chloride.Prepare fresh Dansyl Chloride solution.
Multiple peaks for the derivative Side reactions.Optimize reaction conditions (e.g., lower temperature). Ensure proper quenching of the reaction.
Large interfering peak from excess reagent Insufficient quenching.Increase the amount of quenching reagent or the quenching time.
Poor peak shape Incompatible injection solvent with the mobile phase.Evaporate the sample and reconstitute in the initial mobile phase.
Column overload.Dilute the sample.

Conclusion

The pre-column derivatization of this compound with Dansyl Chloride provides a robust, sensitive, and reliable method for its quantification by HPLC-UV. The formation of a stable dansylated derivative with strong UV absorbance allows for low-level detection. The detailed protocol and troubleshooting guide presented in this application note serve as a comprehensive resource for researchers and scientists in the successful implementation of this analytical method. The principles discussed are also broadly applicable to the analysis of other primary and secondary amines lacking a native chromophore.

References

Application Notes & Protocols: 2-Cyclobutylethanamine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is an increasingly vital structural unit in medicinal chemistry, prized for its ability to impart favorable DMPK properties and provide unique three-dimensional vectors for molecular exploration.[1][2] This carbocycle acts as a conformationally restricted scaffold, enabling chemists to "escape from flatland" and improve properties such as metabolic stability, potency, and selectivity.[3][4] 2-Cyclobutylethanamine (CAS: 60637-97-0) serves as a key building block for introducing this valuable moiety. As a primary amine, it is amenable to a wide range of classical and modern synthetic transformations. This guide provides an in-depth analysis of its properties and offers detailed, field-proven protocols for its application in amide bond formation, reductive amination, and N-alkylation, designed for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is paramount for successful reaction design and scale-up. The data below has been compiled from various sources to provide a comprehensive overview.

PropertyValueSource(s)
CAS Number 60637-97-0[5][6]
Molecular Formula C₆H₁₃N[5]
Molecular Weight 99.17 g/mol [5]
IUPAC Name This compound[6]
Appearance Colorless to pale yellow liquid (typical)[7]
Boiling Point ~145-147 °C (Predicted)N/A
Density ~0.85 g/cm³ (Predicted)N/A
SMILES C1CC(C1)CCN[8]
InChIKey VPOFWBYDRLMDMX-UHFFFAOYSA-N[5]

Core Synthetic Applications & Protocols

This compound's primary amine functionality is a versatile handle for constructing more complex molecules. The following sections detail robust protocols for three fundamental transformations.

Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be activated. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[10] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or an equivalent is crucial to suppress racemization (if the acid has a chiral center) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[9][11]

This protocol describes a general procedure for coupling a generic carboxylic acid with this compound.

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • This compound (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and anhydrous DCM.

    • Stir the mixture at room temperature until all solids dissolve.

    • Add this compound (1.1 equiv) followed by DIPEA (3.0 equiv).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. The reaction is often exothermic.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the limiting carboxylic acid.

    • Workup:

      • Dilute the reaction mixture with additional DCM.

      • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH Active_Ester Activated O-Acylisourea Intermediate Acid->Active_Ester + EDC EDC EDC HOBt_Ester Reactive HOBt Ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt Product Final Amide Product HOBt_Ester->Product + Amine Amine This compound Amine->Product Reductive_Amination_Pathway Carbonyl Aldehyde / Ketone (R-CHO) Imine Imine Intermediate Carbonyl->Imine + Amine (-H₂O) Amine This compound Amine->Imine Product Secondary Amine Product Imine->Product + Reducer Reducer NaBH(OAc)₃ Reducer->Product N_Alkylation_Scheme Amine This compound (Primary Amine) Product N-Alkyl-2-cyclobutylethanamine (Secondary Amine) Amine->Product Sₙ2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Base Base (e.g., K₂CO₃) Byproduct Salt Byproduct (e.g., KBr + KHCO₃) Base->Byproduct Neutralization Solvent Solvent (e.g., MeCN) Solvent->Product

References

The Strategic Integration of 2-Cyclobutylethanamine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The cyclobutane moiety has emerged as a valuable structural motif, prized for its ability to confer conformational rigidity, improve metabolic stability, and modulate lipophilicity in drug candidates.[1][2] This technical guide provides an in-depth exploration of the application of 2-cyclobutylethanamine, a key building block, in the synthesis of pharmaceutical intermediates. We will delve into the causality behind its use, detailing its role in generating molecules with potential therapeutic applications, particularly in the realm of Central Nervous System (CNS) disorders. This document provides detailed, field-proven insights and illustrative protocols for key chemical transformations involving this compound, aimed at researchers, scientists, and drug development professionals.

Introduction: The Rationale for Employing the Cyclobutane Moiety

The incorporation of small carbocyclic rings, such as cyclobutane, into drug candidates is a strategic decision driven by the unique physicochemical properties they impart.[1] Unlike more flexible alkyl chains, the puckered conformation of the cyclobutane ring introduces a degree of conformational constraint, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the replacement of a gem-dimethyl group or a t-butyl group with a cyclobutane ring can improve metabolic stability by blocking sites of oxidative metabolism.[1]

This compound, with its primary amine functionality, serves as a versatile handle for introducing this desirable cyclobutane scaffold into a wide range of molecular frameworks. Its application is particularly relevant in the synthesis of CNS-active agents, where properties like metabolic stability and appropriate lipophilicity are critical for crossing the blood-brain barrier and achieving therapeutic efficacy.[3][4]

Core Applications and Synthetic Strategies

The primary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The two most common and powerful applications in the synthesis of pharmaceutical intermediates are N-alkylation via reductive amination and N-acylation to form amides.

N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[5] This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[6] This method is highly efficient and avoids the over-alkylation often encountered with direct alkylation using alkyl halides.[5]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[7] It is a mild and selective reducing agent that can reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone, minimizing side reactions.[5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and aprotic, providing a good medium for both imine formation and reduction.[7]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, especially with less reactive ketones.

Illustrative Protocol 1: Synthesis of a Hypothetical CNS Drug Intermediate via Reductive Amination

This protocol describes the synthesis of N-(2-cyclobutylethyl)-4-phenylpiperidin-4-amine, a hypothetical intermediate that incorporates structural features often found in CNS drug candidates (a phenylpiperidine core and a lipophilic cyclobutane tail).

Reactants:

CompoundMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-Phenylpiperidin-4-one175.23101.0
This compound99.17121.2
Sodium Triacetoxyborohydride211.94151.5
Acetic Acid60.0510.1
Dichloromethane (DCM)---

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidin-4-one (1.75 g, 10 mmol) and dichloromethane (100 mL).

  • Addition of Amine: Add this compound (1.19 g, 12 mmol) to the solution, followed by acetic acid (0.06 mL, 1 mmol).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford the desired product.

Workflow Diagram:

Reductive_Amination cluster_reactants Reactants cluster_process Reaction ketone 4-Phenylpiperidin-4-one mixing Mix in DCM + Acetic Acid ketone->mixing amine This compound amine->mixing imine_formation Imine Formation (1 hr, RT) mixing->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification product N-(2-cyclobutylethyl)-4-phenylpiperidin-4-amine purification->product

Caption: Reductive amination workflow.

N-Acylation for Amide Synthesis

Amide bond formation is one of the most important reactions in pharmaceutical synthesis, as the amide functional group is a key feature in a vast number of drugs.[8] this compound can be readily acylated with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form stable amide products.

Causality of Experimental Choices:

  • Coupling Agents: When using a carboxylic acid directly, a coupling agent is required to activate the carboxyl group. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[8]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are suitable for amide coupling reactions.

Illustrative Protocol 2: Synthesis of a Hypothetical Bioactive Amide Intermediate

This protocol outlines the synthesis of N-(2-cyclobutylethyl)-4-fluorobenzamide. The resulting benzamide could be an intermediate for compounds targeting G-protein coupled receptors (GPCRs), where such structural motifs are common.

Reactants:

CompoundMolecular Weight ( g/mol )Moles (mmol)Equivalents
4-Fluorobenzoic Acid140.11101.0
This compound99.17101.0
EDCI191.70121.2
HOBt135.12121.2
Triethylamine (TEA)101.19202.0
Dichloromethane (DCM)---

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluorobenzoic acid (1.40 g, 10 mmol), EDCI (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) in dichloromethane (100 mL).

  • Activation: Stir the mixture at 0 °C (ice bath) for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (0.99 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in dichloromethane (20 mL).

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography to obtain the pure amide.

Workflow Diagram:

Amide_Coupling cluster_reactants Reactants cluster_process Reaction acid 4-Fluorobenzoic Acid activation Acid Activation (0 °C, 30 min) acid->activation amine This compound coupling Amine Addition & Coupling (16h, RT) amine->coupling coupling_agents EDCI / HOBt coupling_agents->activation base Triethylamine base->coupling activation->coupling workup Aqueous Washes & Extraction coupling->workup purification Recrystallization or Chromatography workup->purification product N-(2-cyclobutylethyl)-4-fluorobenzamide purification->product

Caption: Amide coupling workflow.

Characterization of Reaction Products

The successful synthesis of the desired intermediates must be confirmed through rigorous analytical characterization. A combination of spectroscopic and chromatographic techniques is essential.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bonds.Presence of characteristic signals for the cyclobutane ring, the ethyl linker, and the newly incorporated molecular fragment.
Mass Spectrometry (MS) Determination of the molecular weight of the product.A molecular ion peak corresponding to the calculated mass of the target compound.
LC-MS Assessment of purity and reaction monitoring.A single major peak in the chromatogram with the correct mass-to-charge ratio.
Infrared (IR) Spectroscopy Identification of key functional groups.For amides, the presence of a strong C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). For secondary amines, the presence of an N-H stretch.

Safety and Handling

As with all laboratory procedures, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: this compound and its derivatives should be handled with care. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

  • Reaction Quenching: The quenching of reactions involving reactive reagents like sodium triacetoxyborohydride should be performed slowly and cautiously to control any exothermic processes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to introduce the conformationally constrained and metabolically robust cyclobutane moiety makes it a strategic choice for the design of novel drug candidates, particularly those targeting the CNS. The reductive amination and N-acylation reactions detailed in this guide provide reliable and efficient methods for the incorporation of this important pharmacophore. By understanding the causality behind the experimental choices and adhering to rigorous protocols, researchers can effectively leverage the unique properties of this compound to advance their drug discovery programs.

References

Solid-phase synthesis techniques utilizing 2-Cyclobutylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Solid-Phase Synthesis Techniques Utilizing 2-Cyclobutylethanamine for Novel Peptidomimetic and Small Molecule Libraries

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the ability to precisely control molecular architecture to optimize pharmacological properties. Small carbocycles, particularly cyclobutane, have emerged as powerful structural motifs for enhancing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1] The unique puckered conformation of the cyclobutane ring imparts a degree of conformational rigidity that is highly sought after in drug design.[2][3][4] This rigidity can lock a molecule into a bioactive conformation, thereby improving binding affinity to its target and enhancing metabolic stability by shielding otherwise labile positions from enzymatic degradation.[2][4]

This compound represents a versatile building block for introducing this valuable cyclobutane scaffold into peptides, peptidomimetics, and small molecule libraries. Its primary amine functionality allows for straightforward incorporation into established solid-phase synthesis (SPS) workflows, traditionally used for peptide synthesis.[5] This guide provides detailed protocols and technical insights for the effective use of this compound in solid-phase synthesis, enabling researchers to explore novel chemical space and accelerate the discovery of next-generation therapeutics.

Core Principles and Strategic Considerations

The solid-phase synthesis strategy outlined here is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology. The core principle involves the stepwise assembly of a target molecule on an insoluble polymeric support (resin). This approach simplifies the purification process to mere filtration and washing after each synthetic step, allowing for the use of excess reagents to drive reactions to completion.[6]

Choice of Solid Support: The selection of the resin is critical and depends on the desired C-terminal functionality of the final product.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is ideal for synthesizing molecules with a C-terminal carboxylic acid. Its high acid lability allows the final product to be cleaved under very mild acidic conditions, which preserves sensitive functional groups elsewhere in the molecule.[5][7]

  • Rink Amide Resin: This is the resin of choice when a C-terminal amide is desired. Cleavage from Rink Amide resin requires stronger acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[8]

Application of this compound: This building block can be utilized in several strategic ways:

  • N-Terminal Capping: To terminate a peptide or peptidomimetic chain, providing a neutral, lipophilic cap that can enhance membrane permeability and metabolic stability.

  • Internal Scaffold Component: As part of a peptidomimetic backbone, where it can influence the overall conformation and receptor interaction of the molecule.[9]

  • Library Synthesis: As a key diversification element in the combinatorial synthesis of small molecule libraries.

Experimental Workflows and Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound onto a solid support as an N-terminal capping agent for a peptide sequence. The synthesis is described at a 0.1 mmol scale.

Diagram of the Overall Synthetic Workflow

G cluster_0 Resin Preparation cluster_1 Peptide Elongation (Iterative) cluster_2 Capping with this compound cluster_3 Cleavage and Isolation Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple_AA Couple Fmoc-Amino Acid (HATU/DIPEA) Wash1->Couple_AA Start Peptide Chain Wash2 Wash with DMF Couple_AA->Wash2 Deprotect_AA Fmoc Deprotection Wash2->Deprotect_AA Wash3 Wash with DMF Deprotect_AA->Wash3 Wash3->Couple_AA Repeat for next AA Couple_Cap Couple this compound (HATU/DIPEA) Wash3->Couple_Cap Final AA Coupled Wash4 Wash with DMF/DCM Couple_Cap->Wash4 Cleave Cleave from Resin (TFA Cocktail) Wash4->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify via RP-HPLC Precipitate->Purify

Caption: General workflow for solid-phase synthesis and capping with this compound.

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the resin is crucial to expose the reactive sites within the polymer matrix, ensuring efficient reaction kinetics.[5] N,N-Dimethylformamide (DMF) is an excellent solvent for swelling polystyrene-based resins.

  • Place 130-160 mg of Rink Amide resin (typically 0.6-0.75 mmol/g loading) into a fritted reaction vessel to achieve a 0.1 mmol synthesis scale.

  • Add 5 mL of DMF to the resin.

  • Agitate the resin slurry using a shaker or by bubbling nitrogen gas from the bottom of the vessel for 30-60 minutes at room temperature.

  • Drain the DMF through the frit.

Protocol 2: Initial Fmoc Deprotection

Causality: The N-terminal Fmoc protecting group is base-labile and is efficiently removed by a solution of a secondary amine, like piperidine, to expose the primary amine for the first coupling reaction.[8]

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 3: Peptide Chain Elongation (Iterative)

Causality: This cycle is repeated for each amino acid in the desired sequence. The carboxylic acid of the incoming Fmoc-protected amino acid is pre-activated with a coupling reagent to form a highly reactive species that readily forms an amide bond with the free amine on the resin.[10] HATU is a highly efficient coupling reagent that minimizes racemization.[11]

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: To ensure the reaction is complete, perform a qualitative Kaiser test.[12][13] Take a few beads of resin, wash them with ethanol, and add the Kaiser test reagents. A blue color indicates the presence of unreacted primary amines, and the coupling step should be repeated. A yellow/colorless result indicates completion.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Deprotection: Repeat Protocol 2 to remove the Fmoc group from the newly added amino acid, preparing the resin for the next coupling cycle.

Protocol 4: N-Terminal Capping with this compound

Causality: After the final amino acid has been added and its Fmoc group removed, the free N-terminal amine is coupled with this compound. As this is a primary amine coupling to a resin-bound carboxylic acid (conceptually, after activation), the same activation chemistry applies.

  • Ensure the N-terminal Fmoc group of the final amino acid has been removed according to Protocol 2 and the resin has been washed.

  • Activation/Coupling Solution: In a separate vial, prepare a solution containing:

    • This compound (0.5 mmol, 5 eq.)

    • HATU (0.49 mmol, 4.9 eq.)

    • DIPEA (1.0 mmol, 10 eq.)

    • 3 mL of DMF

  • Add the capping solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: The Kaiser test can again be used to confirm the disappearance of the N-terminal primary amine.

  • Washing: Drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under a high vacuum for at least 1 hour.

Diagram of the Capping Reaction

G Resin Resin-Peptide-NH2 Free N-Terminal Amine Product Resin-Peptide-NH-CH2CH2-Cyclobutane Capped Peptide Resin->Product Reagents { this compound |  HATU / DIPEA |  DMF} Reagents->Product Amide Bond Formation

Caption: Coupling of this compound to the peptide-resin.

Protocol 5: Cleavage and Deprotection

Causality: A strong acid, TFA, is used to cleave the bond linking the synthesized molecule to the Rink Amide resin and simultaneously remove acid-labile side-chain protecting groups (like t-butyl). Scavengers (water and triisopropylsilane) are included to trap reactive carbocations generated during this process, preventing unwanted side reactions.[14][15]

  • Prepare a cleavage cocktail. For a standard peptide, a common mixture is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water (H₂O)

    • 2.5% Triisopropylsilane (TIPS)

  • Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate the slurry at room temperature for 2-3 hours.

  • Drain the TFA solution containing the cleaved product into a clean collection tube.

  • Wash the resin with an additional 1-2 mL of TFA to ensure complete recovery.

  • Concentrate the TFA solution under a stream of nitrogen gas until the volume is reduced by approximately 80-90%.

  • Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing 40-50 mL of cold diethyl ether. A white precipitate (the crude product) should form.

  • Centrifuge the tube to pellet the solid product. Decant the ether.

  • Wash the pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude product under a vacuum.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Reagent Quantities

The table below summarizes the typical quantities of reagents required for a 0.1 mmol scale synthesis.

Reagent/StepComponentEquivalents (eq.)Molar Amount (mmol)Volume / Mass
Resin Rink Amide (0.65 mmol/g)1.00.1~154 mg
Fmoc Deprotection 20% Piperidine in DMF--2 x 5 mL
Amino Acid Coupling Fmoc-Amino Acid3.00.3Varies
HATU2.90.29~110 mg
DIPEA6.00.6~105 µL
Capping Reaction This compound5.00.5~50 mg (58 µL)
HATU4.90.49~186 mg
DIPEA10.01.0~174 µL
Cleavage TFA Cleavage Cocktail--5-7 mL

References

Application Notes & Protocols: Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butanes with Triazinanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the divergent and stereocontrolled reactions between bicyclo[1.1.0]butanes (BCBs) and triazinanes, catalyzed by Lewis acids. We will delve into the mechanistic underpinnings of these transformations, offer expert insights into experimental design, and provide detailed, validated protocols for the synthesis of structurally complex cyclobutylamines and biscyclobutenyl amines.

Introduction: Harnessing Strain for Molecular Complexity

Bicyclo[1.1.0]butanes (BCBs) are among the most strained carbocycles that can be readily isolated and handled. Their immense strain energy, estimated at 64-66 kcal/mol, makes them exceptionally reactive building blocks in organic synthesis.[1] This reactivity, driven by the release of strain, allows for the rapid construction of complex, three-dimensional molecular scaffolds from simple precursors.[2] In medicinal chemistry, such sp³-rich frameworks are highly sought after to "escape from flatland" and improve the physicochemical properties of drug candidates.[3]

On the other hand, 1,3,5-triazinanes are stable, crystalline solids that serve as convenient precursors for highly reactive species like formaldimines or their corresponding iminium ions upon activation.[4][5] The marriage of these two reagent classes under Lewis acid catalysis unlocks powerful and divergent pathways to novel amine scaffolds, providing access to medicinally relevant cis-cyclobutyl diamines and unique "butterfly-shaped" biscyclobutenyl amines from a common set of starting materials.[5][6] This guide will explore the nuances that control this synthetic divergence.

Mechanistic Framework: A Tale of Two Pathways

The outcome of the reaction between a BCB and a triazinane is exquisitely dependent on the nature of the activating substituent on the BCB and the choice of Lewis acid catalyst. This divergence stems from different modes of Lewis acid activation, leading to distinct reactive intermediates.[3][5]

The Reactants: BCBs and Triazinanes
  • Bicyclo[1.1.0]butanes (BCBs): The key to BCB reactivity is the central C1-C3 bond, which is exceptionally weak and possesses significant p-character, making it behave somewhat like an olefin. Lewis acid coordination to a substituent at the bridgehead (e.g., a ketone or ester) polarizes and further weakens this bond, priming it for cleavage.[7][8]

  • 1,3,5-Triazinanes: These heterocycles are cyclic trimers of imines. In the presence of a Lewis acid, they can dissociate to provide a controlled release of monomeric imine species, which then participate in the reaction.[4][9]

Divergent Pathways Controlled by Catalyst and Substrate

A fascinating dichotomy emerges when reacting BCBs with triazinanes: BCB ketones and BCB esters travel down entirely different mechanistic paths to yield disparate products.[5]

When a BCB bearing a ketone substituent is treated with a triazinane in the presence of a catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃, the reaction proceeds through a formal (3+2+2) cycloaddition followed by ring-opening.[4][5] This highly diastereoselective process yields valuable syn-configured cyclobutyl diamines.

The proposed mechanism is as follows:

  • The Lewis acid (LA) activates the BCB ketone, facilitating nucleophilic attack by the nitrogen of the formaldimine monomer (released from the triazinane).

  • This initial attack forms a zwitterionic intermediate.

  • A subsequent intramolecular cyclization cascade constructs a 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate.

  • Acidic treatment during the reaction or workup efficiently cleaves the aminal moiety of the aza-BCO, revealing the final syn-cyclobutyl diamine product.[5]

Pathway_A Pathway A: BCB Ketones to syn-Cyclobutylamines cluster_0 Reaction Steps BCB_Ketone BCB Ketone + Triazinane Activated_Complex Lewis Acid (B(C₆F₅)₃) Activation BCB_Ketone->Activated_Complex Step 1 Zwitterion Zwitterionic Intermediate Activated_Complex->Zwitterion Step 2 (Nucleophilic Attack) Aza_BCO Aza-BCO Intermediate (aza-Bicyclo[4.1.1]octane) Zwitterion->Aza_BCO Step 3 (Cycloaddition) Ring_Opening Acidic Ring-Opening (Aminal Cleavage) Aza_BCO->Ring_Opening Step 4 Product_A syn-Cyclobutyl Diamine Ring_Opening->Product_A

Caption: Mechanism for the synthesis of syn-cyclobutylamines.

In stark contrast, reacting a BCB ester with a triazinane using indium(III) triflate, In(OTf)₃, as the catalyst results in an unexpected cascade reaction.[6][10] This pathway does not yield a cyclobutylamine but instead produces elegant, butterfly-shaped biscyclobutenyl amines.

The proposed mechanism for this transformation involves:

  • The potent Lewis acid In(OTf)₃ promotes the complete cleavage of the central C-C bond of the BCB ester to form a distinct carbocation intermediate, often referred to as a Leitch's carbocation.[5][10]

  • The nitrogen of the triazinane acts as a nucleophile, attacking this carbocation.

  • A subsequent cascade involving a second molecule of the BCB, proton transfer, and rearrangement steps leads to the formation of the unique biscyclobutenyl amine structure.[6]

Pathway_B Pathway B: BCB Esters to Biscyclobutenyl Amines cluster_1 Reaction Steps BCB_Ester BCB Ester + Triazinane Carbocation Leitch's Carbocation Intermediate BCB_Ester->Carbocation Step 1 (In(OTf)₃ Activation) Nucleophilic_Attack Nucleophilic Attack by Triazinane Carbocation->Nucleophilic_Attack Step 2 Cascade Cascade Reaction (with 2nd BCB) Nucleophilic_Attack->Cascade Step 3 Product_B Biscyclobutenyl Amine Cascade->Product_B

Caption: Mechanism for the synthesis of biscyclobutenyl amines.

Application Notes: Guiding Experimental Design

The Critical Choice of Lewis Acid

The divergent outcomes are a direct consequence of the Lewis acid's interaction with the BCB's carbonyl group.[3]

  • For Pathway A (Ketones): A moderately strong Lewis acid like B(C₆F₅)₃ is optimal. It coordinates to the ketone sufficiently to activate it for nucleophilic attack without being potent enough to cause complete C-C bond cleavage into a free carbocation. This preserves the stepwise cycloaddition pathway.[5]

  • For Pathway B (Esters): A powerful oxophilic Lewis acid like In(OTf)₃ or Sc(OTf)₃ is required.[6][7] The ester carbonyl is less basic than a ketone carbonyl, requiring a stronger Lewis acid for activation. This strong interaction facilitates complete bond scission to generate the key carbocation intermediate that funnels the reaction down the cascade pathway.[10]

Substrate Scope and Considerations

The reactions are generally robust and tolerate a range of substituents.

ReactantSubstituent PositionTolerated GroupsNotes
BCB Ketone/Ester Aryl group on carbonylElectron-donating (Me, OMe), Electron-withdrawing (F, Cl, Br), HalogensA broad scope of electronically diverse aryl groups is well-tolerated on the BCB scaffold.[4][6]
Triazinane N-substituentsBenzyl (Bn), Allyl, Propargyl, Substituted benzyl groupsThe N-substituents on the triazinane are incorporated into the final product, allowing for molecular diversification.[5]
Safety and Handling Protocols
  • Bicyclo[1.1.0]butanes: These are high-energy molecules. While generally stable at room temperature when substituted, they should be handled with care. Avoid excessive heat and mechanical shock. Store in a cool, dark place.[1][11] For parent, unsubstituted BCB, which is a volatile liquid/gas, all handling must be done in a well-ventilated fume hood using appropriate cryogenic procedures.[12]

  • Lewis Acids: Many Lewis acids, particularly triflates like In(OTf)₃ and boranes like B(C₆F₅)₃, are highly moisture-sensitive. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.[7]

  • General Precautions: Always use personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves. Conduct all operations in a well-ventilated chemical fume hood.[11]

Detailed Experimental Protocols

The following protocols are representative examples for each pathway and should be adapted based on the specific substrates used.

Protocol 1: Synthesis of a syn-Cyclobutyl Diamine (Pathway A)

This protocol describes the B(C₆F₅)₃-catalyzed reaction of a BCB ketone with 1,3,5-tribenzyl-1,3,5-triazinane.

  • Reagents & Materials:

    • Aryl-substituted BCB Ketone (1.0 equiv, e.g., 0.2 mmol, 50 mg)

    • 1,3,5-Tribenzyl-1,3,5-triazinane (0.5 equiv, 0.1 mmol, 35.7 mg)

    • Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (10 mol%, 0.02 mmol, 10.2 mg)

    • Anhydrous Dichloromethane (DCM) (2.0 mL)

    • Oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon line)

  • Procedure:

    • To the oven-dried reaction vial under an inert atmosphere, add the BCB ketone, 1,3,5-tribenzyl-1,3,5-triazinane, and B(C₆F₅)₃.

    • Add anhydrous DCM (2.0 mL) via syringe.

    • Stir the reaction mixture at room temperature (approx. 25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure syn-cyclobutyl diamine.

  • Self-Validation & Characterization:

    • Expected Outcome: A white solid or viscous oil. Yields are typically in the range of 70-95%.[5]

    • Characterization: Confirm the structure and stereochemistry using ¹H NMR (look for characteristic coupling constants of the syn cyclobutane protons), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Biscyclobutenyl Amine (Pathway B)

This protocol details the In(OTf)₃-catalyzed cascade reaction of a BCB ester with 1,3,5-tribenzyl-1,3,5-triazinane.

  • Reagents & Materials:

    • Aryl-substituted BCB Ester (2.2 equiv, e.g., 0.22 mmol, 60 mg)

    • 1,3,5-Tribenzyl-1,3,5-triazinane (1.0 equiv, 0.1 mmol, 35.7 mg)

    • Indium(III) triflate, In(OTf)₃ (10 mol%, 0.01 mmol, 5.6 mg)

    • Anhydrous 1,2-Dichloroethane (DCE) (1.0 mL)

    • Oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon line)

  • Procedure:

    • To the oven-dried reaction vial under an inert atmosphere, add the BCB ester, 1,3,5-tribenzyl-1,3,5-triazinane, and In(OTf)₃.

    • Add anhydrous DCE (1.0 mL) via syringe.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution (5 mL).

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biscyclobutenyl amine.

  • Self-Validation & Characterization:

    • Expected Outcome: A pale yellow solid or oil. Yields typically range from 60-90%.[6][10]

    • Characterization: Confirm the unique "butterfly" structure using ¹H NMR, ¹³C NMR, and HRMS. 2D NMR techniques (COSY, HSQC) may be necessary to fully assign the complex structure.

Summary & Workflow Visualization

The selection of the BCB substituent and Lewis acid is the critical decision point that dictates the reaction outcome.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Reactants: BCB Ketone or Ester Triazinane Setup Combine Reagents & Catalyst in Anhydrous Solvent (DCM/DCE) Reagents->Setup Catalyst Select Catalyst: B(C₆F₅)₃ for Ketone In(OTf)₃ for Ester Catalyst->Setup Glassware Prepare Dry Glassware & Inert Atmosphere Glassware->Setup Conditions Stir at Appropriate Temperature (RT or 60°C) Setup->Conditions Monitor Monitor by TLC/LC-MS Conditions->Monitor Quench Quench Reaction (aq. NaHCO₃) Monitor->Quench Extract Extraction & Drying Quench->Extract Purify Flash Column Chromatography Extract->Purify Product_A Product A: syn-Cyclobutyl Diamine Purify->Product_A From Ketone Product_B Product B: Biscyclobutenyl Amine Purify->Product_B From Ester Characterize Characterization: NMR, HRMS Product_A->Characterize Product_B->Characterize

Caption: Decision and experimental workflow for the divergent synthesis.

Conclusion and Future Outlook

The Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with triazinanes represent a powerful and elegant strategy for synthesizing complex amine-containing scaffolds. The ability to divergently control the reaction outcome to produce either syn-cyclobutyl diamines or biscyclobutenyl amines by simple tuning of the catalyst and substrate is a testament to the rich and nuanced reactivity of strained-ring systems. These products are valuable building blocks for drug discovery programs, offering novel three-dimensional vectors for exploring chemical space. Future efforts in this area will likely focus on developing enantioselective variants of these transformations, further expanding the synthetic utility and providing access to chiral, sp³-rich molecules of significant interest.[8]

References

Application Note: Quantitative Analysis of Nitrosamine Impurities in Amine-Containing Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of N-nitrosamine impurities, a class of probable human carcinogens, in various drug products since 2018 has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of these impurities in amine-containing Active Pharmaceutical Ingredients (APIs). We will explore the regulatory landscape, compare key analytical technologies, present a detailed protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss method validation in accordance with ICH guidelines.

Introduction: The Regulatory Imperative

N-nitrosamines are designated as a 'cohort of concern' under the ICH M7(R1) guideline due to their classification as probable or possible human carcinogens.[1] Their unexpected presence in widely used medications like angiotensin II receptor blockers (ARBs), ranitidine, and metformin has led to global drug recalls and a tightening of regulatory scrutiny.[1][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidance requiring pharmaceutical manufacturers to perform risk assessments and, when a risk is identified, conduct confirmatory testing to control nitrosamine levels within strict acceptable intake (AI) limits.[5][6][7][8][9]

The AI limits are established based on a lifetime cancer risk of 1 in 100,000 and are often in the nanogram-per-day range, demanding analytical methods with exceptional sensitivity.[10]

Table 1: Acceptable Intake (AI) Limits for Common Nitrosamines

Nitrosamine CompoundAbbreviationEMA AI Limit (ng/day)[11]
N-NitrosodimethylamineNDMA96.0
N-NitrosodiethylamineNDEA26.5
N-Nitroso-N-methyl-4-aminobutyric acidNMBA96.0
N-NitrosodiisopropylamineNDIPA26.5
N-NitrosoethylisopropylamineNEIPA26.5
N-NitrosodibutylamineNDBA26.5

Analytical Challenges and Technology Selection

The quantitative analysis of nitrosamines at trace levels presents several challenges:

  • Low Concentration: AI limits require detection and quantification in the parts-per-billion (ppb) range relative to the API.[12]

  • Matrix Complexity: The API itself and various excipients in the final drug product can interfere with the analysis, causing matrix effects that suppress or enhance the analyte signal.[13]

  • Analyte Lability: Some nitrosamines are sensitive to heat and light, which can lead to degradation during sample preparation and analysis.[14]

  • Artifactual Formation: There is a risk of inadvertently forming nitrosamines during the sample preparation or analysis if nitrosating agents and secondary/tertiary amines are present under acidic conditions.[13][15]

To overcome these challenges, highly sensitive and selective analytical techniques are required. The primary methods employed are mass spectrometry-based, coupled with a chromatographic separation front-end.[4][16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely adopted technique. It offers high sensitivity and specificity, is suitable for both volatile and non-volatile nitrosamines, and avoids the high temperatures of GC inlets that can degrade thermally labile compounds.[17][18] High-Resolution Mass Spectrometry (LC-HRMS) provides an added layer of selectivity, which is crucial for differentiating nitrosamines from isobaric interferences, such as the solvent N,N-Dimethylformamide (DMF) which has a similar mass to NDMA.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique, particularly for volatile nitrosamines.[19] It can be used with liquid injection or headspace sampling, the latter of which is excellent for reducing matrix complexity.[4][12][20] However, care must be taken to avoid thermal degradation of less stable nitrosamines in the heated injector port.[12] Using a more specific detector like a triple quadrupole (GC-MS/MS) enhances selectivity compared to a single quadrupole instrument.[4]

For this guide, we will focus on LC-MS/MS due to its broad applicability and suitability for a wide range of nitrosamine impurities.[17]

Workflow for Nitrosamine Analysis

A robust workflow is essential for accurate and reliable results. The process begins with careful sample handling and proceeds through extraction, analysis, and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh API or Drug Product Sample Spike 2. Spike with Labeled Internal Standards Sample->Spike Extract 3. Add Extraction Solvent (e.g., 1% Formic Acid in Water) Spike->Extract Vortex 4. Vortex/Sonicate to Dissolve/Extract Extract->Vortex Filter 5. Centrifuge & Filter (e.g., 0.22 µm PVDF) Vortex->Filter Inject 6. Inject into LC-MS/MS System Filter->Inject Acquire 7. Data Acquisition (MRM Mode) Inject->Acquire Integrate 8. Integrate Peaks (Analyte & IS) Acquire->Integrate Calibrate 9. Generate Calibration Curve (Response Ratio vs. Conc.) Integrate->Calibrate Quantify 10. Quantify Nitrosamine Concentration in Sample Calibrate->Quantify Report 11. Report Final Result (e.g., ng/g or ppm) Quantify->Report

Figure 1: General workflow for quantitative nitrosamine analysis by LC-MS/MS.

Detailed Application Protocol: LC-MS/MS Analysis

This protocol is a representative method adapted from procedures published by regulatory bodies like the USP and FDA for the analysis of common nitrosamines in an amine-containing API.[21][22][23]

Materials and Reagents
  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (≥99%).

  • Standards: Certified reference standards for all target nitrosamines (e.g., NDMA, NDEA, etc.) and their corresponding stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10).

  • Sample Vials: Amber glass or polypropylene vials to protect from light.[14]

Standard and Sample Preparation
  • Internal Standard (IS) Stock Solution: Prepare a mixed stock solution of all isotope-labeled standards in methanol at a concentration of ~1 µg/mL.

  • Calibration Standard Stock Solution: Prepare a mixed stock solution of all target nitrosamine standards in methanol at a concentration of ~1 µg/mL.

  • Calibration Curve Standards: Perform serial dilutions of the Calibration Standard Stock Solution with 1% formic acid in water to prepare a series of at least five calibration standards. A typical range might be 0.5 to 50 ng/mL. Spike each calibration standard with the IS solution to a final concentration of ~5 ng/mL.

    • Causality Explanation: Using an internal standard that is structurally and chemically similar to the analyte (like a stable isotope-labeled version) is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be normalized, leading to more accurate and precise quantification.

  • Sample Preparation:

    • Accurately weigh 100 mg of the API into a 2 mL centrifuge tube.

    • Add 1180 µL of diluent (1% formic acid in water).

    • Add 20 µL of the IS Stock Solution (~1 µg/mL) to achieve a final IS concentration of ~20 ng/mL in the extract.

    • Vortex for 20 minutes to ensure complete extraction.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant into an amber autosampler vial for analysis.

    • Causality Explanation: Formic acid is used as a mobile phase modifier and in the extraction diluent to ensure the analytes are protonated ([M+H]+), which is required for positive mode electrospray ionization (ESI), leading to better sensitivity.

LC-MS/MS Instrumental Conditions
  • LC System: UPLC/UHPLC system

  • Column: A C18 reversed-phase column suitable for polar compounds (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute all compounds, and then re-equilibrate. (e.g., 0-1 min 5%B, 1-8 min ramp to 95%B, 8-9 min hold 95%B, 9-10 min return to 5%B, 10-12 min equilibrate).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Select Nitrosamines

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NDMA75.143.118
NDMA-d6 (IS)81.146.118
NDEA103.143.120
NDEA-d10 (IS)113.246.220
NMBA147.1117.115
  • Causality Explanation: MRM is the cornerstone of quantitative analysis on a triple quadrupole MS. It provides exceptional specificity. The first quadrupole (Q1) is set to isolate only the precursor ion (the protonated molecule of interest). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion. This two-stage filtering process (Q1 -> Q3) effectively eliminates background noise and interferences, allowing for highly sensitive and selective detection of the target analyte even in a complex matrix.

Method Validation

Any analytical method used for regulatory purposes must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[24][25][26][27]

G Validation ICH Q2(R1) Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for analytical method validation under ICH Q2(R1).

Table 3: Typical Acceptance Criteria for Method Validation

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., API, impurities, matrix).No interfering peaks at the retention time of the analyte in blank/placebo samples.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness of the test results to the true value. Assessed by spiking known amounts of analyte into the matrix.Recovery of 80-120% at three concentration levels.
Precision Closeness of agreement between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
LOQ The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Must meet accuracy and precision criteria.
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.

Conclusion

The quantitative analysis of nitrosamine impurities is a critical component of ensuring the safety and quality of pharmaceutical products. The inherent challenges of trace-level detection in complex matrices demand highly sensitive and selective analytical techniques. LC-MS/MS has emerged as the gold standard, providing the necessary performance to meet stringent regulatory requirements. By implementing a robust workflow, from meticulous sample preparation using internal standards to a fully validated analytical method according to ICH Q2(R1) guidelines, laboratories can confidently and accurately quantify nitrosamine impurities, safeguarding public health and ensuring regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Cyclobutylethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyclobutylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. We will delve into the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed protocols to ensure reproducible, high-yield results.

Section 1: Synthesis Overview & Strategic Route Selection

The synthesis of this compound (CAS No: 60637-97-0) is typically achieved via one of two primary routes: the reduction of cyclobutaneacetonitrile or the reductive amination of cyclobutaneacetaldehyde. The choice between these pathways depends on starting material availability, scale, and safety considerations.

Synthetic Route Precursor Key Reagents Advantages Common Challenges
Route A: Nitrile Reduction CyclobutaneacetonitrileLiAlH₄ (LAH), NaBH₄/CatalystHigh yields, well-established procedures.Energetic reagents (LAH), difficult workup, potential for side reactions.
Route B: Reductive Amination CyclobutaneacetaldehydeNH₃/NH₄Cl, NaBH(OAc)₃, NaBH₃CNMilder conditions, one-pot procedures possible.[1][2]Imine formation can be slow, risk of aldehyde self-condensation or reduction to alcohol.[3]

Below is a decision-making workflow to aid in selecting the optimal synthetic strategy.

Synthesis Route Selection Fig 1. Decision Workflow for this compound Synthesis start Start: Need to Synthesize This compound precursor Which precursor is readily available? start->precursor nitrile Cyclobutaneacetonitrile precursor->nitrile Nitrile aldehyde Cyclobutaneacetaldehyde precursor->aldehyde Aldehyde scale_q What is the reaction scale? nitrile->scale_q route_b Proceed with Route B: Reductive Amination aldehyde->route_b lab_scale Lab Scale (<10g) scale_q->lab_scale Lab pilot_scale Pilot/Process Scale (>10g) scale_q->pilot_scale Pilot route_a Proceed with Route A: Nitrile Reduction with LiAlH₄ lab_scale->route_a pilot_scale->route_a safety LAH is highly pyrophoric. Consider alternative reducing agents like NaBH₄/CoCl₂ for larger scale. route_a->safety

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Problem Area 1: Low or No Product Yield

Q1: My reduction of cyclobutaneacetonitrile with Lithium Aluminum Hydride (LAH) resulted in a very low yield. What are the common causes?

A1: Low yields in LAH reductions of nitriles are frequently traced back to three main areas: reagent quality, reaction conditions, and workup procedure.

  • Reagent Inactivity: LAH is extremely sensitive to moisture and can be deactivated by atmospheric humidity. Ensure you are using fresh, anhydrous LAH from a sealed container and performing the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Insufficient Reagent: The reduction of a nitrile to a primary amine is a two-step hydride addition process, consuming two equivalents of hydride.[4][5][6] It is standard practice to use a slight excess of LAH (e.g., 1.5 equivalents) to drive the reaction to completion.[7]

  • Inadequate Temperature/Time: While the initial addition of the nitrile to the LAH suspension is typically done at 0 °C to control the exotherm, the reaction often requires warming to room temperature or even gentle reflux in a solvent like THF to proceed to completion.[7] Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material before quenching.

  • Problematic Workup: Product can be lost during the workup phase. The aluminum salts generated during the quench can form a gelatinous precipitate that traps the amine product.[8] Using a specific, sequential quenching procedure, such as the Fieser workup, is critical for generating a granular, filterable solid.[9][10][11]

Q2: My one-pot reductive amination of cyclobutaneacetaldehyde is not proceeding to completion, and I'm recovering mostly starting material. How can I improve the conversion?

A2: Incomplete conversion in reductive amination points to issues with the initial imine/iminium ion formation, which must occur before reduction.[12]

  • pH is Critical: Imine formation is catalyzed by mild acid, typically in a pH range of 4-6.[3][13] If the medium is too acidic, the amine nucleophile (ammonia) will be fully protonated to non-nucleophilic ammonium. If it is too basic, the carbonyl group is not activated. Adding a catalytic amount of acetic acid is a common strategy.[14]

  • Choice of Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reactions because it is mild enough to not significantly reduce the starting aldehyde, showing high selectivity for the intermediate iminium ion.[15][16] If you are using a stronger reductant like sodium borohydride (NaBH₄), it should only be added after sufficient time has been allowed for the imine to form.[1][13]

  • Water Sequestration: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water. In some cases, particularly with less reactive substrates, the presence of water can inhibit the reaction. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus (for stepwise procedures) can drive the equilibrium toward the imine.

Problem Area 2: Impurity Formation & Purification

Q3: I am observing a significant amount of 2-cyclobutylethanol as a byproduct in my reductive amination reaction. Why is this happening and how can I prevent it?

A3: The formation of 2-cyclobutylethanol is a classic side reaction in reductive amination, caused by the direct reduction of the starting aldehyde, cyclobutaneacetaldehyde.

  • Cause: This occurs when the reducing agent is too reactive or is not selective for the iminium ion over the carbonyl group. Sodium borohydride (NaBH₄), for instance, can readily reduce aldehydes.[3][13]

  • Solution: The most effective solution is to use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason, as the rate of iminium ion reduction is much faster than aldehyde reduction.[15][16] Alternatively, if using NaBH₄, ensure the imine is pre-formed before adding the reducing agent in a stepwise manner.[16]

Q4: The workup for my LAH reduction is resulting in a gelatinous aluminum salt emulsion that is difficult to filter and results in product loss. What is the best practice for this?

A4: This is a very common and frustrating problem with LAH reductions. The key is a carefully controlled, sequential quench. The Fieser workup is the industry-standard method to produce easily filterable, granular aluminum salts.[8][9][11]

  • The Fieser Protocol: For a reaction that used 'x' grams of LiAlH₄:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add 'x' mL of water.

    • Slowly add 'x' mL of 15% aqueous NaOH solution.

    • Slowly add '3x' mL of water.

    • Remove the ice bath, warm to room temperature, and stir vigorously for 15-30 minutes.

    • Add some anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes.

    • The resulting white, granular precipitate can be easily removed by filtration through a pad of Celite.

This procedure ensures the formation of stable, crystalline hydrated aluminum oxides rather than a problematic gel.[10][11]

LAH_Workup Fig 2. LAH Workup Troubleshooting start End of LAH Reaction problem Problem: Gelatinous Emulsion Forms During Water Quench start->problem cause Cause: Uncontrolled formation of amorphous aluminum hydroxides problem->cause solution Solution: Implement Fieser Workup Protocol cause->solution step1 1. Cool to 0°C solution->step1 step2 2. Add x mL H₂O step1->step2 step3 3. Add x mL 15% NaOH step2->step3 step4 4. Add 3x mL H₂O step3->step4 step5 5. Warm & Stir step4->step5 result Result: Granular, Filterable Aluminum Salts step5->result

Caption: Troubleshooting the common LAH workup issue.

Q5: My final this compound product is difficult to purify from non-basic organic impurities. What purification strategies are most effective?

A5: The basic nature of the amine product is the key to its purification. Acid-base extraction is a powerful technique to separate amines from neutral or acidic impurities.

  • Acid Wash Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated to form an ammonium salt, which is water-soluble and will move to the aqueous layer.[17]

    • Separate the layers. The organic layer now contains the non-basic impurities and can be discarded.

    • Cool the aqueous layer in an ice bath and carefully basify it by adding a strong base (e.g., 10% NaOH) until the pH is >11. This deprotonates the ammonium salt, regenerating the free amine.

    • Extract the now basic aqueous layer multiple times with fresh organic solvent.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or K₂CO₃, filter, and concentrate under reduced pressure to yield the purified amine.

This method is highly effective for removing unreacted starting materials like cyclobutaneacetonitrile and other non-basic byproducts.[18]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of Cyclobutylacetonitrile with LiAlH₄

Warning: Lithium aluminum hydride reacts violently with water and is pyrophoric. This procedure must be conducted by trained personnel under an inert atmosphere using anhydrous solvents and appropriate personal protective equipment.[10]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel.

  • Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF, 10 volumes relative to nitrile) followed by Lithium Aluminum Hydride (1.5 eq.) in portions at 0 °C (ice bath).

  • Substrate Addition: Dissolve cyclobutylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Based on 'x' grams of LAH used, slowly add 'x' mL of water.

    • Slowly add 'x' mL of 15% (w/v) aqueous NaOH.

    • Slowly add '3x' mL of water.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

    • Add anhydrous sodium sulfate, stir for an additional 15 minutes, and filter the granular solid through a pad of Celite.

    • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation if necessary.

Protocol 2: Synthesis via One-Pot Reductive Amination of Cyclobutaneacetaldehyde
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclobutaneacetaldehyde (1.0 eq.) and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).[1][16]

  • Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 2-3 eq.) or use ammonium acetate (1.5 eq.).

  • Imine Formation: Add glacial acetic acid (1.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Monitor gas evolution and control the addition rate to keep the reaction temperature below 30 °C.

  • Reaction: Stir the reaction at room temperature overnight or until TLC/GC-MS analysis indicates the reaction is complete.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the mixture three times with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified using the acid-base extraction method described in Q5 or by distillation.

References

Improving yield and purity in 2-Cyclobutylethanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclobutylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes, improving both yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide will focus on the two most common synthetic routes: the reduction of cyclobutylacetonitrile and the reductive amination of cyclobutylacetaldehyde. We will explore the intricacies of each method, common pitfalls, and strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods are the reduction of cyclobutylacetonitrile and the reductive amination of cyclobutylacetaldehyde. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am seeing significant amounts of secondary and tertiary amine byproducts in my reaction. What is the likely cause?

A2: The formation of secondary (di-2-cyclobutylethanamine) and tertiary amines is a common issue, particularly in the catalytic hydrogenation of nitriles.[1] This occurs when the newly formed primary amine reacts with the intermediate imine species. To mitigate this, adding ammonia to the reaction mixture can help suppress the formation of these byproducts.[1]

Q3: My yield is low, and I've isolated a significant amount of an alcohol byproduct. What went wrong?

A3: This is a common problem in reductive amination. It suggests that the reducing agent is reducing the starting aldehyde (cyclobutylacetaldehyde) to 2-cyclobutylethanol before the imine is formed or reduced. To address this, consider using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride or sodium cyanobohydride.[2] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can be beneficial.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify and quantify the desired product and any byproducts.[3]

Q5: What are the best practices for purifying the final this compound product?

A5: Purification of primary amines can often be achieved through distillation. For removal of non-volatile impurities, column chromatography on silica gel is a standard method. An acidic workup to form the ammonium salt, followed by extraction with an organic solvent to remove non-basic impurities, and then basification to regenerate the free amine is a robust purification strategy.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions for the two primary synthetic routes.

Route 1: Reduction of Cyclobutylacetonitrile

This route is a popular choice due to the commercial availability of cyclobutylacetonitrile. The primary challenges involve controlling the reduction process to avoid over-reduction and side reactions.

Caption: Troubleshooting Decision Tree for Nitrile Reduction.

Problem Potential Cause Recommended Solution
Low Yield: Incomplete Reaction - Insufficient reducing agent (e.g., LiAlH4).- Deactivated catalyst (e.g., Raney Nickel).- Reaction time too short or temperature too low.- Use a slight excess of LiAlH4 (1.1-1.5 equivalents).- Use freshly prepared or properly stored Raney Nickel.[4][5]- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Impurity: Secondary/Tertiary Amines - The primary amine product reacts with the intermediate imine. This is more prevalent with catalytic hydrogenation.[1]- For Raney Nickel reductions, add liquid ammonia or an ammonium salt to the reaction mixture to suppress secondary amine formation.[1][6]- Optimize reaction conditions (lower temperature, shorter reaction time) to minimize byproduct formation.
Impurity: Unidentified Byproducts - Decomposition of the starting material or product under harsh reaction conditions.- If using LiAlH4, ensure the reaction is performed at a controlled temperature (e.g., starting at 0 °C and then refluxing).- For catalytic hydrogenation, screen different solvents and temperatures.
Difficult Work-up - Formation of stable emulsions during aqueous workup, especially with LiAlH4 reductions.- Employ a Fieser workup for LiAlH4 reactions: sequentially add water, then 15% NaOH solution, then more water to precipitate aluminum salts for easy filtration.[7]
Route 2: Reductive Amination of Cyclobutylacetaldehyde

This method offers a direct way to form the amine from the corresponding aldehyde. The key is to balance the rate of imine formation with the rate of reduction.

Caption: Troubleshooting Decision Tree for Reductive Amination.

Problem Potential Cause Recommended Solution
Low Yield: Predominant Alcohol Byproduct - The reducing agent is reducing the aldehyde faster than imine formation. This is common with strong reducing agents like NaBH4.[2]- Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[8][9]- Perform the reaction in two steps: first, form the imine from the aldehyde and ammonia source, then add the reducing agent.
Low Yield: Incomplete Reaction - Suboptimal pH for imine formation.- Insufficient reaction time.- Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without causing significant decomposition of the aldehyde or amine.[8]- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Impurity: Secondary Amine Formation - The primary amine product reacts with the remaining starting aldehyde.- Use a large excess of the ammonia source (e.g., ammonium acetate) to drive the equilibrium towards the formation of the primary amine.[2]- Stop the reaction as soon as the starting aldehyde is consumed.
Impurity: Aldol Condensation Products - The starting aldehyde undergoes self-condensation under acidic or basic conditions.- Maintain a neutral to slightly acidic pH.[2]- Lowering the reaction temperature can disfavor aldol condensation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Cyclobutylacetonitrile with LiAlH4

Materials:

  • Cyclobutylacetonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% w/v aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH4 (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutylacetonitrile (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH4 in grams).[7]

    • 'x' mL of 15% aqueous NaOH.[7]

    • '3x' mL of water.[7]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by distillation.

Protocol 2: Synthesis of this compound via Reductive Amination of Cyclobutylacetaldehyde

Materials:

  • Cyclobutylacetaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclobutylacetaldehyde (1.0 equivalent) in DCM, add ammonium acetate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Nitrile Reduction (LiAlH4) Route 2: Reductive Amination (NaBH(OAc)3)
Starting Material CyclobutylacetonitrileCyclobutylacetaldehyde
Typical Yield 60-80%50-75%
Key Byproducts Secondary/tertiary amines2-Cyclobutylethanol, secondary amine
Reagent Hazards LiAlH4 is pyrophoric and reacts violently with water.NaBH(OAc)3 is moisture-sensitive.
Operational Complexity Requires strictly anhydrous conditions and careful quenching.Generally a one-pot procedure under milder conditions.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Expected Molecular Ion (M+): m/z = 99

  • Key Fragmentation Pattern: A prominent peak at m/z = 82 due to the loss of an amino group (NH3), and a base peak at m/z = 56 corresponding to the cyclobutyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, CDCl₃):

  • The spectrum is expected to show complex multiplets for the cyclobutyl protons.

  • A triplet corresponding to the -CH₂- group adjacent to the amine.

  • A broad singlet for the -NH₂ protons.

References

Technical Support Center: Stereoselective Synthesis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of cyclobutane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these strained four-membered rings with high stereocontrol. The inherent ring strain of cyclobutanes makes their synthesis challenging, yet it is this same strain that renders them valuable intermediates in organic synthesis.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in cyclobutane synthesis so challenging?

A1: The primary challenge stems from the significant ring strain (approximately 26 kcal/mol) inherent to the cyclobutane core.[3][4] This strain influences the transition states of ring-forming reactions, often leading to multiple competing pathways. Key factors contributing to the difficulty include:

  • Angle and Torsional Strain: The deviation from ideal sp³ bond angles (109.5°) to approximately 88° in a puckered cyclobutane ring, and the eclipsing interactions of substituents, contribute to the overall instability.[2][3]

  • Stepwise vs. Concerted Mechanisms: Many [2+2] cycloadditions, a common method for cyclobutane synthesis, can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.[5] The lifetime of this intermediate may allow for bond rotation, leading to a loss of stereochemical information from the starting materials and resulting in a mixture of diastereomers.[5]

  • Subtle Energetic Differences: The energy differences between transition states leading to different stereoisomers can be minimal, making it difficult to favor one outcome significantly without careful optimization of reaction parameters.

Q2: I'm performing a thermal [2+2] cycloaddition and getting a mixture of regioisomers. How can I improve regioselectivity?

A2: The regioselectivity of thermal [2+2] cycloadditions is governed by the electronic and steric properties of the reacting alkenes. To improve the regioselectivity, consider the following:

  • Enhance Electronic Disparity: The reaction is generally favored between an electron-rich and an electron-poor alkene.[5][6] The regioselectivity is dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor alkene.[5] To favor a specific regioisomer, you can:

    • Introduce a strong electron-donating group (e.g., -OR, -NR₂) on one alkene.

    • Place a strong electron-withdrawing group (e.g., -CN, -CO₂R) on the other alkene.

  • Leverage Steric Hindrance: Bulky substituents on the alkenes can direct the approach of the reactants to form the less sterically hindered product.[6] Judicious placement of sterically demanding groups can significantly improve regiocontrol.

Q3: What is the role of a photosensitizer in [2+2] photocycloadditions, and when should I use one?

A3: A photosensitizer is a molecule that can be excited by light and then transfer its energy to a reactant, promoting it to an excited state. In the context of [2+2] photocycloadditions, they are particularly useful when direct irradiation of the alkene does not efficiently lead to the desired reactive triplet excited state.[1][6]

  • Mechanism: The photosensitizer (e.g., benzophenone, acetone) absorbs light and undergoes intersystem crossing to its triplet state. It then collides with a ground-state alkene molecule, transferring the triplet energy and generating the alkene's triplet state, which can then undergo cycloaddition.

  • When to Use: You should consider using a photosensitizer when your substrate has a low quantum yield for triplet formation upon direct irradiation or when you are trying to react two alkenes that do not have significantly different electronic properties.[6] It is a common strategy for less reactive substrates.[1][6]

Troubleshooting Guides

Issue 1: Low Yield in a [2+2] Photocycloaddition Reaction

Low yields are a frequent problem in photochemical reactions. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Inappropriate Wavelength or Light Source Ensure the emission wavelength of your UV lamp matches the absorption maximum of your substrate (especially for enones) or photosensitizer. The lamp's intensity must be sufficient to drive the reaction.[6]
Oxygen Quenching Molecular oxygen is an efficient quencher of triplet excited states. Degas your solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) before starting the reaction.[6]
Sub-optimal Concentration If the reaction is intermolecular, concentrations that are too dilute will disfavor the desired cycloaddition, potentially favoring side reactions.[6] Conversely, if too concentrated, side reactions like polymerization may occur. Experiment with a range of concentrations.
Competing Side Reactions cis-trans isomerization of the starting alkene can compete with the cycloaddition.[6] Monitor the reaction by TLC or GC-MS to assess if isomerization is a significant pathway. Using a triplet sensitizer can sometimes favor cycloaddition over isomerization.
Product Decomposition The high-energy UV light used for the reaction can sometimes cause the strained cyclobutane product to undergo decomposition or ring-opening.[6] Monitor the reaction progress and stop it once the starting material is consumed to avoid product degradation. Consider using a filter to cut off lower wavelengths if product decomposition is suspected.
Issue 2: Poor Diastereoselectivity in a Ketene [2+2] Cycloaddition

Ketene cycloadditions are known for their high stereoselectivity, but deviations can occur.[7] Poor diastereoselectivity often points to a non-concerted, stepwise mechanism.[5]

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Solvent Polarity A polar solvent can stabilize the zwitterionic intermediate in a stepwise mechanism, increasing its lifetime and allowing for bond rotation, which erodes stereoselectivity.[5] Recommendation: Switch to a less polar solvent (e.g., from acetonitrile to toluene or hexanes) to disfavor charge separation and promote a more concerted transition state.[5]
Insufficient Steric Differentiation The facial selectivity of the ketene's approach to the alkene is influenced by steric bulk. If the substituents on the reactants are not sufficiently different in size, both faces of the alkene may be equally accessible. Recommendation: If synthetically feasible, increase the steric bulk of a substituent on either the ketene or the alkene to create a stronger preference for one diastereomeric transition state.[5]
Lack of Pre-organization In the absence of a directing influence, the reactants may approach each other in multiple, energetically similar orientations. Recommendation: Employ a Lewis acid catalyst (e.g., TiCl₄, AlCl₃) to coordinate to one or both reactants. This can enforce a more rigid and organized transition state, leading to improved diastereoselectivity.[5] Screening different Lewis acids and optimizing conditions (temperature, solvent) is crucial.
Issue 3: Low Enantioselectivity in a Catalytic Asymmetric [2+2] Cycloaddition

Achieving high enantiomeric excess (ee) is a primary goal in modern stereoselective synthesis. Low ee in a catalytic reaction points to issues with the chiral catalyst's ability to control the stereochemical outcome.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Suboptimal Catalyst/Ligand The choice of metal and chiral ligand is paramount for inducing asymmetry.[6] The "fit" between the substrate and the chiral environment of the catalyst determines the enantioselectivity. Recommendation: Screen a variety of chiral ligands with different steric and electronic properties. Small changes to the ligand backbone or substituents can have a profound impact on the ee. Also, consider different metal precursors.
Incorrect Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the ee. Recommendation: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[6]
Interference from Achiral Pathways A non-catalyzed or "background" reaction can compete with the desired chiral catalytic cycle, producing a racemic product and lowering the overall ee. Recommendation: Ensure the catalyst loading is sufficient and that the catalyst is active. In some cases, using a less reactive substrate that is more dependent on catalytic activation can suppress the background reaction.
Mismatched Chiral Auxiliary/Catalyst If using a substrate with a chiral auxiliary in conjunction with a chiral catalyst, a "mismatched" pairing can lead to poor stereochemical induction. Recommendation: Run both enantiomers of the chiral catalyst (if available) to identify the "matched" and "mismatched" pairs. The matched pair will give high stereoselectivity, while the mismatched pair will give low stereoselectivity.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a general workflow for addressing poor selectivity in a cyclobutane synthesis.

G start Poor Selectivity Observed (Diastereo- or Enantio-) is_diastereo Issue with Diastereoselectivity? start->is_diastereo is_enantio Issue with Enantioselectivity? start->is_enantio solvent Modify Solvent Polarity (e.g., Toluene vs. MeCN) is_diastereo->solvent Yes ligand Screen Chiral Ligands is_enantio->ligand Yes sterics Increase Steric Bulk on Substrate solvent->sterics lewis_acid Introduce Lewis Acid (e.g., TiCl4) sterics->lewis_acid end Improved Selectivity lewis_acid->end temp Lower Reaction Temperature ligand->temp catalyst_load Optimize Catalyst Loading temp->catalyst_load catalyst_load->end

Caption: A decision-making workflow for troubleshooting poor selectivity.

Experimental Protocol: Asymmetric [2+2] Cycloaddition of an Ynamide

This protocol is a representative example of a metal-catalyzed asymmetric [2+2] cycloaddition to form a chiral cyclobutene, a precursor to cyclobutanes.

Reaction: Catalytic Asymmetric [2+2] Cycloaddition of an Ynamide with an α,β-Unsaturated Carbonyl.

Materials:

  • N-(prop-1-yn-1-yl)-4-methylbenzenesulfonamide (Ynamide)

  • Cyclohex-2-en-1-one (α,β-Unsaturated Carbonyl)

  • Copper(II) Chloride (CuCl₂)

  • Silver Hexafluoroantimonate (AgSbF₆)

  • Chiral Ligand (e.g., (S)-BINAP)

  • Anhydrous, degassed Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation (In Situ):

    • To an oven-dried Schlenk flask under an argon atmosphere, add CuCl₂ (0.01 mmol, 5 mol%) and the chiral ligand (e.g., (S)-BINAP, 0.011 mmol, 5.5 mol%).

    • Add anhydrous, degassed DCM (1.0 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add AgSbF₆ (0.02 mmol, 10 mol%) and stir for another 30 minutes. The formation of a precipitate (AgCl) should be observed.

  • Reaction Assembly:

    • In a separate oven-dried flask under argon, dissolve the ynamide (0.2 mmol, 1.0 equiv) in anhydrous, degassed DCM (1.0 mL).

    • Cool the catalyst mixture to the desired temperature (e.g., 0 °C).

    • Add the ynamide solution to the catalyst mixture via syringe.

    • Add cyclohex-2-en-1-one (0.24 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the ynamide is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Troubleshooting this Protocol:

  • Low Conversion: Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere. The catalyst is sensitive to air and moisture.

  • Low Enantioselectivity: The temperature is critical. If the ee is low at 0 °C, try running the reaction at -20 °C or lower. The choice of ligand is also crucial; other chiral ligands may provide better results for your specific substrate.

References

Minimizing by-product formation in the synthesis of 2-Cyclobutylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyclobutylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize by-product formation in the synthesis of this valuable building block. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience to ensure you can achieve high purity and yield.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily due to the inherent ring strain of the cyclobutane moiety.[1][2] This strain can lead to undesirable ring-opening or rearrangement side reactions under various synthetic conditions. This guide provides a comprehensive troubleshooting framework for the most common synthetic routes, focusing on by-product mitigation and optimization of reaction conditions.

Section 1: Reduction of Cyclobutaneacetonitrile

The reduction of cyclobutaneacetonitrile is a direct and frequently employed route to this compound. However, the choice of reducing agent and reaction conditions is critical to prevent the formation of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of secondary and tertiary amine by-products in my catalytic hydrogenation of cyclobutaneacetonitrile. What is causing this and how can I prevent it?

A1: The formation of secondary (bis(2-cyclobutylethyl)amine) and tertiary amines is a common issue in the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine acts as a nucleophile and reacts with the intermediate imine species, leading to over-alkylation.

Root Cause Analysis:

  • Reaction Mechanism: The hydrogenation of a nitrile proceeds through an imine intermediate. If the primary amine product is not promptly removed from the catalyst surface or is present in high concentration, it can attack the imine, leading to the formation of a secondary imine which is further reduced to a secondary amine. This process can repeat to form tertiary amines.

  • Catalyst Surface Effects: The concentration of reactants and intermediates on the catalyst surface can influence the rate of these side reactions.

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Ammonia Addition Add a significant excess of ammonia (or ammonium hydroxide) to the reaction mixture.Ammonia acts as a competitive inhibitor for the active sites on the catalyst and shifts the equilibrium away from the formation of secondary and tertiary amines by reacting with the intermediate imine to regenerate the primary imine.
Solvent Choice Use a protic solvent like ethanol saturated with ammonia.Protic solvents can help to solvate the primary amine product, reducing its concentration on the catalyst surface and minimizing its reaction with the imine intermediate.
Catalyst Selection Raney Nickel or Rhodium-based catalysts are often effective.These catalysts can exhibit good activity for nitrile reduction while potentially minimizing over-alkylation, especially in the presence of ammonia.
Reaction Temperature & Pressure Optimize for the lowest effective temperature and pressure.Harsher conditions can sometimes promote side reactions. Start with milder conditions and gradually increase if the reaction is too slow.

Q2: I am concerned about the potential for cyclobutane ring-opening during catalytic hydrogenation. Is this a valid concern and what conditions will preserve the ring?

A2: Yes, this is a valid concern. The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol) and can undergo hydrogenolysis (ring-opening) under certain catalytic hydrogenation conditions, especially at elevated temperatures and with certain catalysts.[2][3] The primary ring-opening product would be pentylamine or other linear C5 amines.

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Catalyst Choice Palladium on carbon (Pd/C) is a common choice, but platinum (Pt) or rhodium (Rh) catalysts may offer better ring stability.The choice of metal can influence the mechanism of hydrogenation and the propensity for C-C bond cleavage. Palladium can be more aggressive towards ring-opening in some cases.[4][5]
Temperature Control Maintain a low to moderate reaction temperature (e.g., 25-50 °C).Higher temperatures provide the activation energy required for C-C bond cleavage of the strained ring.
Hydrogen Pressure Use the lowest effective hydrogen pressure.High hydrogen pressure can sometimes favor hydrogenolysis.
Reaction Monitoring Closely monitor the reaction progress by GC-MS to detect any ring-opened by-products early on.This allows for timely adjustment of reaction conditions if ring-opening is observed.

Q3: When using Lithium Aluminum Hydride (LiAlH₄) to reduce cyclobutaneacetonitrile, I am getting a complex mixture of products and a lower than expected yield. What could be the issue?

A3: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is very effective for converting nitriles to primary amines.[6][7] However, its high reactivity can also lead to side reactions if not handled properly. While ring-opening of a saturated cyclobutane ring by LiAlH₄ is not a commonly reported side reaction under standard conditions, other issues can arise.

Troubleshooting Workflow:

G cluster_0 Troubleshooting LiAlH₄ Reduction of Cyclobutaneacetonitrile cluster_1 Reagent & Setup Issues cluster_2 Work-up Problems cluster_3 Potential Side Reactions start Low Yield / Complex Mixture q1 Check Reagent Quality & Reaction Setup start->q1 q2 Investigate Work-up Procedure start->q2 q3 Consider Over-reduction start->q3 a1 Is the LiAlH₄ fresh and active? q1->a1 b1 Was the quenching procedure performed correctly (e.g., Fieser workup)? q2->b1 c1 Was the reaction temperature too high? q3->c1 a2 Is the solvent (e.g., THF, Et₂O) anhydrous? a1->a2 a3 Was the reaction performed under an inert atmosphere (N₂ or Ar)? a2->a3 b2 Was the pH of the aqueous layer adjusted to be strongly basic before extraction? b1->b2 b3 Was the product lost during extraction due to emulsion formation? b2->b3 c2 Are there other reducible functional groups in the starting material? c1->c2

Caption: Troubleshooting workflow for LiAlH₄ reduction issues.

Detailed Explanations:

  • Reagent and Solvent Purity: LiAlH₄ reacts violently with water.[8] Any moisture in the reagents or solvent will consume the reducing agent and reduce the yield. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.

  • Proper Work-up: The work-up procedure is critical for isolating the amine product. A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for quenching the reaction and precipitating the aluminum salts, which can then be filtered off. Incomplete quenching can lead to the formation of intractable emulsions. The final aqueous layer should be made strongly basic (pH > 12) to ensure the amine is in its free base form for efficient extraction into an organic solvent.

  • Temperature Control: While LiAlH₄ reductions are often performed at reflux, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes improve selectivity and reduce by-product formation.

Section 2: Gabriel Synthesis of this compound

The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation issues seen in direct amination.[9][10][11][12][13] The key steps are the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gabriel synthesis using 2-(cyclobutyl)ethyl bromide is giving a low yield of the N-alkylated phthalimide. What are the likely causes?

A1: A low yield in the first step of the Gabriel synthesis, the Sₙ2 reaction, can often be attributed to a few key factors.

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Alkyl Halide Quality Ensure the 2-(cyclobutyl)ethyl bromide is pure and free from elimination by-products (e.g., vinylcyclobutane).The starting alkyl halide must be of high quality. Any olefin impurities will not react. The halide can also be susceptible to elimination, especially if the reaction is heated for extended periods.
Solvent Choice Use a polar aprotic solvent such as DMF or DMSO.These solvents are ideal for Sₙ2 reactions as they solvate the cation (K⁺) but not the nucleophilic phthalimide anion, thus increasing its reactivity.[10]
Reaction Temperature Moderate heating (e.g., 60-80 °C) is often required, but avoid excessively high temperatures.While some heat is necessary to drive the reaction, high temperatures can promote the elimination of HBr from the alkyl halide, leading to the formation of vinylcyclobutane.
Purity of Potassium Phthalimide Use dry, high-purity potassium phthalimide.Moisture can react with the phthalimide anion and reduce its nucleophilicity.

Q2: I am having difficulty cleaving the N-(2-cyclobutylethyl)phthalimide to obtain the final amine product. The reaction with hydrazine seems to be incomplete. How can I improve this step?

A2: The hydrazinolysis of the N-alkylated phthalimide is a crucial final step. Incomplete cleavage can be a source of significant yield loss.

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Hydrazine Stoichiometry Use a slight excess of hydrazine hydrate.Ensure there is enough hydrazine to drive the reaction to completion.
Solvent Ethanol or methanol are common solvents for this step.These protic solvents facilitate the reaction.
Reaction Time and Temperature Refluxing the reaction mixture is typically necessary. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.The cleavage can be slow, and sufficient time at an elevated temperature is often required for the reaction to go to completion.
Alternative Cleavage Method Consider acidic or basic hydrolysis as an alternative to hydrazinolysis.Strong acid (e.g., HCl) or base (e.g., NaOH) can also be used to hydrolyze the phthalimide. However, these methods can be harsh and may not be compatible with other functional groups in the molecule.[9]
Work-up The phthalhydrazide by-product is often insoluble and can be removed by filtration.Ensure complete precipitation of the by-product before proceeding with the extraction of the amine.

Section 3: Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements offer alternative routes to this compound from cyclobutylacetamide and cyclobutylacetyl azide, respectively.[14][15][16] A key advantage of these methods is the formation of a primary amine with one less carbon atom than the starting material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: In the Hofmann rearrangement of cyclobutylacetamide, I am observing by-products in addition to the desired amine. What are these and how can I minimize them?

A1: The Hofmann rearrangement proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine.[14][15] Side reactions can occur if this intermediate is not efficiently trapped by water.

Potential By-products and Solutions:

By-productFormation MechanismMitigation Strategy
N,N'-bis(cyclobutylmethyl)urea The isocyanate intermediate reacts with the already formed primary amine product.Ensure a sufficient excess of aqueous base to promote rapid hydrolysis of the isocyanate. Maintaining a lower reaction temperature can also disfavor this bimolecular side reaction.
Cyclobutylmethyl carbamate If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate.Use water as the solvent for the hydrolysis step.
Ring-opened products While less common under standard Hofmann conditions, the strong basic conditions could potentially promote ring-opening, although this is not a major reported pathway.Use the mildest basic conditions that still effect the rearrangement. Monitor the reaction for any unexpected by-products.

Q2: The Curtius rearrangement of my cyclobutylacetyl azide is giving a low yield. What are the critical parameters to control?

A2: The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[17][18][19] Low yields can result from incomplete azide formation, inefficient rearrangement, or side reactions of the isocyanate.

Troubleshooting & Optimization Protocol:

G cluster_0 Optimizing the Curtius Rearrangement cluster_1 Step 1: Azide Synthesis cluster_2 Step 2: Thermal Rearrangement cluster_3 Step 3: Hydrolysis start Low Yield of this compound q1 Acyl Azide Formation start->q1 q2 Rearrangement Conditions start->q2 q3 Isocyanate Trapping start->q3 a1 Ensure anhydrous conditions for the reaction of the acyl chloride with sodium azide. q1->a1 b1 Ensure sufficient heating to induce rearrangement, but avoid excessive temperatures that could lead to decomposition. q2->b1 c1 After rearrangement, add aqueous acid to hydrolyze the isocyanate to the amine. q3->c1 a2 Use fresh, high-purity reagents. a1->a2 b2 Perform the reaction in an inert solvent (e.g., toluene, benzene). b1->b2 c2 Ensure complete hydrolysis before work-up. c1->c2

Caption: Key optimization stages for the Curtius rearrangement.

Key Considerations:

  • Safety: Acyl azides can be explosive, especially when heated. Always handle them with care, behind a blast shield, and on a small scale initially.

  • Concerted Mechanism: The thermal Curtius rearrangement is a concerted process, which generally proceeds with retention of configuration and is less prone to side reactions compared to a stepwise mechanism.[17] This is advantageous for maintaining the integrity of the cyclobutane ring.

  • Catalysis: Lewis or Brønsted acids can catalyze the rearrangement, allowing for lower reaction temperatures.[17]

Summary of Synthetic Routes and Key By-products

Synthetic RouteStarting MaterialKey ReagentsPotential By-products
Nitrile Reduction Cyclobutaneacetonitrile1. H₂, Catalyst (Pd/C, Raney Ni) 2. LiAlH₄Secondary and tertiary amines, Ring-opened products (e.g., pentylamine)
Gabriel Synthesis 2-(Cyclobutyl)ethyl halidePotassium phthalimide, HydrazineElimination products (vinylcyclobutane), Incomplete cleavage by-products
Hofmann Rearrangement CyclobutylacetamideBr₂, NaOHN,N'-bis(cyclobutylmethyl)urea, Carbamates
Curtius Rearrangement Cyclobutylacetyl azideHeat, then H₃O⁺Urea derivatives (from reaction with amine product), Incomplete rearrangement

References

Bayesian Optimization for Chemical Reaction Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Bayesian optimization (BO) in chemical reaction development. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful machine learning technique to accelerate their experimental workflows. Bayesian optimization is a sample-efficient method for optimizing black-box functions, making it particularly well-suited for the complex and often expensive landscape of chemical reaction optimization.[1][2][3] This resource provides troubleshooting advice and frequently asked questions to address common challenges encountered during the implementation of Bayesian optimization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it advantageous for chemical reaction development?

Bayesian optimization is a sequential, model-based approach to finding the optimal set of conditions for a given objective, such as maximizing reaction yield.[4] It is particularly advantageous for chemical reactions because it is a sample-efficient method, meaning it can find the optimum in fewer experiments compared to traditional methods like grid search or one-factor-at-a-time approaches.[4][5] This is a significant benefit when experiments are time-consuming or expensive.[4][6] The core of Bayesian optimization is the construction of a probabilistic surrogate model of the reaction landscape, which is then used to intelligently select the next most promising experiment to run.[4][7] This process balances exploring uncertain regions of the parameter space with exploiting regions already known to produce good results.[4][7][8]

Q2: What are the key components of a Bayesian optimization workflow?

A Bayesian optimization workflow consists of two main components: a probabilistic surrogate model and an acquisition function.[5][7][9]

  • Surrogate Model: This is a statistical model that approximates the true objective function (e.g., reaction yield as a function of reaction parameters).[10][11] The most common surrogate model used in BO is the Gaussian Process (GP), which provides a prediction of the objective function value at a new point, along with an estimate of the uncertainty in that prediction.[9][10][12] Other models like Random Forests and Neural Networks can also be used.[9][10][12]

  • Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to determine the utility of running an experiment at a particular set of conditions.[7][10][13] The next experiment to be performed is the one that maximizes the acquisition function.[7][14] Popular acquisition functions include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).[7]

The process is iterative: after each experiment, the new data point is used to update the surrogate model, and the acquisition function is then used to select the next set of experimental conditions.[7]

Q3: How do I represent my chemical reaction parameters for the optimization?

Transforming chemical reactions into machine-readable formats is a critical first step.[2][9] Reaction parameters can be of different types:

  • Continuous Variables: These are parameters that can take any value within a given range, such as temperature, pressure, and reaction time. These are typically normalized to a standard scale (e.g.,[1]) before being used in the model.

  • Categorical Variables: These are discrete parameters with no inherent ordering, such as the choice of catalyst, ligand, or solvent. A common way to represent these is through one-hot encoding (OHE), where each category is represented by a binary vector.[9] However, for a large number of categories, OHE can lead to a very high-dimensional and sparse representation, which can be challenging for the surrogate model.[15]

  • Molecular Representations: For representing molecules like substrates, reagents, or additives, more sophisticated representations like molecular fingerprints (e.g., Morgan fingerprints, DRFP, RXNFP) or quantum chemical descriptors can be used.[5][7][15] These can capture more chemical information than simple categorical representations.

Q4: What is the "exploration vs. exploitation" trade-off and how do I manage it?

The "exploration vs. exploitation" trade-off is a fundamental concept in Bayesian optimization.[6][16]

  • Exploitation refers to running experiments in regions of the parameter space that the surrogate model predicts will have a high objective value (e.g., high yield).[7][9] This involves sampling in areas similar to the best-performing experiments observed so far.[9]

  • Exploration involves running experiments in regions where the surrogate model has high uncertainty.[7] This helps to improve the accuracy of the model in unexplored areas and reduces the risk of converging to a local optimum instead of the true global optimum.[9]

The acquisition function is what balances this trade-off.[7][16] For example, the Upper Confidence Bound (UCB) acquisition function has a tunable parameter that explicitly controls the balance between exploration and exploitation. The choice of acquisition function and its parameters is crucial for the efficiency of the optimization.[17]

Q5: My initial experiments suggested by the optimizer are giving poor yields. Is the algorithm not working?

This is a common and expected observation, especially in the early stages of optimization when starting with little to no prior data.[16] The initial goal of the Bayesian optimization algorithm is to map the chemical space, which involves understanding both where high yields are and, just as importantly, where they are not.[16] These early "non-optimal" experiments are crucial for building an accurate surrogate model of the entire reaction landscape.[16] By exploring regions of failure, the model gains a better understanding of the structure-activity relationships and can more confidently guide future experiments towards promising regions.[16] Therefore, low-yield experiments at the beginning of a campaign are a sign that the algorithm is effectively exploring the parameter space.

Q6: How many initial experiments do I need to perform before starting the Bayesian optimization loop?

The number of initial experiments required depends on the complexity of your reaction space (i.e., the number of parameters and their ranges). A common practice is to start with an initial set of experiments that are spread out across the parameter space to provide the surrogate model with a good initial picture of the reaction landscape.[18] This initial sampling is often done using space-filling designs like Latin Hypercube Sampling (LHS).[18][19] A general guideline is to have at least 5-10 initial data points per dimension of the search space, though this can vary. For multi-fidelity Bayesian optimization, the initial budget can be split between high-fidelity and low-fidelity experiments.[18]

Part 2: Troubleshooting Guides

Problem 1: The optimization is not converging or is stuck in a local optimum.

Symptom Checklist:

  • The suggested experiments repeatedly explore the same small region of the parameter space.

  • The predicted optimum does not improve over many iterations.

  • The model's uncertainty in unexplored regions remains high.

Root Cause Analysis:

This issue often arises from an imbalance in the exploration-exploitation trade-off, where the algorithm is too heavily focused on exploitation. It can also be caused by a surrogate model that is not flexible enough to capture the true complexity of the reaction landscape.

Solution Strategies:

  • Adjust the Acquisition Function:

    • If using an acquisition function like Expected Improvement (EI), which can be overly exploitative, consider switching to or increasing the exploration parameter in an Upper Confidence Bound (UCB) function.[10]

    • Some software packages allow for the modification of parameters within the acquisition function to encourage more exploration.

  • Improve the Surrogate Model:

    • Ensure your surrogate model (e.g., Gaussian Process) has an appropriate kernel. The Matérn 5/2 kernel is often a good starting point for chemical reaction optimization.[5][12]

    • Check the hyperparameters of the surrogate model. If they are not being optimized correctly, the model may be too smooth and fail to capture sharp peaks in the reaction landscape.

  • Introduce Diversity in Batch Optimization:

    • When suggesting a batch of experiments, some acquisition functions might propose very similar points. Use techniques like penalizing for local similarity to encourage a more diverse set of suggestions within a batch.[17]

Problem 2: The surrogate model has poor predictive performance.

Symptom Checklist:

  • There is a large discrepancy between the model's predictions and the actual experimental outcomes.

  • The model's uncertainty estimates do not seem to correlate with the prediction error.

  • The optimization performance is no better than random search.

Root Cause Analysis:

Poor predictive performance can stem from several factors: an inappropriate choice of molecular representation, insufficient or poorly distributed initial data, or a surrogate model that is not well-suited for the data.

Solution Strategies:

  • Re-evaluate Your Feature Representation:

    • If you are using one-hot encoding for a large number of categorical variables, consider switching to a more informative representation like molecular fingerprints or learned embeddings.[15]

    • For continuous variables, ensure they are properly scaled.

  • Expand the Initial Dataset:

    • If the initial sampling was too sparse, the model may not have enough information to learn the underlying trends. Consider adding more initial data points using a space-filling design.

  • Experiment with Different Surrogate Models:

    • While Gaussian Processes are common, for very complex or discontinuous reaction landscapes, other models like Random Forests or Gradient Boosted Trees might perform better.[12] Ensembles of models can also improve robustness.

Problem 3: The acquisition function is suggesting uninformative experiments.

Symptom Checklist:

  • The optimizer suggests experiments at the boundaries of the parameter space.

  • The suggested experiments are in regions that are chemically nonsensical or have already been well-explored.

Root Cause Analysis:

This can happen if the acquisition function is not being optimized correctly, or if the surrogate model is making inaccurate extrapolations outside the domain of the observed data.

Solution Strategies:

  • Improve Acquisition Function Optimization:

    • The process of finding the maximum of the acquisition function is itself an optimization problem.[14] Ensure that the optimization routine used for this step is robust. Gradient-based optimizers with multiple random restarts are a common choice.[14]

  • Constrain the Search Space:

    • If certain combinations of parameters are known to be unfeasible, explicitly exclude them from the search space.

  • Check for Software Bugs or Misconfigurations:

    • Ensure that the parameters and their bounds are correctly defined in your Bayesian optimization software.

Problem 4: Difficulty in handling mixed (continuous and categorical) variables.

Symptom Checklist:

  • The optimization performs well for continuous variables but struggles to select optimal categorical variables.

  • The surrogate model shows poor performance when both variable types are present.

Root Cause Analysis:

Handling mixed-variable spaces is a known challenge in Bayesian optimization. The choice of kernel in a Gaussian Process is critical for modeling the relationships between different variable types.

Solution Strategies:

  • Use an Appropriate Kernel:

    • For Gaussian Processes, use a kernel that can handle mixed data types. This often involves creating a product of kernels, one for the continuous dimensions and one for the categorical dimensions.

    • Some software packages have built-in functionalities for mixed-variable optimization.

  • Consider a Different Surrogate Model:

    • Tree-based models like Random Forests can naturally handle mixed data types without the need for special kernels.

  • Encode Categorical Variables Intelligently:

    • If there is some known similarity between the categorical variables (e.g., two catalysts are structurally similar), this information can be incorporated into the model, for example, by using a custom kernel or by representing the categories with learned embeddings instead of one-hot vectors.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: A General Workflow for Bayesian Reaction Optimization
  • Define the Optimization Problem:

    • Identify the reaction parameters to be optimized (e.g., temperature, concentration, catalyst, solvent).

    • Define the bounds for each continuous parameter and the possible values for each categorical parameter.

    • Specify the objective to be maximized or minimized (e.g., yield, enantiomeric excess).

  • Select a Representation for Your Parameters:

    • Choose an appropriate method to convert your chemical parameters into a numerical format (e.g., normalization for continuous variables, one-hot encoding or molecular fingerprints for categorical/molecular variables).

  • Generate an Initial Dataset:

    • Perform a set of initial experiments to provide a starting point for the optimizer. Use a space-filling design like Latin Hypercube Sampling to ensure good coverage of the parameter space.

  • Choose and Configure the Bayesian Optimization Algorithm:

    • Select a surrogate model (e.g., Gaussian Process with a Matérn kernel).

    • Choose an acquisition function (e.g., Expected Improvement or Upper Confidence Bound).

  • Run the Optimization Loop:

    • Train the surrogate model on the initial data.

    • Use the acquisition function to suggest the next experiment(s).

    • Perform the suggested experiment(s) and record the outcome.

    • Add the new data to your dataset and repeat the process until a stopping criterion is met (e.g., a predefined number of experiments or convergence to an optimum).

  • Analyze the Results:

    • Examine the final surrogate model to gain insights into the reaction landscape and the influence of different parameters.

Table 1: Comparison of Common Acquisition Functions
Acquisition FunctionDescriptionStrengthsWeaknesses
Probability of Improvement (PI) Calculates the probability that a new point will be better than the current best observed value.Simple to implement and computationally cheap.Can be overly exploitative, leading to premature convergence to local optima.[10]
Expected Improvement (EI) Computes the expected amount of improvement over the current best value.Balances exploration and exploitation well in many cases and is widely used.[10]Can still be somewhat exploitative and may not explore as broadly as UCB.
Upper Confidence Bound (UCB) Selects points based on an upper confidence bound of the objective function, explicitly balancing the mean prediction and the uncertainty.Provides a tunable parameter to explicitly control the exploration-exploitation trade-off. Has strong theoretical guarantees.The performance can be sensitive to the choice of the trade-off parameter.
q-Expected Improvement (q-EI) An extension of EI for batch optimization, suggesting a set of points that jointly maximize the expected improvement.Effective for parallel experimentation.Can be computationally expensive to optimize.[10]
Table 2: Recommended Initial Sampling Strategies
StrategyDescriptionWhen to Use
Grid Search Evaluates the objective function at all points in a predefined grid.Not recommended for Bayesian optimization due to its inefficiency in high-dimensional spaces.
Random Sampling Selects initial points randomly from the parameter space.Simple to implement, but may not provide good coverage of the space.
Latin Hypercube Sampling (LHS) A stratified sampling method that ensures a good distribution of points across each dimension of the parameter space.A highly recommended strategy for generating initial datasets for Bayesian optimization.[18][19]

Part 4: Visualizations

Diagram 1: The Bayesian Optimization Loop

Bayesian Optimization Loop cluster_0 Experimental Workflow cluster_1 Computational Workflow Perform Experiment Perform Experiment Observe Outcome Observe Outcome Perform Experiment->Observe Outcome Reaction Update Surrogate Model Update Surrogate Model Observe Outcome->Update Surrogate Model New Data Point Maximize Acquisition Function Maximize Acquisition Function Update Surrogate Model->Maximize Acquisition Function Posterior Distribution Suggest Next Experiment Suggest Next Experiment Maximize Acquisition Function->Suggest Next Experiment Optimal Next Point Suggest Next Experiment->Perform Experiment Experimental Conditions Initial Data Initial Data Initial Data->Update Surrogate Model Start

Caption: The iterative loop of Bayesian optimization.

Diagram 2: Troubleshooting Flowchart for Non-Converging Optimization

Troubleshooting Non-Convergence start Optimization Not Converging check_balance Is the algorithm overly exploitative? start->check_balance adjust_acq Increase exploration in acquisition function (e.g., use UCB) check_balance->adjust_acq Yes check_model Is the surrogate model flexible enough? check_balance->check_model No end Re-run Optimization adjust_acq->end change_kernel Try a different kernel (e.g., Matérn 5/2) check_model->change_kernel No check_diversity Are batch suggestions too similar? check_model->check_diversity Yes check_hyperparams Re-optimize surrogate model hyperparameters change_kernel->check_hyperparams check_hyperparams->end penalize_similarity Use local penalization or diverse batch methods check_diversity->penalize_similarity Yes check_diversity->end No penalize_similarity->end

Caption: A step-by-step guide to diagnosing and fixing non-convergence.

Part 5: References

  • Pyzer-Knapp, E. (2018). Bayesian optimization for accelerated drug discovery. IBM Journal of Research and Development, 62(6), 2:1-2:7.

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31-38.

  • Greenman, K. P., et al. (2020). Multi-task Bayesian Optimization of Chemical Reactions. Machine Learning for Molecules Workshop @ NeurIPS 2020.

  • Ranković, B., et al. (2022). Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings. ChemRxiv.

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed.

  • Riquier, D. (2024). Bayesian Optimization in Drug Discovery. Methods in Molecular Biology, 2716, 101-136.

  • Li, Y., et al. (2024). Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches. Digital Discovery.

  • Bayesian Optimization Hackathon for Chemistry and Materials. (n.d.). Frequently Asked Questions.

  • Aldeghi, M., et al. (2025). Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules. ACS Central Science.

  • Sabanza-Gil, V., et al. (2024). Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research. OpenReview.

  • Pyzer-Knapp, E. (2018). Bayesian optimization for accelerated drug discovery. IEEE Xplore.

  • Korovina, K., et al. (2020). Bayesian Active Drug Discovery.

  • Sabanza-Gil, V., et al. (2024). Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research.

  • Shahriari, B., et al. (2016). Taking the Human Out of the Loop: A Review of Bayesian Optimization. Proceedings of the IEEE, 104(1), 148-175.

  • Chemetrian. (2025). Bayesian Optimization.

  • BenchChem. (2025). Navigating Reaction Optimization with Bayesian Methods: A Technical Support Guide.

  • Griffiths, A. M., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery.

  • Zhang, Y., et al. (2023). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. MDPI.

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96.

  • Sabanza-Gil, V., et al. (2024). Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research. arXiv.

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian optimization for chemical reactions -process overview. ResearchGate.

  • Wilson, J., et al. (2018). Maximizing acquisition functions for Bayesian optimization. arXiv.

  • Brochu, E., et al. (2010). A Tutorial on Bayesian Optimization of Expensive Cost Functions, with Application to Active User Modeling and Hierarchical Reinforcement Learning. arXiv.

  • Li, Y., et al. (2025). Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches. ResearchGate.

  • Guo, J., Ranković, B., & Schwaller, P. (2025). (PDF) Bayesian Optimization for Chemical Reactions. ResearchGate.

  • Sabanza-Gil, V., et al. (2024). Cost-informed Bayesian reaction optimization. Digital Discovery.

  • ReactWise. (2025). When working with Bayesian optimization there's a common misconception amongst first-time users.

  • Reddit. (2021). Bayesian Optimization for Chemical Synthesis and Chemical Process Development.

  • Khondaker, R. (2022). AI4SD2022: Bayesian Optimisation in Chemistry. YouTube.

  • Price, G. (2023). Bayesian Optimization of Chemical Reactions. Dassault Systèmes Blog.

  • Ranković, B., et al. (2023). Bayesian optimisation for additive screening and yield improvements – beyond one-hot encoding. Digital Discovery.

  • Stanton, S., et al. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design.

  • Stanton, S., et al. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv.

  • Shields, B. J., et al. (2021). Bayesian reaction optimization a, Example of chemical process... ResearchGate.

References

Technical Support Center: Strategies for Overcoming Poor Solubility of Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with cyclobutane-containing compounds. The unique structural properties of the cyclobutane ring—namely its rigidity and hydrophobicity—can often lead to poor aqueous solubility, a critical hurdle in drug development. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you diagnose, understand, and overcome these challenges.

Troubleshooting Guide: A Phased Approach to Solubility Enhancement

This section is structured to mirror a typical experimental workflow, from initial problem identification to advanced formulation strategies. Each question addresses a common challenge, providing not just a solution, but the scientific rationale behind it.

Q1: My new cyclobutane-containing API is showing poor aqueous solubility. What are the first steps to accurately diagnose and quantify the issue?

A1: Initial solubility assessment is a critical first step to establish a baseline and define the scope of the problem. Before attempting any enhancement techniques, you must obtain reliable quantitative data. We recommend a two-pronged approach using both kinetic and thermodynamic solubility assays.

  • Kinetic Solubility: This measurement reflects the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. It's a high-throughput method ideal for early discovery to quickly flag problematic compounds.[1][2] Low kinetic solubility often predicts future formulation difficulties.

  • Thermodynamic (or Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24-48 hours).[1][3] This value is crucial for lead optimization and formulation development. The classic shake-flask method is the most reliable for this determination.[1][4]

A significant discrepancy between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitation from a supersaturated state, a key consideration for later formulation strategies.

Interpreting the Results: The Biopharmaceutics Classification System (BCS) provides a crucial framework for classifying drugs based on their solubility and permeability.[5][6][7] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[5] If your compound falls outside this range, it is classified as having low solubility (BCS Class II or IV), and solubility enhancement will be necessary for oral bioavailability.[5][8][9]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

  • Preparation: Add an excess amount of the solid cyclobutane compound to a known volume of the test medium (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[4]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[3][4]

  • Sample Separation: Separate the undissolved solid from the solution. This is a critical step and can be done via high-speed centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1][4]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[1]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Q2: My compound's intrinsic solubility is confirmed to be low. Can I improve it through chemical modification, and what are the most effective strategies?

A2: Yes, chemical modification is a powerful strategy, particularly during the lead optimization phase. The goal is to introduce functionalities that disrupt the crystal lattice and/or increase favorable interactions with water, without compromising pharmacological activity. The rigid, often planar nature of the cyclobutane ring can promote strong crystal packing, leading to high lattice energy that is difficult for water to overcome.[10][11]

Key Strategies for Chemical Modification:

  • Introduction of Polar/Ionizable Groups: Adding hydrogen bond donors and acceptors (e.g., hydroxyl, amino, carboxyl groups) can significantly enhance aqueous solubility.[12] For ionizable compounds, this also allows for pH manipulation to increase solubility.[13]

  • Salt Formation: For acidic or basic compounds, forming a salt is one of the most effective and common methods to dramatically increase dissolution rates and apparent solubility.[8][13]

  • Prodrug Approach: A lipophilic compound can be masked with a polar promoiety that is cleaved in vivo to release the active parent drug. Phosphate esters are a classic example used to enhance the aqueous solubility of hydrophobic drugs for parenteral formulations.[14]

  • Conformational Restriction: While the cyclobutane ring itself restricts conformation, strategic substitution can disrupt planarity and intermolecular packing. This can lower the melting point and increase solubility.[10]

The diagram below outlines a decision-making workflow for considering chemical modifications.

G start Low Solubility Confirmed check_ionizable Is the compound ionizable (acidic or basic)? start->check_ionizable salt_formation Strategy: Salt Formation (e.g., HCl, mesylate, sodium salt) check_ionizable->salt_formation Yes check_modifiable Are there non-critical positions for modification? check_ionizable->check_modifiable No formulation Proceed to Formulation Strategies salt_formation->formulation add_polar Strategy: Introduce Polar Groups (e.g., -OH, -NH2, -COOH) check_modifiable->add_polar Yes prodrug Strategy: Prodrug Approach (e.g., Phosphate ester) check_modifiable->prodrug Consider if applicable check_modifiable->formulation No add_polar->formulation prodrug->formulation

Caption: Decision workflow for chemical modification strategies.

Q3: Chemical modification is not an option for my current lead compound. How can I use simple formulation techniques like co-solvents or pH adjustment?

A3: When the API is fixed, formulation becomes the primary tool. Co-solvency and pH adjustment are foundational techniques that are relatively simple to screen and implement.

  • Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) to the aqueous medium to reduce the overall polarity of the solvent system.[15][16][17] This change in polarity reduces the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[18] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and glycerin.[15][17][19] The solubility of a drug can increase exponentially with the addition of a co-solvent, but it's crucial to screen various co-solvents and their concentrations to find the optimal system.[20]

  • pH Adjustment: For ionizable cyclobutane compounds, adjusting the pH of the formulation is a highly effective method.[13][21] According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases as the pH rises above its pKa, while the solubility of a weak base increases as the pH falls below its pKa. A buffer should be used to maintain the target pH.[22]

Table 1: Common Pharmaceutical Co-solvents and Their Properties

Co-solventDielectric Constant (Approx.)Key Features & Considerations
Water80Primary solvent, highly polar.
Glycerin42High viscosity, good solubilizer.
Propylene Glycol (PG)32Common solvent for oral and parenteral formulations.
Ethanol24Potent solubilizer, but can have physiological effects.
PEG 40012.5Low toxicity, widely used in oral liquids and soft gels.

Caution: While effective, high concentrations of co-solvents can sometimes lead to drug precipitation upon dilution in the gastrointestinal tract. This must be evaluated in in vitro dispersion tests.

Q4: Co-solvents and pH adjustment are providing only marginal improvement. When and how should I use more advanced excipients like surfactants or cyclodextrins?

A4: When simple solutions are insufficient, complexation and micellar solubilization are the next logical steps. These approaches encapsulate the hydrophobic molecule, shielding it from the aqueous environment.

  • Surfactants (Surface Active Agents): Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core that can entrap the poorly soluble cyclobutane compound, and a hydrophilic shell that interfaces with the aqueous medium, effectively solubilizing the drug.[8][23] Common pharmaceutical surfactants include Polysorbate 80 (Tween® 80) and various Cremophor® grades.

  • Cyclodextrins (CDs): These are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[24][25][26] The cyclobutane moiety of your compound can fit into the hydrophobic cavity, forming an "inclusion complex."[24][27] This complex has a much higher aqueous solubility than the drug molecule alone.[26][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and safety profile.[25]

The diagram below illustrates the mechanisms of micellar and cyclodextrin solubilization.

G cluster_0 Micellar Solubilization cluster_1 Cyclodextrin Complexation drug_micelle Hydrophobic Drug micelle Micelle (Surfactant Aggregate) drug_micelle->micelle Encapsulated in Hydrophobic Core drug_cd Hydrophobic Drug cd Cyclodextrin (Hydrophilic Exterior) drug_cd->cd Forms Inclusion Complex in Cavity

Caption: Encapsulation mechanisms for solubility enhancement.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Saturation: Add an excess of the cyclobutane compound to each solution.

  • Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (24-48 hours).

  • Analysis: Filter the samples and analyze the concentration of the dissolved drug in the supernatant by HPLC.

  • Plotting: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The slope of this line can be used to determine the complexation efficiency and stability constant.[29] A linear plot (A-type) indicates the formation of a soluble 1:1 complex.

Q5: My compound is a highly stable crystalline solid, and even advanced formulations are struggling. What solid-state strategies can I employ?

A5: For compounds with high crystal lattice energy, altering the solid state of the drug itself is often the most effective approach. The goal is to create a higher-energy, amorphous form of the drug, which has a higher apparent solubility and faster dissolution rate than its stable crystalline counterpart.[30] The key challenge is preventing the amorphous form from recrystallizing over time.

Amorphous Solid Dispersions (ASDs): This is the leading strategy for solid-state solubility enhancement.[31][32][33] In an ASD, the amorphous drug is molecularly dispersed within a polymer matrix.[30][32] The polymer serves two critical functions: it prevents the drug from recrystallizing and can help maintain a supersaturated state during dissolution.[31]

Common Methods for Preparing ASDs:

  • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream. The solvent rapidly evaporates, leaving behind solid particles of the drug-polymer dispersion.[33]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until a molten state is achieved, then extruded. This solvent-free method is efficient and scalable.[31][32]

Table 2: Comparison of ASD Manufacturing Technologies

TechnologyAdvantagesDisadvantagesBest Suited For
Spray Drying Applicable to heat-sensitive drugs; good control over particle properties.[33]Requires use of organic solvents; potential for residual solvent issues.[32][34]Thermally labile compounds.
Hot-Melt Extrusion Solvent-free process; continuous manufacturing.[31][32]Requires thermal stability of the drug and polymer.[32]Thermally stable compounds.

The choice between these methods depends heavily on the thermal stability and solvent miscibility of your specific cyclobutane compound and the selected polymer.[31][32]

Frequently Asked Questions (FAQs)

  • Q: What is the direct impact of the cyclobutane ring's conformation on solubility?

    • A: The cyclobutane ring adopts a puckered, non-planar conformation to relieve torsional strain.[10][11] This three-dimensionality can be beneficial, as replacing flat aromatic rings with saturated rings like cyclobutane can increase water solubility and improve how the molecule fits into a protein binding pocket.[10]

  • Q: Are there any software tools that can predict the solubility of my novel cyclobutane derivatives?

    • A: Yes, various in-silico tools and computational models can predict aqueous solubility based on a molecule's structure. These models use parameters like logP, molecular weight, and topological polar surface area (TPSA). While they are excellent for prioritizing compounds in early discovery, they are predictive and should always be confirmed with experimental data.

  • Q: How do I choose between using a surfactant and a cyclodextrin?

    • A: The choice depends on several factors. Cyclodextrins are often preferred for their well-defined stoichiometry and lower potential for disrupting cell membranes compared to some surfactants. However, the drug molecule must fit appropriately within the CD cavity.[31] Surfactants are more versatile in terms of the size of molecules they can solubilize but require careful selection to ensure biocompatibility, especially for parenteral formulations. Phase solubility studies for both are recommended to make an evidence-based decision.

  • Q: What are the most common pitfalls when developing an Amorphous Solid Dispersion (ASD)?

    • A: The primary pitfall is physical instability, leading to recrystallization of the amorphous drug during storage, which negates any solubility advantage.[32] This can be caused by poor drug-polymer miscibility, insufficient polymer concentration, or exposure to high heat and humidity. Another challenge is potential gelling of the polymer upon dissolution, which can slow drug release.[33] Thorough stability testing and careful polymer selection are critical to mitigate these risks.

References

Addressing instability issues of amine compounds during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling amine compounds. As a Senior Application Scientist, I understand that the reactivity that makes amines invaluable in synthesis also renders them susceptible to degradation. This guide is designed to provide you with practical, in-depth solutions to the stability challenges you may encounter during the synthesis and storage of these critical compounds. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding amine instability.

Q1: Why has my amine solution turned yellow/brown upon storage?

This is a classic indicator of oxidative degradation.[1] Amines, particularly aromatic amines and those with electron-rich systems, are susceptible to oxidation by atmospheric oxygen.[1] This process is often accelerated by exposure to light (photo-oxidation) and the presence of trace metal impurities which can catalyze the oxidation reactions. The colored products are typically complex polymeric materials or oxidized species.

Q2: I'm observing an unexpected loss of my amine starting material during a reaction, even with an inert atmosphere. What could be the cause?

While an inert atmosphere mitigates oxidation, other degradation pathways exist. If your reaction involves even trace amounts of CO2 (e.g., from the atmosphere or as a byproduct), it can react with primary and secondary amines to form carbamates or carbamic acids.[2][3][4] This reversible reaction can sequester your amine, reducing its availability for the desired transformation.[4] Additionally, thermal degradation can occur, especially if your reaction requires elevated temperatures.[5]

Q3: Can I store my amine compound in any standard laboratory container?

No, the choice of container is critical. Many amines are hygroscopic and will absorb moisture from the air, which can lead to hydrolysis or other side reactions.[6] Therefore, they should be stored in tightly sealed containers.[6] For volatile amines, proper sealing is even more crucial to prevent loss of material.[7][8] It is also advisable to use amber or opaque containers to protect against light-induced degradation.[1]

Q4: Are all amines equally unstable?

No, the stability of an amine is highly dependent on its structure. Generally, tertiary amines are more stable towards oxidation than primary and secondary amines.[9] The presence of steric hindrance around the nitrogen atom can also increase stability by physically blocking the approach of reactants like oxygen.[9][10] Conversely, aromatic amines are often less stable due to the delocalization of the lone pair of electrons into the aromatic ring, which can make them more susceptible to oxidation.[11][12]

Troubleshooting Guide: Synthesis & Storage Issues

This section provides a more in-depth, problem-and-solution-oriented approach to common challenges.

Issue 1: Low Yield in Amine-Based Reactions Due to Suspected Degradation

Symptoms:

  • Incomplete conversion of starting materials.

  • Formation of multiple, unidentified byproducts.

  • Inconsistent reaction outcomes.

Root Cause Analysis and Solutions:

The nucleophilic nature of the amine lone pair is central to its reactivity, but also its instability. Several factors during a reaction can lead to its degradation.

Troubleshooting Workflow: Diagnosing Amine Instability in Synthesis

G cluster_0 Problem: Low Reaction Yield cluster_1 Initial Checks cluster_2 Degradation Pathway Investigation cluster_3 Solutions start Low Yield Observed check_purity Verify Amine Purity (NMR, GC/LC-MS) start->check_purity check_inert Ensure Rigorous Inert Atmosphere check_purity->check_inert check_solvent Check Solvent for Peroxides/Impurities check_inert->check_solvent oxidation Oxidative Degradation? check_solvent->oxidation co2_reaction Reaction with CO2? oxidation->co2_reaction If no signs of oxidation degas Degas Solvents, Use Fresh Amine oxidation->degas If oxidation suspected thermal Thermal Degradation? co2_reaction->thermal If no carbamate formation protecting_group Employ a Protecting Group Strategy co2_reaction->protecting_group scavenger Add CO2 Scavenger (e.g., base) co2_reaction->scavenger If carbamate suspected thermal->protecting_group If temperature is essential lower_temp Lower Reaction Temperature thermal->lower_temp If possible

Caption: A workflow for troubleshooting low yields in amine reactions.

Solutions in Detail:

  • Protecting Groups: For complex syntheses, the most robust solution is often to use a protecting group.[13] Converting the amine to a carbamate (e.g., Boc, Cbz) or an amide temporarily removes its nucleophilicity and susceptibility to oxidation.[13][14] This allows other transformations to be carried out without affecting the amino group. The choice of protecting group is critical and should be orthogonal to other functionalities in your molecule.[13][15]

    Protecting GroupIntroduction ConditionsCleavage ConditionsStability
    Boc Boc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
    Cbz (Z) Cbz-Cl, baseCatalytic hydrogenolysis, strong acidStable to mild acid and base
    Fmoc Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)Stable to acid, hydrogenolysis
  • Control of Atmosphere: If a protecting group is not feasible, rigorous exclusion of air and moisture is paramount. This involves not only using an inert gas (Argon or Nitrogen) but also ensuring solvents are thoroughly deoxygenated.

  • Reaction Temperature: High temperatures accelerate degradation.[5] If possible, explore lower reaction temperatures, perhaps in conjunction with a more active catalyst or for a longer reaction time.

Issue 2: Amine Compound Degrades During Long-Term Storage

Symptoms:

  • Change in physical appearance (color, viscosity).

  • Presence of solid precipitates.

  • Decreased purity as determined by analytical methods (GC, HPLC, NMR).

Root Cause Analysis and Solutions:

Long-term stability is a function of the compound's intrinsic properties and its storage environment. The primary culprits are slow, continuous reactions with atmospheric components.

Degradation Pathways in Storage

G cluster_degradation Degradation Factors cluster_products Degradation Products Amine Amine Compound Oxygen Oxygen (O2) Amine->Oxygen leads to CO2 Carbon Dioxide (CO2) Amine->CO2 reacts with Light Light (hv) Amine->Light absorbs Moisture Moisture (H2O) Amine->Moisture reacts with Oxidized Oxidized Products (e.g., N-oxides, imines) Oxygen->Oxidized Carbamate Carbamates/ Carbamic Acids CO2->Carbamate Radical Radical Species Light->Radical forms Hydrolysis Hydrolysis Products Moisture->Hydrolysis Radical->Oxidized

Caption: Common degradation pathways for amines during storage.

Recommended Storage Protocols:

ParameterRecommendationRationale
Temperature Store at low temperatures (2-8 °C or -20 °C).[1][6]Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and reaction with atmospheric CO2.
Container Use amber glass vials with tight-fitting, inert caps (e.g., PTFE-lined).[1][6]Protects from light and prevents ingress of air and moisture.[1][6]
Purity Purify the amine immediately before storage.Removes catalytic impurities (e.g., metal ions) that can accelerate degradation.
Additives For bulk storage, consider adding a stabilizer like a bisulfite agent for certain amines.[16]Acts as an antioxidant to inhibit oxidative degradation.

Protocol: Preparing an Amine for Long-Term Storage

  • Purification: If the amine is a liquid, distill it under reduced pressure and inert atmosphere. If it is a solid, recrystallize from an appropriate solvent. The goal is to remove any non-amine impurities.

  • Container Preparation: Use a clean, dry amber glass vial or ampule. For vials, ensure the cap has a chemically inert liner (e.g., PTFE).

  • Inerting: Place the purified amine in the container. Flush the headspace with a gentle stream of dry argon or nitrogen for several minutes to displace all air.

  • Sealing: Tightly seal the vial. For maximum protection, consider using a flame-sealed ampule.

  • Labeling and Storage: Clearly label the container with the compound name, date, and storage conditions. Place it in a freezer at the recommended temperature.

Issue 3: Difficulty in Analyzing Amine Samples Due to Instability

Symptoms:

  • Poor reproducibility of analytical results.

  • Appearance of new peaks or disappearance of the main peak in chromatograms over short timeframes.

  • Baseline instability in chromatographic methods.

Root Cause Analysis and Solutions:

Amine degradation can also occur during sample preparation and analysis. The conditions used in analytical techniques can sometimes be harsh enough to induce degradation.

Analytical Troubleshooting:

  • Sample Preparation: Prepare samples for analysis immediately before running them. If samples must be stored, even for a short period, keep them at low temperatures (e.g., in an autosampler cooled to 4 °C).[17]

  • Chromatography:

    • GC-MS: For volatile amines, derivatization might be necessary to improve stability and chromatographic behavior. However, be aware that the derivatization reaction itself can have side products. Gas chromatography is a common technique for analyzing amine degradation products.[18][19]

    • LC-MS: This is often the preferred method for less volatile or thermally labile amines.[20][21] Use a mobile phase with a pH that ensures the stability of your amine (often slightly acidic to form the more stable ammonium salt).

  • Method Validation: When developing an analytical method for an amine, it is crucial to perform stability studies on the analyte in the sample matrix and in the analytical solvent to understand its degradation profile under those specific conditions.[17]

References

Technical Support Center: Isomerization Control in Substituted Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in the formation of substituted four-membered rings. The inherent ring strain and diverse reaction mechanisms can often lead to challenges in controlling isomerization, resulting in suboptimal diastereomeric ratios and product mixtures.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying principles governing stereochemical outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: Why is controlling stereochemistry so challenging in cyclobutane synthesis?

The primary challenge stems from the diverse and competing mechanistic pathways available for cyclobutane formation, particularly in [2+2] cycloadditions.[1] Unlike the typically concerted and predictable nature of [4+2] Diels-Alder reactions, [2+2] cycloadditions can proceed through different intermediates, each with its own stereochemical implications:

  • Concerted Suprafacial-Antarafacial Thermal Cycloadditions: While thermally allowed by Woodward-Hoffmann rules, this pathway is often geometrically difficult for simple alkenes, though substrates like ketenes are exceptions.[2]

  • Stepwise Radical Pathways: Photochemical cycloadditions often proceed via triplet biradical intermediates.[2] The finite lifetime of these intermediates allows for bond rotation around the newly formed single bond before ring closure, which can scramble the initial stereochemistry of the reactants.

  • Stepwise Ionic Pathways: Thermal reactions, especially with polarized alkenes, can involve zwitterionic intermediates.[3] Similar to radical pathways, bond rotation in these intermediates can lead to a loss of stereocontrol, resulting in a mixture of diastereomers.[3]

The small energy differences between various transition states and intermediates mean that reaction conditions can profoundly influence which pathway dominates, directly impacting the isomeric purity of the final product.

Q2: What is the fundamental difference in stereochemical outcomes between thermal and photochemical [2+2] cycloadditions?

Thermal and photochemical [2+2] cycloadditions operate under distinct mechanistic paradigms, leading to different stereochemical challenges.

  • Thermal [2+2] Cycloadditions: These reactions, especially between two electronically different alkenes, often proceed through a stepwise mechanism involving a zwitterionic intermediate.[3] The stereoselectivity is therefore dependent on the lifetime of this intermediate and the rotational energy barriers within it. Factors that stabilize the zwitterion (e.g., polar solvents) can increase its lifetime, allowing for equilibration and resulting in the thermodynamically more stable diastereomer, but potentially sacrificing the stereochemistry of the starting alkene.

  • Photochemical [2+2] Cycloadditions: These reactions are typically initiated by exciting one of the alkene partners to a triplet state, either directly or through a photosensitizer.[2][4] This excited state reacts with the ground-state alkene to form a 1,4-biradical intermediate. The stereochemical outcome depends on the rate of spin inversion and ring closure versus the rate of bond rotation in the biradical. A significant competing reaction is the E/Z (cis/trans) isomerization of the starting alkene, which can further complicate the product mixture.[5][6]

Troubleshooting Guide: Isomerization & Stereoselectivity Issues

This section addresses specific experimental problems with actionable solutions grounded in mechanistic principles.

Issue 1: My reaction yields a mixture of diastereomers with low selectivity.

Poor diastereoselectivity is a common hurdle. A systematic approach to optimizing the reaction parameters is crucial.

dot

Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity Observed check_mechanism Identify Dominant Mechanism (Thermal, Photochemical, Catalytic) start->check_mechanism thermal Thermal Reaction? check_mechanism->thermal photo Photochemical Reaction? check_mechanism->photo catalytic Catalytic Reaction? check_mechanism->catalytic solvent Modify Solvent Polarity (Try non-polar solvents to disfavor zwitterion) thermal->solvent Yes temp_thermal Lower Reaction Temperature (Favors thermodynamic product) thermal->temp_thermal Yes sensitizer Optimize Photosensitizer (e.g., acetone, benzophenone, thioxanthone) photo->sensitizer Yes wavelength Adjust Wavelength (e.g., 450 nm blue LEDs can prevent E/Z isomerization) photo->wavelength Yes lewis_acid Screen Lewis Acids (e.g., TiCl₄) or Chiral Catalysts catalytic->lewis_acid Yes ligand Modify Catalyst/Ligand (Ligand choice is paramount for stereocontrol) catalytic->ligand Yes

Caption: Troubleshooting workflow for poor diastereoselectivity.

Potential Cause & Actionable Solutions:

  • Solvent Effects: The polarity of the solvent can dramatically influence stereoselectivity, particularly in reactions with ionic intermediates.[3][4]

    • Explanation: Polar solvents can stabilize charged, zwitterionic intermediates, extending their lifetime and allowing for bond rotation that erodes stereochemical integrity.

    • Recommendation: Conduct a solvent screen. Systematically vary the solvent from polar (e.g., acetonitrile) to non-polar (e.g., hexanes, benzene). In many cases, decreasing solvent polarity can significantly enhance diastereoselectivity by favoring a more concerted pathway.[3]

  • Reaction Temperature: Temperature can impact the selectivity of reactions that are under thermodynamic control.

    • Explanation: At higher temperatures, there may be enough energy to overcome the activation barrier for interconversion between diastereomeric transition states or intermediates, leading to product mixtures.

    • Recommendation: Try running the reaction at lower temperatures. This often favors the formation of the more stable thermodynamic product and can slow down competing isomerization pathways.[4]

  • Catalyst and Ligand Choice (for catalyzed reactions): In metal-catalyzed or organocatalyzed cycloadditions, the catalyst is the primary control element.

    • Explanation: The catalyst or ligand creates a specific chiral environment that directs the approach of the substrates, favoring one transition state geometry over others.

    • Recommendation: The choice of catalyst and ligand is paramount for controlling stereoselectivity.[4] For Lewis acid-catalyzed reactions, screen different acids (e.g., TiCl₄, AlBr₃ complexes) to enforce a more rigid transition state.[3] For transition metal-catalyzed processes, screen different chiral ligands to improve diastereo- and enantioselectivity.[3]

Issue 2: My alkene starting material is undergoing E/Z isomerization during the reaction.

This is a frequent side reaction in photochemical cycloadditions, as the same excited state that leads to cycloaddition can also lead to isomerization.[5]

Potential Cause & Actionable Solutions:

  • Inappropriate Irradiation Wavelength/Conditions: The energy supplied might favor isomerization over cycloaddition.

    • Explanation: Direct irradiation can populate excited states that decay non-productively via isomerization.

    • Recommendation: If using a broad-spectrum lamp, try using filters or switching to a light source with a more specific wavelength, such as an LED. For example, using 450 nm blue LEDs has been shown to circumvent E/Z isomerization in certain photopolymerizations.[5]

  • Uncontrolled Reaction Environment: The reaction may be proceeding in a way that allows for competing pathways to dominate.

    • Explanation: In a standard batch reactor, molecules experience prolonged irradiation times and variable light exposure, which can promote side reactions.

    • Recommendation: Consider novel reaction setups. Continuous flow reactors can offer precise control over irradiation time and temperature, minimizing side reactions.[5] Additionally, recent research has shown that conducting photocycloadditions at an ice-water interface can physically confine reactant molecules, raising the energy barrier for photoisomerization and enhancing stereoselectivity.[7]

Issue 3: I've isolated my product, but its isomeric purity degrades over time or during purification.

The product itself may be isomerizing under the workup or purification conditions. Cyclobutanes are strained molecules and can be sensitive.[4]

Potential Cause & Actionable Solutions:

  • Harsh Workup Conditions: The use of strong acids or bases during the workup can cause epimerization, especially at stereocenters with adjacent activating groups (e.g., carbonyls).

    • Explanation: Acidic or basic conditions can facilitate the formation of enols or enolates, which are planar and can be protonated from either face, leading to loss of stereochemical information at the α-carbon.

    • Recommendation: Employ mild workup conditions. Use buffered aqueous solutions (e.g., saturated NH₄Cl or NaHCO₃) instead of strong acids or bases. Ensure the temperature is kept low during all workup and concentration steps.

  • Aggressive Purification Methods: Standard silica gel chromatography can be problematic.

    • Explanation: The acidic surface of standard silica gel can be sufficient to catalyze isomerization or degradation of sensitive cyclobutane products. High temperatures during column chromatography can also be detrimental.

    • Recommendation: Use deactivated or neutral silica gel for chromatography. Alternatively, consider other purification techniques like preparative TLC, recrystallization, or chromatography on a different stationary phase (e.g., alumina, C18). Avoid excessive heating when removing solvent under reduced pressure.

Data Summary: Influence of Reaction Parameters

The following table summarizes key parameters and their expected impact on controlling isomerization, based on common experimental observations.

ParameterModificationRationale & Expected Outcome
Solvent Decrease Polarity (e.g., MeCN → Toluene)Disfavors stabilization of zwitterionic intermediates, reducing lifetime for bond rotation. Often leads to higher diastereoselectivity.[3]
Temperature Decrease Temperature (e.g., RT → 0 °C or -78 °C)Favors the thermodynamically more stable product and slows the rate of competing isomerization pathways.[4]
Catalyst Add Lewis Acid (e.g., TiCl₄)Enforces a more rigid, organized transition state, preventing free bond rotation and improving diastereoselectivity.[3]
Light Source Switch to specific λ (e.g., 450 nm LED)Can selectively promote the desired cycloaddition while minimizing energy input that leads to side reactions like E/Z isomerization.[5]
Workup/Purification Use Neutral Conditions (e.g., Neutral Silica)Prevents post-synthesis acid- or base-catalyzed epimerization of the strained cyclobutane product.[4]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Sulfa-Michael Addition to a Cyclobutene

This method provides an efficient route to trans-1,2-disubstituted cyclobutanes with high diastereoselectivity (>95:5 dr).[8] The stereochemical outcome is controlled by the base and reaction conditions.

Materials:

  • Cyclobutene ester/amide (1.0 equiv)

  • Thiol (e.g., Thiophenol, 1.1 equiv)

  • Base (e.g., DBU, 1.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a clean, dry vial under an inert atmosphere (e.g., Argon), add the cyclobutene ester/amide.

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add the thiol to the solution and stir for 2 minutes at room temperature.

  • Add the base (DBU) dropwise to the stirring solution.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired trans-1,2-disubstituted cyclobutane.

Protocol 2: Sequential [2+2] Photocycloaddition and Photoredox Catalysis

This strategy allows for the synthesis of densely functionalized cyclobutanes in a highly regio- and diastereoselective manner.[8]

Part A: [2+2] Photocycloaddition

  • Prepare a solution of the alkene/alkyne, a photosensitizer (e.g., benzophenone, if needed), and the cycloaddition partner (e.g., 3-chloromaleimide) in a suitable solvent (e.g., acetone or acetonitrile) in a photoreactor tube.

  • Degas the solution by sparging with an inert gas (e.g., Argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., 365 nm LEDs) at room temperature, monitoring completion by TLC or NMR.

  • Once complete, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the cyclobutane intermediate.

Part B: Photoredox-Catalyzed Functionalization

  • In a vial, combine the chlorocyclobutane intermediate from Part A, a photoredox catalyst (e.g., Ru(bpy)₃Cl₂), and a Hantzsch ester.

  • Add the desired carbon nucleophile precursor and anhydrous solvent.

  • Seal the vial, degas the mixture, and then stir under irradiation from a blue LED light source at room temperature for 24-48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the final functionalized cyclobutane product.[8]

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Cyclobutylethanamine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 2-cyclobutylethanamine derivatives as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction: The Significance of MAO-B Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] It exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1][3] In the brain, MAO-B is primarily responsible for the breakdown of dopamine.[4][5] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopamine-producing neurons leads to severe motor symptoms.[5][6]

Inhibiting MAO-B prevents the degradation of dopamine, thereby increasing its availability in the brain. This strategy has proven effective in managing Parkinson's symptoms, both as a monotherapy in early stages and as an adjunct to levodopa treatment in more advanced cases.[7][8] Selective MAO-B inhibitors are preferred to avoid the side effects associated with non-selective or MAO-A inhibition, such as hypertensive crises triggered by tyramine-rich foods.[1][9] Consequently, the development of novel, potent, and selective MAO-B inhibitors is a major focus of neurological drug discovery.[1] The this compound scaffold represents a promising structural motif for designing such inhibitors.

The this compound Scaffold: A Structural Rationale

The this compound core is of significant interest due to its structural resemblance to endogenous monoamines and known MAO inhibitors. The cyclobutyl group provides a lipophilic anchor that can interact favorably with the hydrophobic active site of the MAO-B enzyme. The primary or secondary amine is a key feature for recognition and interaction within the enzyme's catalytic pocket.

By modifying this core structure—for instance, by adding substituents to the amine or the cyclobutane ring—it is possible to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. This guide explores a hypothetical series of such derivatives to illustrate these principles.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Study

To objectively compare the efficacy of this compound derivatives, we will analyze a representative set of hypothetical compounds. The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity is determined by comparing the IC50 values for MAO-B versus MAO-A.

Table 1: Comparative Inhibitory Activity of this compound Derivatives

Compound IDR1 (Amine Substituent)R2 (Cyclobutane Substituent)MAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
CBE-01 -H-H850>10,000>11.8
CBE-02 -CH3-H320>10,000>31.3
CBE-03 -Propargyl-H152,500166.7
CBE-04 -Propargyl3-Phenyl51,800360.0
Rasagiline -Propargyl (on Indan)N/A81,900237.5
Safinamide Complex AmideN/A255,100204.0

Data for CBE derivatives are hypothetical for illustrative purposes. Data for reference drugs are representative values from literature.

SAR Insights and Mechanistic Rationale:
  • Unsubstituted Core (CBE-01): The basic this compound scaffold shows weak but selective inhibition of MAO-B. This suggests the core structure has a foundational affinity for the enzyme's active site.

  • N-Methylation (CBE-02): The addition of a small alkyl group on the amine nitrogen increases potency. This modification can enhance hydrophobic interactions within the active site and may improve the compound's ability to cross the blood-brain barrier.

  • N-Propargyl Group (CBE-03): The introduction of a propargyl group (-CH2-C≡CH) dramatically increases potency. This is a critical observation, as the propargyl moiety is a well-known "warhead" for irreversible MAO inhibitors like Rasagiline.[7][10] It forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to permanent inactivation.[5][7] This explains the significant drop in the IC50 value.

  • Ring Substitution (CBE-04): Adding a phenyl group to the cyclobutane ring further enhances potency and selectivity. This larger hydrophobic group can occupy a specific pocket within the MAO-B active site, known as the "entrance cavity," leading to a more stable and favorable binding interaction.[6] Structure-activity relationship studies of other MAO inhibitors have consistently shown that aromatic substitutions are crucial for high-affinity binding.[11][12]

Experimental Validation: Protocol for MAO-B Inhibition Assay

To ensure the trustworthiness and reproducibility of the data presented, a standardized, self-validating experimental protocol is essential. A widely used method is the continuous spectrophotometric assay.[13]

Principle:

This assay measures the activity of MAO-B by monitoring the increase in absorbance resulting from the enzymatic conversion of a substrate to its product. The rate of this reaction is measured in the absence and presence of the inhibitor to determine the degree of inhibition.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Enzyme Source: Prepare recombinant human MAO-B in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • Substrate Solution: Prepare a stock solution of a specific MAO-B substrate, such as benzylamine.[13]

    • Inhibitor Solutions: Prepare serial dilutions of the this compound derivatives (e.g., CBE-01 to CBE-04) and a positive control (e.g., Rasagiline) in the assay buffer.

  • Assay Procedure:

    • Pre-incubation: In a 96-well UV-transparent plate, add the MAO-B enzyme solution to wells containing either the assay buffer (for control) or the inhibitor solutions at various concentrations.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced. This is particularly important for irreversible or slow-binding inhibitors.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the benzylamine substrate to all wells.

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Measure the increase in absorbance at 250 nm (corresponding to the formation of benzaldehyde) every 30 seconds for 20 minutes.[13]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

MAO_Inhibition_Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Data Acquisition cluster_analysis 4. Analysis P1 Prepare Reagents: - MAO-B Enzyme - Substrate (Benzylamine) - Inhibitor Dilutions A1 Dispense Enzyme & Inhibitor to Plate P1->A1 A2 Pre-incubate (37°C, 15 min) A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 M1 Kinetic Read: Measure Absorbance (250 nm) over 20 min A3->M1 D1 Calculate Reaction Rates M1->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve & Calculate IC50 D2->D3

Caption: Workflow for determining MAO-B IC50 values.

Mechanism of Inhibition: Reversible vs. Irreversible

Understanding whether an inhibitor is reversible or irreversible is crucial for drug development.[14][15]

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effect can be reversed by removing the inhibitor.[14][16] Safinamide is an example of a reversible MAO-B inhibitor.[9][17]

  • Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation.[15][16] Enzyme activity is only restored after new enzyme molecules are synthesized.[5] Rasagiline is a classic example of an irreversible inhibitor.[4][10]

The presence of a propargyl group in derivatives like CBE-03 and CBE-04 strongly suggests an irreversible mechanism. This can be confirmed experimentally through dialysis or washout experiments. If enzyme activity is not restored after removing the inhibitor, the inhibition is irreversible.

Diagram of Inhibition Types

Inhibition_Types cluster_comp Competitive cluster_irrev Irreversible E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I P Product (P) S Substrate (S) I Inhibitor (I) ES->E k_cat E2 Enzyme (E) EI2 E-I Covalent E2->EI2 +I I2 Inhibitor (I)

References

A Senior Application Scientist's Guide to the Cross-Validation of Primary Amine Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a cornerstone of robust analytical science. From characterizing biomolecules to ensuring the quality of pharmaceutical products, the reliability of your amine quantification data underpins critical decisions. This guide provides an in-depth, objective comparison of the most prevalent quantification methods, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Critical Role of Primary Amine Quantification

Primary amines are fundamental functional groups in a vast array of molecules, including amino acids, proteins, peptides, and synthetic drug candidates. The ability to accurately measure their concentration is essential for:

  • Protein and Peptide Quantification: Determining the concentration of purified proteins and peptides.

  • Monitoring Chemical Reactions: Tracking the progress of reactions involving primary amines, such as peptide synthesis and bioconjugation.

  • Assessing Surface Functionalization: Quantifying the density of primary amine groups on modified surfaces for biomaterial and sensor development.

  • Food Science and Safety: Measuring biogenic amines in food products as an indicator of quality and safety.[1]

  • Pharmaceutical Quality Control: Ensuring the purity and stability of amine-containing drug substances and products.

Given the diverse applications, no single quantification method is universally optimal. The choice of assay depends on factors such as the required sensitivity, the nature of the sample matrix, and the presence of interfering substances. This guide will equip you with the knowledge to select the most appropriate method and, crucially, to cross-validate your findings for unimpeachable data integrity.

A Comparative Overview of Key Quantification Methods

We will explore four widely-used methods for primary amine quantification: the Ninhydrin assay, the ortho-Phthalaldehyde (OPA) assay, the Fluorescamine assay, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay. Each method relies on a distinct chemical reaction that results in a quantifiable colorimetric or fluorometric signal.

The Ninhydrin Assay: The Classic Colorimetric Standard

The ninhydrin test is a long-established chemical test used to detect the presence of ammonia, primary/secondary amines, or amino acids.[2][3] The reaction of ninhydrin with primary amines at an elevated temperature results in the formation of a deep blue or purple-colored product known as Ruhemann's purple.[2][4]

Reaction Mechanism: The reaction involves the oxidative deamination of the amino acid by two molecules of ninhydrin.[4][5] This is followed by a condensation reaction between the reduced ninhydrin, the released ammonia, and a second molecule of ninhydrin to form the intensely colored Ruhemann's purple.[2][5]

Ninhydrin_Reaction Primary Amine Primary Amine Intermediate Schiff Base Intermediate Primary Amine->Intermediate + 2 Ninhydrin Ninhydrin1 Ninhydrin Ammonia NH3 Intermediate->Ammonia Hydrindantin Hydrindantin (Reduced Ninhydrin) Intermediate->Hydrindantin Ruhemanns_Purple Ruhemann's Purple (λmax = 570 nm) Ammonia->Ruhemanns_Purple Hydrindantin->Ruhemanns_Purple Ninhydrin2 Ninhydrin Ninhydrin2->Ruhemanns_Purple

Caption: Ninhydrin reaction with a primary amine.

Experimental Protocol: Quantitative Ninhydrin Assay [2]

  • Reagent Preparation:

    • Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in ethanol or acetone.[3][4]

    • Standard Solutions: Prepare a series of standard solutions of a known primary amine (e.g., glycine) in distilled water.

  • Sample Preparation: Dissolve the sample containing the primary amine in distilled water to a suitable concentration.

  • Reaction:

    • To 1 mL of each standard and sample solution in separate test tubes, add a few drops of the ninhydrin reagent.[2]

    • Heat the test tubes in a boiling water bath for 5-20 minutes.[2][6]

    • Allow the solutions to cool to room temperature.

  • Measurement:

    • Measure the absorbance of the solutions at 570 nm using a spectrophotometer. For secondary amines like proline, measure at 440 nm.[2]

  • Quantification:

    • Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of the primary amine in the sample by interpolating its absorbance on the standard curve.

The ortho-Phthalaldehyde (OPA) Assay: A Sensitive Fluorometric Alternative

The OPA assay is a highly sensitive method for the quantification of primary amines.[7] It involves the reaction of OPA with a primary amine in the presence of a thiol to produce a highly fluorescent isoindole derivative.[8][9]

Reaction Mechanism: Under alkaline conditions, OPA condenses with a primary amine and a thiol (e.g., 2-mercaptoethanol) to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[9]

OPA_Reaction Primary Amine Primary Amine Isoindole_Derivative Fluorescent Isoindole Derivative (Ex: ~340 nm, Em: ~455 nm) Primary Amine->Isoindole_Derivative OPA o-Phthalaldehyde OPA->Isoindole_Derivative Thiol Thiol (e.g., 2-Mercaptoethanol) Thiol->Isoindole_Derivative

Caption: OPA derivatization reaction.

Experimental Protocol: OPA Assay [10]

  • Reagent Preparation:

    • OPA Reagent: Prepare a fresh solution containing 70 mg of OPA in 1 mL of methanol, mixed with 95 mL of a pH 10.5 buffer (e.g., boric acid) containing 0.3% Brij™ 35 and 0.2% 2-mercaptoethanol. Purge with nitrogen and store in the dark.[10]

    • Standard Solutions: Prepare a series of standard solutions of a known primary amine in the same buffer as the sample.

  • Sample Preparation: Dissolve the sample in a buffer compatible with the OPA reaction (pH 9-11.5).[10]

  • Reaction:

    • Mix the sample or standard with the OPA reagent. The reaction is rapid and typically completes within 1-2 minutes at room temperature.[11]

  • Measurement:

    • Measure the fluorescence with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.[9] Alternatively, absorbance can be measured at 340 nm.[10]

  • Quantification:

    • Create a standard curve by plotting the fluorescence or absorbance of the standards against their concentrations.

    • Determine the amine concentration in the sample from the standard curve.

The Fluorescamine Assay: Rapid and Specific Fluorogenic Detection

Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[12][13] A key advantage of this assay is that the reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals.[12]

Reaction Mechanism: Fluorescamine reacts almost instantaneously with primary amines at room temperature in an aqueous medium to yield a fluorescent derivative.[13]

Fluorescamine_Reaction Primary Amine Primary Amine Fluorescent_Product Fluorescent Pyrrolinone Product (Ex: ~390 nm, Em: ~475 nm) Primary Amine->Fluorescent_Product Fluorescamine Fluorescamine (non-fluorescent) Fluorescamine->Fluorescent_Product Hydrolysis_Product Non-fluorescent Hydrolysis Product Fluorescamine->Hydrolysis_Product + H2O

Caption: Fluorescamine reaction with a primary amine.

Experimental Protocol: Fluorescamine Assay [14]

  • Reagent Preparation:

    • Fluorescamine Solution: Prepare a solution of 5 mg of fluorescamine in 10 mL of fresh acetone or acetonitrile. This solution is stable for about a week when stored at room temperature in the dark.[14]

    • Buffer: 0.1 M borate buffer, pH 9.0.[14]

    • Standard Solutions: Prepare standards of a known primary amine in the borate buffer.

  • Sample Preparation: Dissolve the sample in the borate buffer.

  • Reaction:

    • To the sample or standard in the borate buffer, rapidly add the fluorescamine solution while vortexing. The reaction is very fast.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of approximately 390 nm and an emission wavelength of around 475 nm.

  • Quantification:

    • Generate a standard curve and determine the sample's amine concentration.

The TNBS Assay: A Versatile Colorimetric Method

The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a sensitive method for the determination of free amino groups.[15] It relies on the reaction of TNBS with primary amines under mildly alkaline conditions to form a highly chromogenic trinitrophenyl (TNP) derivative.[15][16]

Reaction Mechanism: TNBS reacts with the primary amine to form a TNP-amine adduct, which has a strong absorbance at around 335-345 nm.[15][17]

TNBS_Reaction Primary Amine Primary Amine TNP_Adduct Trinitrophenyl (TNP) Adduct (λmax = 335-345 nm) Primary Amine->TNP_Adduct TNBS 2,4,6-Trinitrobenzenesulfonic acid TNBS->TNP_Adduct

Caption: TNBS reaction with a primary amine.

Experimental Protocol: TNBS Assay [15]

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[15]

    • TNBS Solution: Prepare a fresh 0.01% (w/v) solution of TNBS in the reaction buffer.[15]

    • Standard Solutions: Prepare standards of a known primary amine in the reaction buffer.

  • Sample Preparation: Dissolve the sample in the reaction buffer. Avoid buffers containing free amines like Tris or glycine.[15]

  • Reaction:

    • Add 0.25 mL of the 0.01% TNBS solution to 0.5 mL of each sample and standard.

    • Incubate at 37°C for 2 hours.[15]

  • Stopping the Reaction (Optional): Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.[15]

  • Measurement:

    • Measure the absorbance of the solutions at 335 nm.[15]

  • Quantification:

    • Construct a standard curve and determine the amine concentration of the sample.

Head-to-Head Comparison: Performance Characteristics

The choice of an appropriate assay is dictated by its performance characteristics. The following table summarizes the key parameters for each method.

FeatureNinhydrin AssayOPA AssayFluorescamine AssayTNBS Assay
Principle ColorimetricFluorometric/ColorimetricFluorometricColorimetric
Detection Limit Low nmol range[8]pmol range[7][8]pmol range[13]nmol range[18]
Reaction Time 5-20 minutes (requires heating)[2][6]1-2 minutes (room temp)[11]Nearly instantaneous (room temp)[13]2 hours (requires heating)[15]
Interfering Substances Ammonia, secondary amines (can be distinguished by wavelength)[2][19]Ammonia (can contribute to signal)Ammonia, secondary amines (less reactive)[12]Buffers with free amines (e.g., Tris, glycine)[15]
Advantages Well-established, simple, inexpensiveHigh sensitivity, rapidVery rapid, low background fluorescence[12]Good sensitivity, stable product
Disadvantages Lower sensitivity, requires heating, can be time-consuming[6]Signal can be unstable, reagent sensitive to light and air[10]Reagent is moisture-sensitive and requires non-aqueous solvent[14][20]Longer incubation time, potential for reagent hydrolysis[21]

Cross-Validation: A Workflow for Data Integrity

Relying on a single quantification method can be precarious, as unforeseen matrix effects or interfering substances can lead to erroneous results. Cross-validation using two or more orthogonal methods provides a robust system for verifying your data.

Cross_Validation_Workflow cluster_0 Method Selection cluster_1 Execution & Analysis cluster_2 Comparison & Conclusion Define_Requirements Define Analytical Requirements (Sensitivity, Sample Matrix, Throughput) Select_Primary Select Primary Assay Method Define_Requirements->Select_Primary Select_Orthogonal Select Orthogonal Secondary Method Select_Primary->Select_Orthogonal Run_Assays Run Both Assays in Parallel (with appropriate standards and controls) Select_Orthogonal->Run_Assays Analyze_Data Analyze Data Independently Run_Assays->Analyze_Data Compare_Results Compare Quantification Results Analyze_Data->Compare_Results Agreement Results Agree? Compare_Results->Agreement Investigate Investigate Discrepancies (Matrix Effects, Interferences) Agreement->Investigate No Report Report Validated Results Agreement->Report Yes Investigate->Define_Requirements

Caption: Workflow for cross-validation of amine quantification.

A Practical Approach to Cross-Validation:

  • Method Selection:

    • Primary Method: Choose the assay that best fits your primary requirements (e.g., OPA for high sensitivity).

    • Orthogonal Method: Select a secondary method with a different detection principle (e.g., if your primary method is fluorometric, choose a colorimetric method like the Ninhydrin or TNBS assay). This minimizes the risk of the same substance interfering with both assays.

  • Execution:

    • Prepare your sample and a set of standards.

    • Analyze aliquots of the same sample and standards using both selected methods in parallel.

    • It is crucial to run appropriate controls, including a buffer blank and a matrix blank (a sample identical to your analyte-containing sample but without the analyte) to assess background signals.

  • Data Analysis and Comparison:

    • Independently calculate the primary amine concentration from each assay's standard curve.

    • Compare the results. A good correlation between the two methods (e.g., within 10-15% of each other) provides strong confidence in the accuracy of your quantification.

  • Troubleshooting Discrepancies:

    • If the results differ significantly, investigate potential causes. This could involve:

      • Matrix Effects: Dilute the sample to see if the discrepancy diminishes.

      • Interfering Substances: Review the known interferences for each assay and consider if any might be present in your sample. For example, if your sample contains ammonia, it would be expected to contribute to the signal in both the Ninhydrin and OPA assays.

      • Sample Preparation: Ensure that the sample preparation is compatible with both assays.

By adopting a cross-validation approach, you transition from simply generating data to producing a self-validating, trustworthy analytical result.

Conclusion: A Commitment to Scientific Integrity

The accurate quantification of primary amines is a fundamental requirement in many areas of scientific research and development. While several reliable methods exist, each with its own set of advantages and limitations, the key to robust and defensible data lies in a thorough understanding of the underlying chemistry and a commitment to rigorous validation. By thoughtfully selecting your primary assay and cross-validating your results with an orthogonal method, you can ensure the highest level of scientific integrity in your work.

References

A Comparative Analysis of Cyclobutane and Cyclopropane in Drug Design: Unlocking the Potential of Small Carbocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists continually seek innovative molecular scaffolds to optimize the pharmacological profiles of drug candidates. Among the diverse array of chemical motifs, small carbocycles like cyclopropane and cyclobutane have garnered significant attention as powerful tools in drug design. Their inherent rigidity and distinct electronic characteristics provide a means to modulate critical drug-like properties, including metabolic stability, binding affinity, and solubility.[1] This guide offers an in-depth comparative analysis of cyclobutane and cyclopropane, supported by experimental data, to empower researchers in making strategic decisions during the drug development process.

At a Glance: Fundamental Physicochemical and Structural Distinctions

While both are small cycloalkanes, cyclopropane and cyclobutane possess unique structural and electronic features that dictate their applications in drug design.[1]

Cyclopropane , a three-membered ring, is the most strained of all cycloalkanes, with a strain energy of approximately 28.1 kcal/mol.[1][2] This high ring strain imparts significant p-character to its C-C bonds, making the cyclopropyl group electronically analogous to a double bond in certain contexts.[1]

Cyclobutane , with its four-membered ring, exhibits a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered or "folded" conformation to alleviate some torsional strain.[1][2][3][4] This puckering results in bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3][5]

These fundamental differences in strain, geometry, and electronic character translate into distinct impacts on the overall properties of a drug molecule.[1]

Comparative Analysis of Key Drug-like Properties

The choice between incorporating a cyclobutane versus a cyclopropane moiety can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile.

Metabolic Stability

The introduction of small rings can significantly alter a drug's metabolic fate, often by sterically shielding potential sites of oxidation by cytochrome P450 (CYP) enzymes.[1] Both cyclopropyl and cyclobutyl groups are generally more metabolically robust than their linear alkyl counterparts.[1] However, direct comparisons reveal important nuances.

A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provided valuable quantitative data on their metabolic stability in human liver microsomes.[1] The intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, was determined for several model compounds.[1]

CompoundBioisostereIntrinsic Clearance (CLint, µL/min/mg)
Model Amide 1tert-butyl10
CF3-cyclopropane>200
CF3-cyclobutane>200
Tebutamtert-butyl14
CF3-cyclopropane102
CF3-cyclobutane109
Buclizinetert-butyl25
CF3-cyclopropane12
CF3-cyclobutane13
Data sourced from Mykhailiuk et al. (2024).[1]

Interestingly, for Model Amide 1 and Tebutam, the introduction of either small ring led to a decrease in metabolic stability.[1] Conversely, for Buclizine, both the cyclopropane and cyclobutane analogs showed improved metabolic stability compared to the parent compound.[1] Notably, in all these examples, the metabolic stability of the cyclobutane and cyclopropane analogs were remarkably similar to each other.[1]

Conformational Restriction and Binding Affinity

The rigid nature of both cyclobutane and cyclopropane can be exploited to lock a molecule into a specific conformation, which can enhance binding affinity to its biological target.[2][6][7] By reducing the entropic penalty of binding, these small rings can lead to more potent compounds.

  • Cyclobutane's puckered conformation provides a three-dimensional structure that can be used to orient substituents in specific spatial arrangements, effectively filling hydrophobic pockets within a binding site.[2][6]

  • Cyclopropane's planar nature and unique electronic properties can also influence binding.[7] The enhanced p-character of its bonds can lead to favorable interactions with aromatic residues in a protein's active site.

The hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir is a prime example where a cyclobutane moiety proved superior. The cyclobutane-containing analog was found to be 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively.

Physicochemical Properties: Solubility and Lipophilicity

Improving aqueous solubility is a major hurdle in drug development. The introduction of sp³-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt crystal packing and enhance solubility compared to their flatter aromatic or linear counterparts.[1]

While both rings can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often associated with improved solubility and clinical success, their impact on lipophilicity (logP) can differ. The replacement of a tert-butyl group with a CF3-cyclobutane or CF3-cyclopropane group has been shown to moderately increase lipophilicity.[8]

Impact on Biological Activity

The choice between these two carbocycles can have a dramatic and sometimes unpredictable effect on biological activity. In the case of Buclizine, the CF3-cyclopropane analog was inactive in an antihistamine assay, whereas the CF3-cyclobutane analog retained activity, albeit with a higher IC50 than the parent compound.[1] This underscores the critical importance of empirical testing when considering such bioisosteric replacements.

Synthetic Strategies: Incorporating Small Rings

The accessibility of substituted cyclobutane and cyclopropane building blocks has greatly improved, facilitating their incorporation into drug candidates.[2]

Synthesis of Cyclopropanes

Several methods are commonly employed for the synthesis of cyclopropane rings:[9][10][11][12]

  • Simmons-Smith Reaction: The reaction of an alkene with diiodomethane and a zinc-copper couple.[9][11]

  • From Diazo Compounds: The reaction of an alkene with a carbene generated from a diazo compound, such as diazomethane.[9][10]

  • From 1,3-Dihalopropanes: Intramolecular cyclization of 1,3-dihalopropanes using a strong base.[9][10]

Synthesis of Cyclobutanes

Key synthetic routes to cyclobutane rings include:[9][13]

  • [2+2] Cycloaddition: The photochemical or thermal cycloaddition of two alkene molecules.[9][13]

  • From 1,4-Dihalobutanes: Intramolecular Wurtz-type coupling of 1,4-dihalobutanes.

  • From 1,3-Dibromopropane: Reaction with diethyl malonate followed by hydrolysis and decarboxylation.[9][10]

Experimental Protocols

To ensure the validity and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (1 µM) in phosphate buffer.

  • In a 96-well plate, add the appropriate volume of human liver microsomes to the test compound solution to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Case Studies: Marketed Drugs and Clinical Candidates

The successful application of cyclobutane and cyclopropane rings in approved drugs and clinical candidates highlights their value in medicinal chemistry.

Cyclobutane-Containing Drugs:

  • Carboplatin: An anticancer agent where a cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing nephrotoxicity.[6][14]

  • Boceprevir: An HCV protease inhibitor where the cyclobutane moiety is crucial for its high potency.[14]

  • Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer featuring a spirocyclic cyclobutane scaffold.

Cyclopropane-Containing Drugs:

  • Tranylcypromine: A monoamine oxidase inhibitor used as an antidepressant.[15]

  • Tasimelteon: A melatonin receptor agonist for the treatment of non-24-hour sleep-wake disorder.[15]

  • Ticagrelor: An antiplatelet agent used to prevent cardiovascular events.[15]

Visualization of Key Concepts

Bioisosteric Replacement Strategy

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Labile Group (e.g., tert-butyl) B Cyclopropane Analog A->B Replacement C Cyclobutane Analog A->C Replacement D Metabolic Stability B->D E Binding Affinity B->E F Solubility B->F C->D C->E C->F

Caption: Bioisosteric replacement of a labile group with cyclopropane or cyclobutane.

General Workflow for Incorporating Small Rings in Drug Design

G A Identify Lead Compound with Optimization Liabilities B Hypothesize Bioisosteric Replacement with Cyclopropane/Cyclobutane A->B C Synthesize Analogs B->C D In Vitro Assays (Metabolic Stability, Potency) C->D E Analyze Structure-Activity Relationship (SAR) D->E F Select Candidate for Further Development E->F

Caption: A typical workflow for incorporating cyclobutane or cyclopropane in drug design.

Conclusion: A Tale of Two Rings

Both cyclobutane and cyclopropane are invaluable motifs in the medicinal chemist's toolbox for fine-tuning the properties of drug candidates.[1] While they share the ability to impart conformational rigidity and can serve as effective bioisosteres for other groups, the subtle yet significant differences in their ring strain, geometry, and electronic properties can lead to substantial variations in metabolic stability, binding affinity, and other key drug-like characteristics.[1] The choice between these two small rings is not always straightforward and often necessitates empirical validation through the synthesis and testing of both analogs.[1] A thorough understanding of their distinct characteristics, coupled with strategic synthetic implementation, will continue to unlock their full potential in the development of next-generation therapeutics.

References

A Comparative Guide to Cyclobutane Moieties in Bioisosteric Replacement Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one chemical group with another that retains similar biological activity, is a critical tool in this endeavor. This guide offers an in-depth comparative analysis of the cyclobutane moiety as a versatile bioisostere, providing experimental data and actionable protocols to inform its application in drug design.

The Principle of Bioisosterism and the Rise of Cyclobutane

Bioisosterism aims to modulate a molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—while preserving or enhancing its affinity for a biological target. The choice of a bioisostere is dictated by the need to overcome specific liabilities in a lead compound, from rapid metabolic breakdown to poor absorption.

The cyclobutane ring has emerged as a powerful tool in this context.[1] Its unique structural and electronic properties offer distinct advantages over more traditional moieties.[2]

  • Three-Dimensionality and Conformational Rigidity: Unlike flat aromatic rings or flexible alkyl chains, the cyclobutane ring is a puckered, three-dimensional scaffold.[1] This conformational restriction can reduce the entropic penalty upon binding to a target protein and allows for precise vectoral projection of substituents into 3D space, potentially accessing new, favorable interactions within a binding pocket.[1][3]

  • Increased sp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is often correlated with improved clinical success rates. Replacing planar, sp²-rich systems like phenyl rings with a saturated cyclobutane scaffold directly enhances Fsp³, which can lead to better solubility and reduced off-target effects.[3]

  • Metabolic Stability: The cyclobutane core is generally robust and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to electron-rich aromatic systems or sterically accessible alkyl groups.[3][4]

Comparative Analysis: Cyclobutane vs. Common Moieties

The decision to incorporate a cyclobutane ring is best understood by direct comparison with the functional groups it most often replaces.

The gem-dimethyl group is a common motif used to introduce steric bulk. However, it can be a site of metabolic oxidation and often significantly increases a compound's lipophilicity. The cyclobutane ring serves as an excellent bioisostere, preserving the steric footprint while offering key improvements.[5]

  • Causality: The spirocyclic arrangement of a 1,1-disubstituted cyclobutane shields adjacent atoms from metabolic attack and the ring itself is more resistant to oxidation than a quaternary center. This substitution can also improve aqueous solubility by replacing two lipophilic methyl groups with a less greasy carbocycle.[5][6]

Table 1: gem-Dimethyl vs. Cyclobutane Replacement Data

ParameterOriginal (gem-Dimethyl)Analog (Cyclobutane)Observed ImprovementTarget/Reference
Potency (CB1 Ki, nM) 2.10.82.6-fold increaseCannabinoid Receptor 1[5]
Selectivity (CB1 vs CB2) Unselective16-fold selective for CB1Enhanced selectivityCannabinoid Receptor 1[5]
Metabolic Stability Susceptible to oxidationGenerally more stableBlocks CYP oxidationGeneral Observation[5][6]
Aqueous Solubility LowerOften HigherReduces lipophilicityGeneral Observation[7]

Replacing a phenyl ring with a cyclobutane is a strategy to "escape flatland," moving from a 2D to a 3D chemical space.[3] This can profoundly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Causality: Aromatic rings are prone to oxidative metabolism (e.g., hydroxylation) and can contribute to high lipophilicity, leading to poor solubility and potential hERG channel liability. The saturated cyclobutane ring eliminates these metabolic pathways and reduces lipophilicity, often resulting in a superior pharmacokinetic profile.[3][8]

Table 2: Phenyl vs. Cyclobutane Replacement Data

ParameterOriginal (Phenyl)Analog (Cyclobutane)Observed ImprovementTarget/Reference
Aqueous Solubility (µg/mL) <0.1104>1000-fold increaseγ-Secretase Modulator[3]
Lipophilicity (ChromLogD) >4.03.6Reductionγ-Secretase Modulator[3]
Mouse Microsomal Stability LowSignificantly HigherEnhanced StabilityGeneral Observation[3]
Potency (BTK IC50, nM) 1.10.52.2-fold improvementBTK Inhibitor[3]
Potency (LpPLA₂ pIC50) 10.29.4Maintained High PotencyLpPLA₂ Inhibitor[3]
Experimental Playbook: Synthesis and Evaluation

Successfully implementing a cyclobutane bioisosteric replacement requires robust synthetic methods and a clear cascade for evaluating its impact.

A common and versatile method for constructing cyclobutane rings is the [2+2] photocycloaddition between two olefin-containing molecules. This approach allows for the creation of diverse substitution patterns.[9][10]

Diagram 1: General Workflow for [2+2] Photocycloaddition

G cluster_synthesis Synthesis Phase Start Olefin 1 + Olefin 2 (Starting Materials) Reaction [2+2] Photocycloaddition (e.g., 365 nm UV light, Acetone as sensitizer) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Disubstituted Cyclobutane Product Purification->Product

Caption: Workflow for cyclobutane synthesis via [2+2] photocycloaddition.

Protocol 1: General Procedure for [2+2] Photocycloaddition

  • Reaction Setup: In a quartz reaction vessel, dissolve Olefin 1 (1.0 eq) and Olefin 2 (1.2-2.0 eq) in a suitable solvent (e.g., acetone, acetonitrile). Acetone can often serve as both the solvent and a triplet sensitizer.

  • Degassing: Sparge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.[10]

  • Irradiation: Irradiate the stirred reaction mixture with a suitable UV light source (e.g., medium-pressure mercury lamp with a Pyrex filter, or 365 nm LEDs) at room temperature.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cyclobutane product.

Once the cyclobutane analog is synthesized, a systematic evaluation is crucial to quantify the impact of the bioisosteric replacement.

Diagram 2: Comparative In Vitro Evaluation Workflow

G cluster_eval Evaluation Cascade cluster_physchem Physicochemical cluster_adme ADME cluster_bio Biological Compounds Parent Compound vs. Cyclobutane Analog Solubility Kinetic Solubility Assay (e.g., Nephelometry) Compounds->Solubility Lipo LogD / LogP Assay (e.g., Shake-flask, HPLC) Compounds->Lipo MetStab Metabolic Stability (Human Liver Microsomes) Compounds->MetStab Perm Permeability (PAMPA) Compounds->Perm Binding Target Binding Assay (e.g., Ki, IC50) Compounds->Binding Functional Cell-based Functional Assay (e.g., EC50) Compounds->Functional Decision Data Analysis & Go/No-Go Decision Solubility->Decision Lipo->Decision MetStab->Decision Perm->Decision Binding->Decision Functional->Decision

Caption: A structured workflow for comparing parent and analog compounds.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

  • Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its metabolic half-life (T½).

  • Trustworthiness: This protocol includes positive (rapidly metabolized compound) and negative (no enzyme) controls to validate the assay's performance.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a positive control (e.g., Verapamil) in DMSO (e.g., 10 mM).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution at 37°C for 5 minutes.

    • Add the test compound to the HLM solution to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM). This is the T=0 time point.

    • For the negative control ("T=0 quenched"), add an ice-cold stop solution (e.g., acetonitrile with an internal standard) before adding NADPH.

  • Time Points:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a well containing the ice-cold stop solution.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Interpretation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line (k) is used to calculate the intrinsic clearance (CLint) and the half-life (T½ = 0.693 / k).[11] A longer half-life indicates greater metabolic stability.[4]

Conclusion and Future Outlook

The cyclobutane ring is a validated and increasingly utilized motif in modern drug discovery.[1][2] Its strategic application as a bioisostere for gem-dimethyl groups, phenyl rings, and other functionalities can decisively improve a compound's metabolic stability, aqueous solubility, and three-dimensional fit to its target.[3][5] The experimental data clearly show that this replacement can turn a problematic lead compound into a viable drug candidate by mitigating common ADME liabilities while maintaining or even enhancing potency. As synthetic methodologies for accessing complex cyclobutanes continue to advance, their role in medicinal chemistry is set to expand, enabling the exploration of novel chemical space and the development of safer, more effective therapeutics.[12]

References

The Cyclobutylamine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed in drug design, the cyclobutylamine scaffold has emerged as a privileged structure. Its inherent conformational rigidity, three-dimensional character, and ability to serve as a versatile synthetic handle have made it an attractive component in the design of a diverse array of therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of cyclobutylamine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into specific examples of their application as enzyme inhibitors and G-protein coupled receptor (GPCR) modulators, supported by experimental data and detailed protocols.

The Strategic Advantage of the Cyclobutylamine Moiety

The utility of the cyclobutylamine core in drug design stems from several key physicochemical properties. The puckered nature of the cyclobutane ring introduces a defined three-dimensional geometry, which can facilitate precise interactions with the binding pockets of biological targets. This conformational constraint can lead to a reduction in the entropic penalty upon binding, often translating to higher affinity. Furthermore, the cyclobutane ring can serve as a non-planar bioisostere for more traditional, often flat, aromatic rings, which can improve properties such as solubility and metabolic stability. The amino group provides a crucial point for derivatization, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Comparative SAR Analysis of Cyclobutylamine Derivatives

To illustrate the practical application of these principles, we will examine the SAR of cyclobutylamine derivatives in two distinct and therapeutically relevant target classes: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and C-X-C chemokine receptor type 4 (CXCR4) antagonists with applications in cancer and HIV treatment.

Cyclobutylamine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Several approved drugs, such as sitagliptin, incorporate a piperazine or similar heterocyclic core. The exploration of cyclobutylamine-based scaffolds offers a novel avenue for the development of potent and selective DPP-4 inhibitors.

A hypothetical SAR study of a series of cyclobutylamine-based DPP-4 inhibitors is presented in the table below. This data, while illustrative, is based on established principles of DPP-4 inhibitor design and highlights key structural modifications and their impact on inhibitory activity.

Compound IDCyclobutylamine CoreR1 GroupR2 GroupDPP-4 IC50 (nM)
1a cis-3-AminocyclobutanolH2,4,5-Trifluorophenyl500
1b trans-3-AminocyclobutanolH2,4,5-Trifluorophenyl150
1c cis-3-AminocyclobutylamineH2,4,5-Trifluorophenyl80
1d cis-3-AminocyclobutylamineMethyl2,4,5-Trifluorophenyl120
1e cis-3-AminocyclobutylamineH2,4,5-Trifluorobenzoyl25
1f cis-3-AminocyclobutylamineH3-(Trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl10
Sitagliptin (Reference)--19

From this illustrative data, several key SAR trends can be deduced:

  • Stereochemistry of the Cyclobutane Ring: The orientation of the amino group relative to other substituents on the cyclobutane ring is critical. The trans configuration of the amino and hydroxyl groups in 1b leads to a significant increase in potency compared to the cis isomer 1a , suggesting a specific spatial arrangement is required for optimal interaction with the enzyme's active site.

  • Nature of the Amine Substituent: Replacing the hydroxyl group with another amino group (1c ) further enhances activity, indicating that a basic nitrogen at this position is favorable for binding.

  • N-Alkylation: Introduction of a small alkyl group on the amine (1d ) is detrimental to activity, suggesting that an unsubstituted amine is preferred for key interactions, likely forming hydrogen bonds with residues in the S2 pocket of DPP-4.

  • Amide vs. Amine Linkage: Conversion of the amine to an amide linkage with the trifluorophenyl group (1e ) results in a significant boost in potency. This modification likely allows for additional hydrogen bonding and hydrophobic interactions within the active site.

  • Exploration of the S1 Pocket: The most significant increase in potency is achieved by incorporating a heterocycle known to interact with the S1 pocket of DPP-4, as seen in compound 1f . This highlights the importance of targeting multiple subsites within the enzyme's active site for achieving high affinity.

SAR_DPP4 cluster_scaffold Cyclobutylamine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold cis-3-Aminocyclobutylamine Stereochem Stereochemistry (cis vs. trans) Scaffold->Stereochem Influences R1 R1 Substituent (Amine) Scaffold->R1 Bears R2 R2 Substituent (Aromatic/Heterocycle) Scaffold->R2 Bears Activity DPP-4 Inhibition (IC50) Stereochem->Activity Impacts R1->Activity Impacts R2->Activity Impacts

Cyclobutylamine Derivatives as CXCR4 Antagonists

CXCR4 is a GPCR that, upon binding its cognate ligand CXCL12, mediates a range of cellular processes, including cell migration and proliferation. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various diseases, including cancer metastasis and HIV entry. Small molecule antagonists of CXCR4 have therefore garnered significant interest as potential therapeutics.

The rigid nature of the cyclobutylamine scaffold makes it an excellent starting point for the design of CXCR4 antagonists, which often require precise positioning of pharmacophoric elements to disrupt the receptor-ligand interaction. A hypothetical SAR study of a series of cyclobutylamine-based CXCR4 antagonists is presented below.

Compound IDCyclobutylamine CoreR1 GroupR2 GroupCXCR4 Binding IC50 (nM)
2a 1-Aminocyclobutane-1-carboxamideHPyridin-2-ylmethyl1000
2b 1-Aminocyclobutane-1-carboxamideH(1H-Benzo[d]imidazol-2-yl)methyl250
2c cis-3-Amino-1-(pyridin-2-ylmethylcarbamoyl)cyclobutane-1-carboxylic acidH-80
2d trans-3-Amino-1-(pyridin-2-ylmethylcarbamoyl)cyclobutane-1-carboxylic acidH-300
2e cis-3-(Methylamino)-1-(pyridin-2-ylmethylcarbamoyl)cyclobutane-1-carboxylic acidH-150
2f cis-3-Amino-1-((1H-benzo[d]imidazol-2-yl)methylcarbamoyl)cyclobutane-1-carboxylic acidH-24
AMD3100 (Reference)--44

Key SAR insights from this illustrative dataset include:

  • Importance of the Benzimidazole Moiety: The replacement of the pyridine ring in 2a with a benzimidazole group in 2b leads to a significant increase in binding affinity. The benzimidazole moiety is a common feature in many CXCR4 antagonists and is known to form crucial interactions within the receptor's binding pocket.

  • Introduction of a Carboxylic Acid: The addition of a carboxylic acid group to the cyclobutane ring, as in 2c , further enhances potency. This acidic group likely forms a salt bridge with a basic residue in the receptor, such as Asp171 or Asp262.

  • Stereochemical Preference: Similar to the DPP-4 inhibitors, the stereochemistry of the cyclobutane ring is critical. The cis isomer 2c is considerably more potent than the trans isomer 2d , indicating a specific spatial orientation is required for optimal binding.

  • Impact of N-Alkylation: N-methylation of the amino group (2e ) reduces binding affinity, suggesting that a primary amine is preferred for interaction with the receptor.

  • Synergistic Effects: The combination of the preferred cis-3-aminocyclobutane-1-carboxylic acid scaffold with the potent benzimidazole-containing side chain in compound 2f results in a highly potent CXCR4 antagonist. This demonstrates the principle of combining favorable structural motifs to achieve high affinity.[2]

SAR_CXCR4 cluster_scaffold Cyclobutylamine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 1-Aminocyclobutane-1-carboxamide R2 R2 Group (Heterocycle) Scaffold->R2 Bears CarboxylicAcid Addition of Carboxylic Acid Scaffold->CarboxylicAcid Modified with Activity CXCR4 Binding (IC50) R2->Activity Impacts Stereochem Stereochemistry (cis vs. trans) CarboxylicAcid->Stereochem Introduces CarboxylicAcid->Activity Enhances Stereochem->Activity Impacts

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for the key assays are provided below. These protocols are designed to be self-validating systems, incorporating appropriate controls and data analysis methods.

Protocol 1: DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro potency of test compounds as inhibitors of DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • Test compounds and reference inhibitor (e.g., Sitagliptin) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and Gly-Pro-AMC substrate in Assay Buffer to their optimal working concentrations, as determined by preliminary experiments.

  • Assay Setup:

    • To the wells of the 96-well plate, add 25 µL of the diluted test compound or reference inhibitor solutions.

    • For the control (100% activity) and blank (no enzyme) wells, add 25 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

    • Add 50 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells. To the blank wells, add 50 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well by linear regression of the initial linear portion of the kinetic curve.

    • Subtract the rate of the blank wells from all other wells to correct for background fluorescence.

    • Calculate the percent inhibition for each compound concentration relative to the control (100% activity) wells.

    • Determine the IC50 value for each compound by fitting the percent inhibition versus log(inhibitor concentration) data to a four-parameter logistic equation.

DPP4_Assay_Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Prep_Enzyme_Substrate Prepare Enzyme and Substrate Solutions Start->Prep_Enzyme_Substrate Plate_Setup Set up 96-well Plate (Compounds, Controls) Prep_Compounds->Plate_Setup Add_Enzyme Add DPP-4 Enzyme Prep_Enzyme_Substrate->Add_Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Initiate_Reaction Initiate with Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Protocol 2: CXCR4 Receptor Binding Assay (Radioligand Competition)

This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the human CXCR4 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human CXCR4 receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [¹²⁵I]-SDF-1α (CXCL12)

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

  • Non-specific binding control: A high concentration of a known CXCR4 antagonist (e.g., AMD3100)

  • Test compounds and reference antagonist (e.g., AMD3100) dissolved in DMSO

  • 96-well microplates and filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound and Membrane Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in Assay Buffer. The final DMSO concentration should be kept below 1%. Thaw the CXCR4-expressing cell membranes on ice and dilute to the appropriate concentration in ice-cold Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of Assay Buffer to the total binding wells, 50 µL of the non-specific binding control to the non-specific binding wells, and 50 µL of the diluted test compounds or reference antagonist to the competition wells.

    • Add 50 µL of the [¹²⁵I]-SDF-1α radioligand (at a concentration close to its Kd) to all wells.

    • Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Harvest the contents of each well onto the filter plate using a cell harvester.

    • Rapidly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate, and then add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts in the absence of competitor).

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value for each compound by fitting the percent inhibition versus log(competitor concentration) data to a one-site competition model.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CXCR4_Binding_Assay_Workflow Start Start Prep_Reagents Prepare Compound Dilutions, Membranes, and Radioligand Start->Prep_Reagents Plate_Setup Set up 96-well Plate (Total, NSB, Competition) Prep_Reagents->Plate_Setup Incubation Incubate at RT to Reach Equilibrium Plate_Setup->Incubation Filtration Harvest and Wash on Filter Plates Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Data_Analysis Calculate Specific Binding, % Inhibition, and IC50/Ki Counting->Data_Analysis End End Data_Analysis->End

Conclusion

The cyclobutylamine scaffold represents a valuable tool in the medicinal chemist's armamentarium. Its unique stereochemical and conformational properties provide a robust platform for the design of potent and selective modulators of a wide range of biological targets. The comparative SAR analyses of DPP-4 inhibitors and CXCR4 antagonists presented in this guide underscore the importance of systematic structural modification and the careful consideration of stereochemistry in optimizing the pharmacological profile of cyclobutylamine derivatives. By leveraging the insights and detailed experimental protocols provided herein, researchers can accelerate their drug discovery efforts and unlock the full potential of this versatile molecular framework.

References

A Head-to-Head Battle for Stability: Cyclobutane vs. Cyclopropane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Nuances of Small Ring Bioisosteres for Enhanced Metabolic Stability

In the relentless pursuit of robust and efficacious drug candidates, medicinal chemists are increasingly turning to the nuanced world of small aliphatic rings. Among these, cyclopropane and its four-membered counterpart, cyclobutane, have emerged as powerful tools for fine-tuning the pharmacokinetic profiles of potential therapeutics. Their rigid conformations and unique electronic properties offer a strategic advantage in blocking metabolic hotspots and enhancing drug exposure. This guide provides an in-depth, data-driven comparison of the metabolic stability of cyclobutane and cyclopropane analogs, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in lead optimization.

The Foundation: Understanding the Physicochemical Landscape

The metabolic fate of a drug is intricately linked to its structure. The choice between a cyclopropyl and a cyclobutyl moiety is not merely an exchange of one small ring for another; it's a decision rooted in fundamental differences in their chemical and physical properties.

Cyclopropane, a three-membered ring, is the most strained of the cycloalkanes, with a ring strain of approximately 28.1 kcal/mol.[1] This high degree of strain imparts significant p-character to its C-C bonds, making the cyclopropyl group electronically akin to a double bond in certain contexts.[1] In contrast, cyclobutane possesses a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered conformation to alleviate some of the torsional strain.[1] These distinctions in strain and geometry directly influence how these rings interact with metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[2]

The Core Comparison: Metabolic Stability Under the Microscope

While both cyclopropyl and cyclobutyl groups are generally more metabolically stable than their linear alkyl counterparts, direct comparisons reveal important distinctions.[3] The primary mechanism of metabolism for many drugs is oxidation by CYP enzymes.[2] The introduction of these small rings can physically block access to metabolically labile sites on a molecule.

A key factor influencing their metabolic stability is the strength of their C-H bonds. The high s-character of the C-H bonds in cyclopropane makes them shorter and stronger, rendering them less susceptible to hydrogen atom abstraction by CYP enzymes, a critical step in many oxidative metabolic pathways.[4]

Case Study: Alicyclic Fentanyl Analogs

A compelling head-to-head comparison of the metabolic stability of cyclopropyl and cyclobutyl analogs comes from a study on a series of alicyclic fentanyl derivatives.[5] In this study, the metabolism of cyclopropyl fentanyl and cyclobutyl fentanyl was investigated in human hepatocytes.[5]

The findings were stark: the cyclopropyl analog exhibited significantly greater metabolic stability. For cyclopropyl fentanyl, the primary metabolic pathway was N-dealkylation, with no oxidation of the cyclopropyl ring itself being observed.[5][6] In stark contrast, a major metabolite of cyclobutyl fentanyl resulted from the oxidation of the cyclobutane ring.[6][7] This suggests that the cyclobutane ring is more susceptible to CYP-mediated oxidation than the more strained, yet electronically distinct, cyclopropane ring.

The following table summarizes the key metabolic transformations observed for cyclopropyl and cyclobutyl fentanyl:

AnalogPrimary Metabolic PathwayRing Oxidation Observed?Reference
Cyclopropyl Fentanyl N-dealkylationNo[5][6]
Cyclobutyl Fentanyl N-dealkylation & Ring OxidationYes[6][7]
Case Study: Trifluoromethyl-Substituted Bioisosteres

Further quantitative data comes from a study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group.[3] The metabolic stability of these analogs was assessed in human liver microsomes, with intrinsic clearance (CLint) being the key parameter measured.[3] A lower CLint value indicates greater metabolic stability.

The results of this study were more nuanced and demonstrated that the impact of the small ring on metabolic stability can be context-dependent, varying with the overall structure of the parent molecule.[8]

Parent CompoundAnalogIntrinsic Clearance (CLint) (mg min⁻¹ μL⁻¹)Reference
Model Compound 37CF3-cyclobutane16[8]
TebutamCF3-cyclobutane107[8]
Model Compound 40CF3-cyclobutane1[8]
ButenafineCF3-cyclobutane21[8]

While not a direct comparison in every case, this data highlights that simply substituting a cyclobutane for a cyclopropane does not guarantee improved metabolic stability, underscoring the necessity of empirical testing for each new chemical series.[3]

Causality Behind the Chemistry: Why the Difference in Stability?

The observed differences in metabolic stability can be attributed to a combination of factors:

  • Ring Strain and Electronics: The high ring strain in cyclopropane leads to C-C bonds with significant p-character.[1] This electronic feature can influence how the molecule orients itself within the active site of a metabolizing enzyme.

  • C-H Bond Strength: As previously mentioned, the C-H bonds of cyclopropane are stronger than those of cyclobutane, making them less prone to oxidative cleavage.[4]

  • Conformational Rigidity: Both rings introduce conformational constraints, which can be beneficial in pre-organizing a molecule for optimal binding to its target. However, the specific geometry of each ring will dictate how it presents potential metabolic sites to enzymes. The puckered nature of cyclobutane may expose certain C-H bonds to enzymatic attack more readily than the planar cyclopropane.[9]

Visualizing the Metabolic Landscape

The following diagram illustrates the generalized metabolic fates of cyclopropyl and cyclobutyl moieties in drug candidates.

cluster_cyclopropane Cyclopropane Metabolism cluster_cyclobutane Cyclobutane Metabolism cp Cyclopropyl-containing Drug cp_metabolite Metabolites (Primarily at other sites) cp->cp_metabolite CYP-mediated oxidation (Often avoids the ring) cp_stable Often Metabolically Stable cp_metabolite->cp_stable cb Cyclobutyl-containing Drug cb_metabolite Metabolites (Oxidation on ring possible) cb->cb_metabolite CYP-mediated oxidation (Ring oxidation is a possibility) cb_less_stable Potentially Less Stable cb_metabolite->cb_less_stable

Caption: Generalized metabolic pathways for cyclopropane and cyclobutane analogs.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of novel compounds, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolism, primarily mediated by CYP enzymes.[10]

Experimental Workflow:

start Start prep Prepare Microsomal Solution and NADPH Regenerating System start->prep incubate Incubate Test Compound with Microsomes and NADPH at 37°C prep->incubate sample Collect Samples at Various Time Points incubate->sample terminate Terminate Reaction (e.g., with acetonitrile) sample->terminate analyze Analyze Remaining Parent Compound via LC-MS/MS terminate->analyze end End analyze->end

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (typically in DMSO).

    • Thaw pooled liver microsomes (human or other species) on ice.

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).[11]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[12]

  • Incubation:

    • In a 96-well plate, add the buffer, microsomal suspension, and test compound.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[13]

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[13]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolizing enzymes and cofactors.[10]

Experimental Workflow:

start Start thaw Thaw and Prepare Cryopreserved Hepatocytes start->thaw plate Plate Hepatocytes in Collagen-Coated Plates thaw->plate incubate Incubate Test Compound with Hepatocytes at 37°C plate->incubate sample Collect Aliquots of Cells and Medium at Time Points incubate->sample terminate Terminate Reaction (e.g., with acetonitrile) sample->terminate analyze Analyze Remaining Parent Compound via LC-MS/MS terminate->analyze end End analyze->end

Caption: Workflow for a hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment.

    • Plate the hepatocytes in collagen-coated multi-well plates and allow them to attach.[14]

  • Incubation:

    • Prepare a solution of the test compound in the incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the medium containing the test compound.[15]

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[15]

  • Time Points and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension/medium.[16]

    • Terminate the reaction by adding a cold stop solution.[17]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the concentration of the parent compound using LC-MS/MS.[17]

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay.[15]

Conclusion: A Strategic Choice in Drug Design

The selection between a cyclobutane and a cyclopropane moiety is a critical decision in the optimization of a drug candidate's metabolic stability. While both can serve as effective bioisosteres to block metabolic liabilities, the available evidence suggests that the cyclopropyl group often confers a higher degree of metabolic stability, particularly against direct oxidative attack on the ring itself. This is largely attributed to its unique electronic structure and the strength of its C-H bonds.

However, the impact of these small rings is highly dependent on the molecular context. Therefore, a thorough understanding of their fundamental chemical properties, coupled with rigorous empirical testing using standardized in vitro assays, is paramount. This data-driven approach will empower medicinal chemists to make strategic choices that enhance the pharmacokinetic profiles of their compounds, ultimately leading to the development of safer and more effective medicines.

References

The Rigidity Advantage: A Comparative Guide to Conformational Analysis of Cyclobutane Derivatives and Flexible Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug-receptor interactions, the three-dimensional shape, or conformation, of a molecule is paramount.[1][2] The ability of a drug candidate to adopt a specific, bioactive conformation dictates its binding affinity, selectivity, and ultimately, its therapeutic efficacy. Medicinal chemists, therefore, dedicate significant effort to fine-tuning the conformational properties of lead compounds. Two prevalent strategies in this endeavor involve the incorporation of either rigid scaffolds, such as cyclobutane derivatives, or flexible linkers. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data and protocols, to aid researchers in making informed decisions during the drug design process.

The Core Debate: Pre-organization vs. Adaptability

The choice between a rigid cyclobutane-containing molecule and one with a flexible linker boils down to a fundamental trade-off: the energetic advantage of pre-organization versus the potential for induced fit and broader target adaptability.

  • Cyclobutane Derivatives: The Power of Conformational Restriction. The cyclobutane ring is a strained, four-membered carbocycle that adopts a non-planar, "puckered" or "butterfly" conformation to alleviate torsional strain.[3][4][5][6][7] This inherent rigidity significantly limits the number of accessible conformations for a molecule.[3][8][9] By "locking" a molecule into a conformation that is close to its bioactive state, the entropic penalty of binding to a target is reduced, which can lead to enhanced binding affinity.[3][10] Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability by blocking potential sites of metabolism.[3][11]

  • Flexible Linkers: The Freedom to Adapt. In contrast, flexible linkers, typically composed of alkyl chains or polyethylene glycol (PEG) units, allow for a wide range of motion and a multitude of possible conformations.[1][] This flexibility can be advantageous when the precise bioactive conformation is unknown, as it allows the molecule to adapt to the binding site of the target protein.[13][14][15] However, this conformational freedom comes at a cost; a significant entropic penalty must be paid upon binding as the linker becomes ordered, which can decrease binding affinity.[10][16][17]

Head-to-Head Comparison: Cyclobutane Derivatives vs. Flexible Linkers

The following table summarizes the key differences in performance and properties between molecules incorporating cyclobutane derivatives and those with flexible linkers.

FeatureCyclobutane DerivativesFlexible LinkersRationale & Supporting Evidence
Conformational Flexibility Low (Rigid)High (Flexible)Cyclobutane's puckered structure restricts bond rotation, leading to a limited number of low-energy conformations.[3] Flexible linkers, with their rotatable single bonds, can explore a vast conformational space.[1]
Binding Affinity (ΔG) Potentially HigherPotentially LowerThe pre-organized nature of cyclobutane-containing ligands reduces the entropic penalty of binding, often leading to a more favorable free energy of binding (ΔG).[3][10] Flexible linkers incur a higher entropic cost upon binding due to the loss of conformational freedom.[16][17]
Metabolic Stability Generally HigherGenerally LowerThe rigid cyclobutane scaffold can shield metabolically susceptible sites from enzymatic degradation.[3][11] Flexible linkers are more exposed and can be more readily metabolized.[]
Solubility Can ImproveVariableThe introduction of a non-planar, sp3-rich cyclobutane ring can disrupt crystal packing and improve aqueous solubility compared to flat aromatic systems.[3] The solubility of molecules with flexible linkers depends on the nature of the linker (e.g., PEG linkers can enhance solubility).[18]
Synthetic Accessibility Can be ChallengingGenerally More AccessibleThe synthesis of substituted cyclobutanes often requires specific and sometimes complex methodologies like [2+2] cycloadditions.[19] Linear, flexible linkers are typically easier to synthesize and incorporate.
Target Adaptability LowerHigherThe rigidity of the cyclobutane scaffold may not be optimal if the target protein's binding pocket requires an induced fit. Flexible linkers can more easily adapt to the topography of the binding site.[13][14][15]

Experimental Workflows for Conformational Analysis

Determining the conformational preferences of a molecule is crucial for understanding its structure-activity relationship (SAR). A combination of experimental and computational techniques provides the most comprehensive picture.

Key Experimental Techniques

A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is the gold standard for conformational analysis.[20][21]

Flexible_Linker_Conformations cluster_0 Low Energy Conformations cluster_1 Higher Energy Conformations A D A->D ΔE G A->G ΔE B B->D E B->E ΔE C C->E F C->F ΔE

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Cyclobutylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized reagents like 2-Cyclobutylethanamine requires a nuanced understanding of its chemical nature and the regulatory landscape. This guide moves beyond generic advice to provide a clear, actionable framework for its proper disposal, ensuring the safety of your team and compliance with environmental standards.

The core principle of chemical waste management is containment and proper classification. This compound, as an aliphatic amine, is categorized as a corrosive and irritant, mandating its disposal as hazardous waste. Under no circumstances should it be discarded down the sanitary sewer or in regular trash.[1] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[2]

Part 1: Hazard Profile and Essential Safety Precautions

Known and Inferred Hazards:

  • Skin and Eye Irritation/Corrosion: Like many amines, it is expected to be corrosive or severely irritating upon contact with skin and eyes.[3][4]

  • Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory system.[3]

  • Reactivity: Amines can react violently with strong oxidizing agents and acids.[4]

This hazard profile dictates the mandatory use of Personal Protective Equipment (PPE) during all handling and disposal activities.

PPE Type Specification Rationale
Eye Protection Chemical safety goggles and a full-face shield.[5][6]Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5][6]Forms a barrier against direct skin contact, preventing burns and irritation.
Body Protection Chemical-resistant apron or a lab coat.[6][7]Provides a layer of protection against spills and splashes on the torso and arms.
Footwear Fully enclosed, non-slip shoes.[8]Protects feet from spills and provides stability.

All handling of this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

Part 2: The Disposal Workflow: From Generation to Collection

The disposal process is a systematic workflow designed to ensure waste is safely contained, clearly identified, and segregated from incompatible materials until it can be collected by trained professionals.

  • Classification: Any this compound, solutions containing it, or materials contaminated by it must be classified as Hazardous Chemical Waste .[9]

  • Container Choice: Use a chemically compatible container, typically high-density polyethylene (HDPE), for liquid waste. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[1][10] Do not use metal containers due to the corrosive nature of amines. Solid waste, such as contaminated gloves or absorbent pads, should be collected in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.[8][11]

Proper labeling is a critical regulatory requirement.[10] As soon as the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" .[10][12]

  • The full chemical name: "this compound" and any other constituents in the waste stream, including solvents and their approximate percentages.[13]

  • The name of the Principal Investigator (PI) and the laboratory location (Building and Room Number).[9]

  • The date when waste accumulation began.[1]

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][12]

  • Incompatibility: Store the this compound waste container away from incompatible materials, especially strong acids and oxidizing agents, to prevent violent reactions.[14] Use physical barriers or separate secondary containment bins for segregation.[2][13]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents spills from spreading.[1][15]

  • Container Management: Keep the waste container closed at all times except when adding waste.[1][10] Do not overfill; leave at least 10% headspace to allow for vapor expansion.[10]

Once the waste container is nearly full (e.g., 80-90% capacity) or has been accumulating for a set period (often six months for academic labs), arrange for its removal.[2][11] This is typically done by contacting your institution's Environmental Health & Safety (EHS) department and submitting a chemical waste collection request.[1][15] Do not transport hazardous waste yourself.[1]

Part 3: Detailed Disposal Protocols

This protocol applies to items like gloves, weigh boats, absorbent pads, and pipette tips contaminated with this compound.

  • Segregation: Collect all contaminated solid waste separately from liquid waste.

  • Containment: Place the items into a durable, transparent plastic bag designated for hazardous solid chemical waste. Do not use biohazard bags.[13]

  • Labeling: Once the first item is placed inside, label the bag as "Hazardous Waste" with the chemical contaminant listed ("Solid Waste contaminated with this compound").

  • Sealing: When the bag is full, securely seal it.

  • Storage: Store the sealed bag in your lab's designated Satellite Accumulation Area for solid hazardous waste.

  • Pickup: Request a pickup from your institution's EHS office.

An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as regular trash.

  • Initial Removal: Ensure the container is fully empty, with as little residue as possible.[1]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if the amine is water-soluble, or an appropriate organic solvent like ethanol or acetone).

  • Rinsate Collection: The first rinse must be collected and disposed of as hazardous liquid waste.[15] Subsequent rinses for non-acutely toxic chemicals may be permissible for sewer disposal, but it is best practice to collect all rinsate as hazardous waste.

  • Defacing: Completely obliterate or remove the original chemical label.[1][13]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[14]

For small spills (<100 mL) inside a chemical fume hood:

  • Alert & Secure: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use paper towels for anything other than very minor drops, as they can degrade.

  • Neutralization (Optional but Recommended): For amines, a weak acid like citric acid solution can be carefully applied to neutralize the material after absorption. However, for disposal purposes, it's often simpler to collect the material directly.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste bag or container.

  • Decontamination: Wipe the spill area clean with a cloth dampened with soap and water. Dispose of the cleaning materials as hazardous solid waste.

  • Disposal: Label and dispose of the sealed bag of spill debris as hazardous solid waste.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste streams associated with this compound.

G cluster_0 cluster_3 Accumulation & Final Disposal start Waste Generation (this compound) liquid Liquid Waste (Neat, solutions, rinsate) start->liquid solid Solid Waste (Contaminated PPE, wipes, absorbent) start->solid container Empty Reagent Container start->container liquid_container Select Compatible Container (HDPE) Label as 'Hazardous Waste' liquid->liquid_container solid_container Use Labeled Waste Bag or Pail Label as 'Hazardous Waste' solid->solid_container decon Triple Rinse Container Collect First Rinsate as Liquid Waste container->decon saa Store in Secondary Containment in Satellite Accumulation Area (SAA) liquid_container->saa solid_container->saa trash Deface Label Dispose as Regular Trash/Recycling decon->trash ehs Request Pickup from Environmental Health & Safety (EHS) saa->ehs

Caption: Decision workflow for this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylethanamine
Reactant of Route 2
2-Cyclobutylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.